2-Bromo-5-hydroxy-4-methoxybenzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-5-hydroxy-4-methoxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO4/c1-13-7-3-5(9)4(8(11)12)2-6(7)10/h2-3,10H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOHWIPQTBHQOQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)Br)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Comprehensive Technical Guide to 2-Bromo-5-hydroxy-4-methoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-5-hydroxy-4-methoxybenzoic acid, with the CAS Number 98437-41-3, is a substituted aromatic carboxylic acid. Its structure, featuring a bromine atom, a hydroxyl group, and a methoxy group on the benzene ring, makes it a versatile building block in organic synthesis and a compound of interest for potential biological activities. This technical guide provides an in-depth overview of its chemical properties, a detailed proposed synthesis protocol, and a discussion of its potential applications in drug discovery, including its putative role as an antiviral agent and a 5-HT2C receptor inhibitor.
Chemical and Physical Properties
The fundamental chemical and physical properties of this compound are summarized in the table below for easy reference.
| Property | Value | Reference |
| CAS Number | 98437-41-3 | [1] |
| Molecular Formula | C₈H₇BrO₄ | [1] |
| Molecular Weight | 247.04 g/mol | [1] |
| Melting Point | 270 °C | [1] |
| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) | [1] |
| Canonical SMILES | COC1=C(C=C(C(=C1)O)C(=O)O)Br | [1] |
| InChI Key | Not available in search results |
Synthesis of this compound
Proposed Synthetic Workflow
Figure 1: Proposed two-step synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of 2-Bromo-5-hydroxy-4-methoxybenzaldehyde
This protocol is adapted from the synthesis of 2-Bromo-5-hydroxy-4-methoxybenzaldehyde from 2-bromo-4,5-dimethoxybenzaldehyde.[2]
-
Materials:
-
2-Bromo-4,5-dimethoxybenzaldehyde
-
Methionine
-
Concentrated Sulfuric Acid
-
Appropriate organic solvent (e.g., Dichloromethane)
-
Water
-
Sodium Bicarbonate solution
-
Anhydrous Magnesium Sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
-
Procedure:
-
Dissolve 2-bromo-4,5-dimethoxybenzaldehyde in a suitable organic solvent in a round-bottom flask.
-
Add a molar equivalent of methionine to the solution.
-
Cool the mixture in an ice bath and slowly add concentrated sulfuric acid while stirring.
-
Allow the reaction to proceed at room temperature, monitoring the progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench the reaction by carefully adding ice-cold water.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent.
-
Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude 2-Bromo-5-hydroxy-4-methoxybenzaldehyde.
-
Purify the crude product by column chromatography or recrystallization.
-
Step 2: Oxidation of 2-Bromo-5-hydroxy-4-methoxybenzaldehyde to this compound
This is a general protocol for the oxidation of an aldehyde to a carboxylic acid.
-
Materials:
-
2-Bromo-5-hydroxy-4-methoxybenzaldehyde
-
Potassium Permanganate (KMnO₄) or other suitable oxidizing agent (e.g., Jones reagent)
-
Acetone or a suitable solvent
-
Dilute Sulfuric Acid
-
Sodium Bisulfite solution
-
Water
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
-
Procedure:
-
Dissolve 2-Bromo-5-hydroxy-4-methoxybenzaldehyde in a suitable solvent such as acetone in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add a solution of potassium permanganate in water to the stirred solution.
-
Maintain the temperature below 10°C during the addition.
-
After the addition is complete, allow the mixture to stir at room temperature until the purple color of the permanganate disappears, indicating the completion of the reaction.
-
Quench the reaction by adding a sodium bisulfite solution until the manganese dioxide precipitate dissolves.
-
Acidify the solution with dilute sulfuric acid to precipitate the carboxylic acid.
-
Filter the precipitate, wash with cold water, and dry to obtain the crude this compound.
-
Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Potential Biological Activities and Applications
This compound has been noted for its potential as an antiviral agent and as an inhibitor of the 5-HT2C receptor.[1] These potential activities make it a compound of interest for further investigation in drug discovery programs.
5-HT2C Receptor Inhibition
The 5-HT2C receptor is a G protein-coupled receptor involved in the regulation of mood, appetite, and other central nervous system functions. Inhibition of this receptor is a therapeutic strategy for conditions such as depression and anxiety.
Signaling Pathway of the 5-HT2C Receptor
References
An In-depth Technical Guide to the Physicochemical Properties of 2-Bromo-5-hydroxy-4-methoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-5-hydroxy-4-methoxybenzoic acid, a substituted aromatic carboxylic acid, holds significant interest within the scientific community, particularly in the fields of organic synthesis and medicinal chemistry. Its unique structural arrangement, featuring a bromine atom, a hydroxyl group, and a methoxy group on the benzoic acid core, imparts a range of chemical and biological properties. This technical guide provides a comprehensive overview of the core physicochemical characteristics of this compound, detailed experimental protocols for their determination, and a visualization of its potential biological interactions and synthetic pathways.
Core Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and development. These properties dictate its behavior in various chemical and biological systems.
Table 1: Summary of Physicochemical Properties
| Property | Value | Source(s) |
| IUPAC Name | This compound | N/A |
| CAS Number | 98437-41-3 | [1] |
| Molecular Formula | C₈H₇BrO₄ | [1] |
| Molecular Weight | 247.04 g/mol | [1] |
| Melting Point | 270-274 °C | N/A |
| Boiling Point (Predicted) | 365.7 °C at 760 mmHg | N/A |
| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) | [1] |
| pKa (Predicted) | N/A | N/A |
| logP (Predicted) | 1.8 | [2] |
| SMILES | COC1=C(C=C(C(=C1)O)C(=O)O)Br | [1] |
Experimental Protocols
Accurate determination of physicochemical properties is crucial for compound characterization. The following are detailed methodologies for key experimental procedures.
Melting Point Determination (Capillary Method)
Principle: The melting point is the temperature at which a solid transitions to a liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.
Materials:
-
Melting point apparatus
-
Capillary tubes (sealed at one end)
-
Sample of this compound
-
Mortar and pestle
Procedure:
-
Ensure the sample is dry and finely powdered using a mortar and pestle.
-
Pack a small amount of the sample into the open end of a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point.
-
Then, decrease the heating rate to 1-2 °C per minute to allow for accurate observation.
-
Record the temperature at which the first liquid appears (T1) and the temperature at which the entire solid has melted (T2). The melting point range is reported as T1-T2.
Boiling Point Determination (Distillation Method)
Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.
Materials:
-
Distillation apparatus (distilling flask, condenser, receiving flask)
-
Heating mantle
-
Thermometer
-
Boiling chips
-
Sample of this compound
Procedure:
-
Place a small volume of the sample in the distilling flask along with a few boiling chips to ensure smooth boiling.
-
Assemble the distillation apparatus, ensuring the thermometer bulb is positioned just below the side arm of the distilling flask.
-
Begin heating the flask gently with the heating mantle.
-
Observe the temperature as the liquid begins to boil and the vapor rises.
-
The boiling point is the constant temperature at which the liquid and vapor are in equilibrium, and the condensate is steadily dripping into the receiving flask. Record this temperature.
Solubility Assessment
Principle: Solubility is the ability of a solute to dissolve in a solvent to form a homogeneous solution.
Materials:
-
Test tubes
-
Vortex mixer
-
Spatula
-
Sample of this compound
-
A range of solvents (e.g., water, ethanol, acetone, ethyl acetate, dichloromethane)
Procedure:
-
Add approximately 10 mg of the solid sample to a clean, dry test tube.
-
Add 1 mL of the chosen solvent to the test tube.
-
Vortex the mixture vigorously for 1-2 minutes.
-
Visually inspect the solution. Classify the solubility as:
-
Soluble: The solid completely dissolves, forming a clear solution.
-
Partially soluble: Some of the solid dissolves, but undissolved particles remain.
-
Insoluble: The solid does not appear to dissolve.
-
-
Repeat the procedure for each solvent. For quantitative analysis, a gravimetric or spectroscopic method can be employed after reaching saturation.
pKa Determination (Potentiometric Titration)
Principle: The pKa is the negative logarithm of the acid dissociation constant (Ka). It can be determined by titrating the acidic compound with a strong base and monitoring the pH change. The pKa is the pH at the half-equivalence point.
Materials:
-
pH meter with a calibrated electrode
-
Burette
-
Magnetic stirrer and stir bar
-
Beaker
-
Standardized solution of a strong base (e.g., 0.1 M NaOH)
-
Sample of this compound
-
Solvent (e.g., a mixture of water and a co-solvent like ethanol if the compound is not fully water-soluble)
Procedure:
-
Dissolve a precisely weighed amount of the sample in a known volume of the solvent in a beaker.
-
Place the beaker on a magnetic stirrer and immerse the pH electrode.
-
Record the initial pH of the solution.
-
Add the standardized base solution in small, known increments from the burette.
-
After each addition, allow the pH to stabilize and record the pH and the volume of base added.
-
Continue the titration past the equivalence point (the point of rapid pH change).
-
Plot a graph of pH versus the volume of base added. The pKa is the pH at the point where half of the acid has been neutralized.
logP Determination (Shake-Flask Method)
Principle: The partition coefficient (P) is the ratio of the concentration of a compound in a mixture of two immiscible phases at equilibrium, typically octanol and water. logP is the logarithm of this ratio and is a measure of lipophilicity.
Materials:
-
Separatory funnel
-
Vortex mixer or shaker
-
Centrifuge (optional)
-
UV-Vis spectrophotometer or HPLC
-
1-Octanol (pre-saturated with water)
-
Water (pre-saturated with 1-octanol)
-
Sample of this compound
Procedure:
-
Prepare a stock solution of the sample in the aqueous phase.
-
Add equal volumes of the aqueous stock solution and the pre-saturated 1-octanol to a separatory funnel.
-
Shake the funnel vigorously for a set period (e.g., 30 minutes) to allow for partitioning.
-
Allow the two phases to separate completely. Centrifugation can be used to break up any emulsions.
-
Carefully separate the two phases.
-
Determine the concentration of the compound in each phase using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
-
The logP is the base-10 logarithm of P.[3]
Potential Biological Activity and Synthetic Pathways
While detailed experimental data on the biological activity of this compound is limited, its structural motifs suggest potential interactions with biological targets. It has been noted for its potential antiviral properties and as an inhibitor of the 5-HT2C receptor.[1]
5-HT2C Receptor Antagonist Signaling Pathway
The 5-HT2C receptor is a G-protein coupled receptor (GPCR) that, upon activation by serotonin (5-HT), primarily signals through the Gq/11 pathway. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). An antagonist would block the initial binding of serotonin, thereby inhibiting this downstream signaling cascade.[4][5][6]
Caption: Antagonism of the 5-HT2C receptor signaling cascade.
General Antiviral Action Workflow
The antiviral properties of benzoic acid derivatives can manifest through various mechanisms. A common mode of action involves the inhibition of viral entry into host cells or interference with viral replication processes. The following diagram illustrates a generalized workflow for evaluating such antiviral activity.
Caption: Workflow for evaluating the antiviral efficacy of a compound.
Synthetic Workflow
The synthesis of this compound can be approached from commercially available starting materials. A plausible synthetic route involves the bromination of a suitable precursor followed by functional group manipulation. A detailed protocol for the synthesis of the related compound, 2-bromo-5-methoxybenzoic acid, involves the bromination of m-anisic acid.[7] A potential route to the target compound could involve the demethylation of a dimethoxy precursor.
The synthesis of the precursor, 2-bromo-5-hydroxy-4-methoxybenzaldehyde, has been described, which involves the bromination and subsequent hydrolysis of veratraldehyde.[8] This aldehyde could then be oxidized to the corresponding carboxylic acid.
Caption: A potential synthetic route to the target compound.
Conclusion
This compound is a compound with a rich potential for further investigation. This guide has summarized its key physicochemical properties and provided standardized protocols for their experimental determination. The exploration of its biological activities, particularly as an antiviral agent and a 5-HT2C receptor antagonist, presents exciting avenues for future research. The outlined synthetic pathways offer a foundation for its preparation in a laboratory setting. This comprehensive overview serves as a valuable resource for researchers embarking on studies involving this intriguing molecule.
References
- 1. This compound | 98437-41-3 | YDA43741 [biosynth.com]
- 2. PubChemLite - this compound (C8H7BrO4) [pubchemlite.lcsb.uni.lu]
- 3. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What are 5-HT2C receptor antagonists and how do they work? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. prepchem.com [prepchem.com]
- 8. researchgate.net [researchgate.net]
A Technical Guide to 2-Bromo-5-hydroxy-4-methoxybenzoic Acid: Structural Analysis, Synthesis, and Applications
Abstract: This technical guide provides a comprehensive overview of 2-Bromo-5-hydroxy-4-methoxybenzoic acid, a substituted aromatic carboxylic acid of interest to researchers in synthetic chemistry and drug development. The document details its physicochemical properties, outlines protocols for its structural characterization and synthesis, and explores its known and potential biological applications. Key data is presented in tabular format for clarity, and workflows are visualized using diagrams to facilitate understanding. This guide is intended for researchers, scientists, and drug development professionals seeking detailed information on this versatile chemical compound.
Physicochemical and Structural Properties
This compound is a poly-substituted benzoic acid derivative. Its structure incorporates a bromine atom, a hydroxyl group, a methoxy group, and a carboxylic acid group on the benzene ring. These functional groups confer specific chemical reactivity and are key to its utility as a building block in organic synthesis.
Data Presentation
A summary of the key quantitative and identifying properties of this compound is provided below.
| Property | Value | Reference |
| IUPAC Name | This compound | [1] |
| CAS Number | 98437-41-3 | [2] |
| Molecular Formula | C₈H₇BrO₄ | [1][2] |
| Molecular Weight | 247.04 g/mol | [2] |
| Melting Point | 270-274 °C | [3] |
| Flash Point | 270 °C | [2] |
| Solubility | Soluble in Dimethyl sulfoxide (DMSO) | [2] |
| Canonical SMILES | COC1=C(C=C(C(=C1)O)C(=O)O)Br | [2] |
| InChIKey | QOHWIPQTBHQOQW-UHFFFAOYSA-N | [1] |
Structural Analysis and Spectroscopic Data
Definitive structural elucidation relies on a combination of spectroscopic techniques. While a complete experimental dataset for this specific molecule is not publicly available, its structure allows for the prediction of characteristic spectral features.
Predicted Spectroscopic Signatures
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons, the hydroxyl proton, the carboxylic acid proton, and the methoxy group protons. The aromatic protons will appear as singlets due to their isolation from other protons on the ring. The hydroxyl and carboxylic acid protons will be broad singlets with chemical shifts dependent on the solvent and concentration. The methoxy protons will appear as a sharp singlet around 3.8-4.0 ppm.
-
¹³C NMR: The carbon NMR spectrum should display eight distinct signals corresponding to each carbon atom in the molecule. The carbonyl carbon of the carboxylic acid will be the most downfield signal (typically >165 ppm). The aromatic carbons will resonate in the 100-160 ppm range, with their specific shifts influenced by the attached substituents (Br, OH, OCH₃, COOH). The methoxy carbon will appear as a signal around 55-60 ppm.
-
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a very broad absorption band for the O-H stretch of the carboxylic acid, typically centered around 3000 cm⁻¹. The phenolic O-H stretch will appear around 3300-3500 cm⁻¹. A sharp, strong peak for the C=O (carbonyl) stretch of the carboxylic acid is expected around 1700 cm⁻¹. C-O stretching bands for the ether and acid will be visible in the 1200-1300 cm⁻¹ region, and aromatic C=C stretching will produce signals in the 1450-1600 cm⁻¹ range.
-
Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ peaks, with nearly equal intensity, which is indicative of the presence of a single bromine atom. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition. Predicted collision cross-section values for various adducts have been calculated.[1]
Experimental Protocols for Structural Analysis
The following are standard protocols for obtaining spectroscopic data for an organic compound like this compound.
Protocol 2.2.1: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆, as the compound is soluble in DMSO[2]) in a standard 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire the spectrum on the same instrument. Due to the lower natural abundance of ¹³C, more scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are required. Proton decoupling is used to simplify the spectrum to single lines for each carbon.
Protocol 2.2.2: FT-IR Spectroscopy
-
Sample Preparation: Prepare a solid sample using either the KBr (potassium bromide) pellet method or Attenuated Total Reflectance (ATR). For KBr, mix ~1 mg of the compound with ~100 mg of dry KBr powder and press into a transparent disk. For ATR, place a small amount of the solid sample directly onto the ATR crystal.
-
Acquisition: Record the spectrum from 4000 cm⁻¹ to 400 cm⁻¹. A background scan of the empty sample holder (for KBr) or clean ATR crystal should be run first and subtracted from the sample spectrum.
Protocol 2.2.3: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution (e.g., 10-100 µg/mL) of the sample in a suitable solvent like methanol or acetonitrile.
-
Analysis: Infuse the solution into an ESI (Electrospray Ionization) source coupled to a high-resolution mass analyzer (e.g., TOF or Orbitrap). Acquire spectra in both positive and negative ion modes to identify the most stable molecular ion ([M+H]⁺ or [M-H]⁻).
-
Data Processing: Determine the accurate mass of the molecular ion and use software to calculate the elemental composition, comparing it to the theoretical formula C₈H₇BrO₄.
Synthesis and Reactivity
This compound serves as a valuable intermediate. While specific synthesis procedures for this exact molecule are not widely published, a plausible route can be inferred from the synthesis of structurally related compounds, such as 2-Bromo-5-hydroxy-4-methoxybenzaldehyde. The most direct precursor would be 5-hydroxy-4-methoxybenzoic acid, which would undergo regioselective bromination.
Proposed Synthetic Pathway
A likely synthesis involves the direct bromination of 5-hydroxy-4-methoxybenzoic acid. The hydroxyl and methoxy groups are ortho-, para-directing, and the carboxylic acid group is meta-directing and deactivating. The position ortho to the strongly activating hydroxyl group and meta to the carboxyl group is the most likely site for electrophilic substitution.
Experimental Protocol for Synthesis
This protocol is adapted from methods used for similar brominations of phenolic compounds.[4][5]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1.0 equivalent of 5-hydroxy-4-methoxybenzoic acid in glacial acetic acid.
-
Bromination: To the stirred solution, add 1.05 equivalents of N-Bromosuccinimide (NBS) portion-wise over 15 minutes at room temperature.
-
Reaction Monitoring: Stir the mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Once the reaction is complete, pour the mixture into a beaker containing ice-water. A precipitate should form.
-
Isolation: Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water to remove acetic acid and succinimide.
-
Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to yield the pure this compound. Dry the final product under vacuum.
Biological Activity and Potential Applications
This compound is a versatile building block for more complex molecules.[2] Its structural motifs suggest potential for biological activity, drawing parallels with other substituted benzoic acids.
Known and Potential Applications
-
Synthetic Intermediate: It is used as a building block in organic synthesis and for the preparation of polymers.[2] It can also serve as an intermediate in the synthesis of amino acids like L-tyrosine.[2]
-
Pharmacological Potential: The compound has been studied for antiviral properties and as a potential inhibitor of the 5-HT2C receptor, a target for treating obesity, depression, and other CNS disorders.[2]
-
Anticancer Research: Structurally related methoxybenzoic acid derivatives have demonstrated anticancer activity. For instance, some analogues inhibit the Akt/NF-κB signaling pathway, which is crucial for cancer cell survival and proliferation.[6] Given its structure, this compound could be investigated for similar cytotoxic or pathway-specific inhibitory effects.
-
Antioxidant Properties: Phenolic compounds are well-known for their antioxidant capabilities. The hydroxyl group on the aromatic ring suggests that this molecule may act as a radical scavenger, a property seen in derivatives of the related 2-Bromo-5-hydroxy-4-methoxybenzaldehyde.[4]
Experimental Protocol for Biological Screening: MTT Assay
To assess the potential cytotoxic effects of this compound on cancer cells, a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay can be employed.[6]
-
Cell Culture: Plate cancer cells (e.g., a human breast cancer cell line like MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare a stock solution of the test compound in DMSO. Serially dilute the compound in the culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM). Replace the medium in the wells with the compound-containing medium. Include wells with medium only (negative control) and medium with DMSO at the highest concentration used (vehicle control).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ (half-maximal inhibitory concentration) value.
Conclusion
This compound is a chemical compound with significant potential, primarily as a versatile intermediate for the synthesis of more complex molecules, including potential pharmaceuticals. Its defined physicochemical properties and reactive functional groups make it a valuable tool for synthetic chemists. While detailed biological studies are limited, its structural similarity to other bioactive benzoic acid derivatives suggests that further investigation into its pharmacological properties, particularly in antiviral and anticancer research, is warranted. The protocols and data presented in this guide offer a foundational resource for scientists and researchers working with or exploring the applications of this compound.
References
- 1. PubChemLite - this compound (C8H7BrO4) [pubchemlite.lcsb.uni.lu]
- 2. This compound | 98437-41-3 | YDA43741 [biosynth.com]
- 3. This compound Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [m.chemsrc.com]
- 4. nbinno.com [nbinno.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Synthesis of 2-Bromo-5-hydroxy-4-methoxybenzoic Acid from Vanillic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide outlines a proposed synthetic pathway for 2-Bromo-5-hydroxy-4-methoxybenzoic acid, a valuable building block in medicinal chemistry and organic synthesis, starting from the readily available precursor, vanillic acid. The synthesis is a multi-step process that involves the critical steps of regioselective bromination and subsequent purification to isolate the desired isomer.
Synthetic Pathway Overview
The synthesis of this compound from vanillic acid is primarily a two-step process:
-
Regioselective Bromination of Vanillic Acid: This electrophilic aromatic substitution introduces a bromine atom onto the benzene ring. The key challenge in this step is to control the regioselectivity to favor the formation of the 2-bromo isomer over other possible isomers (e.g., 5-bromo and 6-bromo).
-
Purification of this compound: As the bromination step is likely to yield a mixture of isomers, a robust purification strategy is essential to isolate the target compound in high purity.
The following diagram illustrates the logical workflow for this synthesis.
Caption: Workflow for the synthesis of this compound.
Experimental Protocols
The following protocols are based on established methods for ortho-selective bromination of phenols and the purification of aromatic acid isomers. Optimization may be required to achieve desired yields and purity.
Step 1: Regioselective Bromination of Vanillic Acid
This procedure is adapted from methodologies for the ortho-bromination of para-substituted phenols, which has been shown to be effective using N-bromosuccinimide (NBS) with a catalytic amount of p-toluenesulfonic acid (pTsOH).[1][2]
-
Materials:
-
Vanillic acid
-
N-Bromosuccinimide (NBS)
-
p-Toluenesulfonic acid (pTsOH) monohydrate
-
ACS-grade Methanol
-
Saturated sodium thiosulfate solution
-
1 M Hydrochloric acid
-
Ethyl acetate
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
In a round-bottom flask, dissolve vanillic acid (1.0 eq) in ACS-grade methanol.
-
Add p-toluenesulfonic acid monohydrate (0.1 eq) to the solution and stir until it dissolves.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add N-bromosuccinimide (1.05 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.
-
After the addition is complete, allow the reaction to stir at room temperature and monitor its progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated solution of sodium thiosulfate to consume any unreacted NBS.
-
Remove the methanol under reduced pressure.
-
Add water to the residue and extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product, which will be a mixture of brominated isomers.
-
Step 2: Purification of this compound
The separation of the desired 2-bromo isomer from the other isomers is a critical step and can be achieved through column chromatography or fractional crystallization.
-
Method A: Column Chromatography
-
Materials:
-
Crude bromovanillic acid mixture
-
Silica gel
-
Hexane
-
Ethyl acetate
-
Dichloromethane (optional)
-
-
Procedure:
-
Prepare a silica gel column using a suitable solvent system (e.g., a gradient of hexane and ethyl acetate).
-
Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and adsorb it onto a small amount of silica gel.
-
Load the adsorbed product onto the column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the desired 2-bromo isomer.
-
Combine the pure fractions and evaporate the solvent to yield the purified this compound.
-
-
-
Method B: Fractional Crystallization
-
Materials:
-
Crude bromovanillic acid mixture
-
Suitable solvent or solvent mixture (e.g., ethanol/water, acetic acid/water)
-
-
Procedure:
-
Dissolve the crude product in a minimum amount of a hot solvent mixture.
-
Allow the solution to cool slowly to room temperature.
-
If crystals form, they may be enriched in one of the isomers. The solubility of positional isomers can differ, allowing for their separation.[3]
-
Filter the crystals and analyze their purity (e.g., by HPLC or NMR).
-
The mother liquor can be concentrated and subjected to further crystallization steps to isolate more of the desired product or other isomers. This process may need to be repeated several times to achieve high purity.
-
-
Data Presentation
The following table summarizes the key quantitative parameters for the proposed synthesis. Note that yields are estimates and will depend on the successful separation of the isomers.
| Parameter | Step 1: Bromination | Step 2: Purification |
| Reactants | Vanillic acid, NBS, pTsOH | Crude Isomer Mixture |
| Solvent | Methanol | Hexane/Ethyl Acetate (Chromatography) or Ethanol/Water (Crystallization) |
| Reaction Time | 1-4 hours (TLC monitored) | N/A |
| Temperature | 0 °C to Room Temperature | Room Temperature |
| Typical Yield | 70-90% (Crude Mixture) | 20-50% (of 2-bromo isomer, highly dependent on separation efficiency) |
| Purity | Mixture of isomers | >95% (after purification) |
Signaling Pathways and Logical Relationships
The regioselectivity of the bromination of vanillic acid is determined by the directing effects of the substituents on the aromatic ring. The hydroxyl and methoxy groups are ortho-para directing, while the carboxylic acid group is meta directing. This leads to the potential formation of multiple isomers.
Caption: Directing effects of substituents on the bromination of vanillic acid.
This guide provides a comprehensive overview for the synthesis of this compound from vanillic acid. The success of this synthesis hinges on careful control of the bromination reaction to maximize the yield of the ortho-substituted product and an effective purification strategy to isolate the desired isomer. For researchers in drug development, mastering such regioselective syntheses is crucial for accessing novel chemical entities.
References
- 1. Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Redirecting [linkinghub.elsevier.com]
The Diverse Biological Activities of 2-Bromo-5-hydroxy-4-methoxybenzoic Acid Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The synthetic scaffold of 2-Bromo-5-hydroxy-4-methoxybenzoic acid offers a versatile platform for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the biological activities exhibited by its derivatives, with a focus on their anticancer, antimicrobial, and enzyme inhibitory properties. This document synthesizes available quantitative data, details relevant experimental protocols, and visualizes key signaling pathways and experimental workflows to support ongoing research and drug development efforts in this area.
Anticancer Activity
Derivatives of benzoic acid are well-documented for their potential as anticancer agents, and the introduction of a bromine atom along with hydroxyl and methoxy groups on the phenyl ring can significantly influence this activity. While specific data on a broad range of this compound derivatives is still emerging, studies on structurally similar compounds provide valuable insights into their potential efficacy and mechanisms of action.
Quantitative Anticancer Data
The cytotoxic effects of various benzoic acid derivatives have been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency in inhibiting biological processes, is a key metric in these assessments. The following table summarizes the IC50 values for some relevant substituted benzoic acid derivatives, highlighting their potential as anticancer compounds.[1][2]
| Compound Class/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Quinazolinone derivatives | MCF-7 (Breast) | 100 | [2] |
| 4-(5-amino-3-(methylthio)-1H-1,2,4-triazol-1-yl) benzoic acid derivatives | MCF-7 (Breast) | 15.6 - 18.7 | [2] |
| 4-((2-hydroxynaphthalen-1-yl)methyleneamino)benzoic acid | Human cervical cancer | 17.84 | [1] |
| Acrylamide–PABA analog 4j | MCF-7 (Breast) | 1.83 | [1] |
| Acrylamide–PABA analog 4a | MCF-7 (Breast) | 2.99 | [1] |
Experimental Protocol: MTT Assay for Cell Viability
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cell viability and cytotoxicity.[1]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Procedure:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a suitable density and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Expose the cells to various concentrations of the this compound derivatives for a specified period (e.g., 24, 48, or 72 hours). Include appropriate vehicle controls and a positive control (a known anticancer drug).[1]
-
MTT Addition: After the treatment period, add MTT solution to each well and incubate for 3-4 hours at 37°C to allow for formazan crystal formation.[1]
-
Formazan Solubilization: Remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC50 value of the tested compounds.
Signaling Pathways in Cancer
Substituted benzoic acids can exert their anticancer effects by modulating various signaling pathways crucial for cancer cell proliferation, survival, and metastasis. Key pathways that have been implicated include the PI3K/Akt/mTOR, MAPK, and NF-κB signaling cascades.[3][4] The estrogenic activity of some hydroxybenzoic acids has also been shown to be mediated through estrogen receptor α-dependent signaling pathways.[5]
Antimicrobial Activity
Derivatives of 2-bromo-5-hydroxybenzaldehyde, a closely related precursor, have demonstrated notable antimicrobial properties. The conversion of the aldehyde group into Schiff bases or other derivatives can enhance this activity.
Quantitative Antimicrobial Data
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The following data is for derivatives of 2-bromo-5-hydroxybenzaldehyde.
| Derivative | Organism | MIC (µg/mL) | Reference |
| Hydrazone derivative | Gram-positive bacteria | Potent activity | [6] |
| Ethyl ester | Staphylococcus aureus | Comparable to hydrazone | [6] |
| Ethyl ester | Bacillus cereus | Comparable to hydrazone | [6] |
Experimental Protocol: Broth Microdilution Method for MIC Determination
The broth microdilution method is a widely used technique to determine the MIC of antimicrobial agents.[6]
Procedure:
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.
-
Serial Dilutions: Prepare two-fold serial dilutions of the test compounds in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation: Add a standardized inoculum of the microorganism to each well.
-
Incubation: Incubate the plates under appropriate conditions (e.g., temperature, time) for the specific microorganism.
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Enzyme Inhibition
The inhibitory effects of benzoic acid derivatives on various enzymes are a significant area of research. For instance, benzaldehyde derivatives are known to inhibit tyrosinase, a key enzyme in melanin synthesis.[6]
Quantitative Enzyme Inhibition Data
The inhibitory potential of benzoic acid derivatives against various enzymes is often quantified by their IC50 values.
| Compound Class/Derivative | Enzyme | IC50 (µM) | Reference |
| Benzoic acid | Polyphenol Oxidase (PPO) | 1425 | [7] |
| 2,4-Dihydroxycinnamic acid | Polyphenol Oxidase (PPO) | 92 | [7] |
| Gallic acid, Vanillic acid, Syringic acid, Protocatechuic acid | Secretory Phospholipase A2 (sPLA2) | Micromolar concentrations | [8] |
Experimental Protocol: General Enzyme Inhibition Assay
This protocol provides a general framework for assessing the enzyme inhibitory activity of this compound derivatives.
Procedure:
-
Reagent Preparation: Prepare the necessary buffer, substrate, and enzyme solutions.
-
Inhibitor Preparation: Prepare stock solutions of the test compounds (inhibitors) in a suitable solvent (e.g., DMSO).
-
Reaction Mixture: In a suitable reaction vessel (e.g., a cuvette or microplate well), combine the buffer, enzyme solution, and varying concentrations of the inhibitor.
-
Pre-incubation: Incubate the enzyme-inhibitor mixture for a specific period to allow for binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.
-
Monitoring Reaction Progress: Monitor the reaction progress over time by measuring the change in absorbance or fluorescence, depending on the nature of the substrate and product.
-
Data Analysis: Calculate the initial reaction rates at different inhibitor concentrations. Determine the percentage of inhibition and calculate the IC50 value.
Tyrosinase Inhibition Signaling Pathway
Benzaldehyde derivatives can inhibit tyrosinase, which is involved in the catalytic conversion of L-tyrosine to melanin. This inhibition is often achieved through the formation of a Schiff base with an amino group in the enzyme's active site.[6]
Synthesis and Logical Workflow
The development of novel derivatives of this compound and the evaluation of their biological activities follow a logical progression from synthesis to comprehensive biological screening.
General Synthesis of 2-Bromo-5-hydroxy-4-methoxybenzaldehyde
The precursor aldehyde can be synthesized from veratraldehyde through bromination and subsequent selective hydrolysis of a methoxy group.[9] This aldehyde can then be converted to the corresponding benzoic acid by oxidation, and further derivatized to amides, esters, and other analogs.
Logical Workflow for Drug Discovery
The process of identifying and characterizing new bioactive derivatives involves a systematic workflow.
This technical guide provides a foundational understanding of the biological potential of this compound derivatives. Further research is warranted to synthesize and evaluate a wider range of these compounds to establish clear structure-activity relationships and to elucidate their precise mechanisms of action. The detailed protocols and visualized pathways presented herein are intended to facilitate these future investigations.
References
- 1. benchchem.com [benchchem.com]
- 2. preprints.org [preprints.org]
- 3. Natural Hydroxybenzoic and Hydroxycinnamic Acids Derivatives: Mechanisms of Action and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Mechanistic Pathways of Malignancy in Breast Cancer Stem Cells [frontiersin.org]
- 5. Estrogenic Activity of 4-Hydroxy-Benzoic Acid from Acer tegmentosum via Estrogen Receptor α-Dependent Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Comparing the effect of benzoic acid and cinnamic acid hydroxyl derivatives on polyphenol oxidase: activity, action mechanism, and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparative studies on the inhibitory activities of selected benzoic acid derivatives against secretory phospholipase A2, a key enzyme involved in the inflammatory pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to 2-Bromo-5-hydroxy-4-methoxybenzoic acid: A Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Bromo-5-hydroxy-4-methoxybenzoic acid is a highly functionalized aromatic compound that serves as a versatile building block in the synthesis of a wide array of complex organic molecules. Its unique substitution pattern, featuring a carboxylic acid, a hydroxyl group, a methoxy group, and a bromine atom, provides multiple reactive sites for strategic molecular elaboration. This allows for its incorporation into diverse scaffolds, particularly in the development of novel therapeutic agents and other bioactive compounds. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and applications in modern organic synthesis, with a focus on its utility in cross-coupling reactions. Detailed experimental protocols and spectroscopic data are provided to facilitate its use in the laboratory.
Chemical Properties and Spectroscopic Data
This compound is a solid at room temperature and is soluble in common organic solvents such as dimethyl sulfoxide (DMSO).[1] Its key physical and chemical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 98437-41-3 | [2] |
| Molecular Formula | C₈H₇BrO₄ | [2] |
| Molecular Weight | 247.04 g/mol | [2] |
| Melting Point | 270-274 °C | [2] |
| Flash Point | 270 °C | [2] |
| Canonical SMILES | COC1=C(C=C(C(=C1)O)C(=O)O)Br | [2] |
Spectroscopic Data
Table 1: ¹H and ¹³C NMR Data of 2-Bromo-5-methoxybenzoic acid
| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ¹H NMR | 7.58 | d | 8.8 | Ar-H |
| 7.50 | d | 3.0 | Ar-H | |
| 6.95 | dd | 8.8, 3.0 | Ar-H | |
| 3.84 | s | - | -OCH₃ | |
| ¹³C NMR | 165.0 | - | - | C=O |
| 159.9 | - | - | C-OCH₃ | |
| 134.0 | - | - | Ar-C | |
| 124.9 | - | - | Ar-C | |
| 115.0 | - | - | Ar-C | |
| 114.8 | - | - | Ar-C-Br | |
| 55.9 | - | - | -OCH₃ |
Table 2: Infrared (IR) and Mass Spectrometry (MS) Data of 2-Bromo-5-methoxybenzoic acid
| Spectroscopic Technique | Key Peaks |
| IR (KBr, cm⁻¹) | 3435 (O-H), 2924, 2853 (C-H), 1685 (C=O), 1595, 1485 (C=C), 1250 (C-O) |
| MS (ESI) | m/z 229 [M-H]⁻, 231 [M-H+2]⁻ |
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process starting from commercially available materials. A plausible synthetic route involves the bromination of a suitable benzoic acid derivative followed by selective demethylation.
Synthesis of 2-Bromo-5-methoxybenzoic acid
A common precursor for the target molecule is 2-bromo-5-methoxybenzoic acid. This can be synthesized by the bromination of m-anisic acid.[3]
Experimental Protocol:
To a mixture of m-anisic acid (1.67 mol) in acetic acid (1 L), bromine (85 mL) is added, followed by the addition of water (1 L).[3] The mixture is then heated to reflux. After cooling in an ice bath, the precipitated product is collected by filtration and washed with water to afford 2-bromo-5-methoxybenzoic acid.[3]
Yield: 79%[3] Melting Point: 154-156 °C[3]
Figure 1: Synthesis of 2-Bromo-5-methoxybenzoic acid.
Demethylation to this compound
Experimental Protocol (Adapted):
Under an inert atmosphere, a solution of 2-bromo-5-methoxybenzoic acid in anhydrous dichloromethane (DCM) is cooled to 0 °C.[4] A solution of boron tribromide (1.0 - 1.2 equivalents) in DCM is added dropwise.[4] The reaction mixture is allowed to warm to room temperature and stirred for several hours, with the progress monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction is carefully quenched with methanol, followed by water. The product is then extracted with an organic solvent, washed, dried, and purified by recrystallization or column chromatography.
Figure 2: Demethylation to the target compound.
Applications in Organic Synthesis
This compound is a valuable building block for the synthesis of more complex molecules due to its multiple reactive sites. The bromine atom is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds.[5] The bromine atom on this compound (or its ester derivative) can be coupled with a variety of organoboron reagents to introduce new aryl or alkyl substituents. The hydroxyl and carboxylic acid groups may require protection prior to the coupling reaction, depending on the specific reaction conditions and the nature of the coupling partners.
General Experimental Protocol for Suzuki-Miyaura Coupling (ester protected):
To a reaction vessel under an inert atmosphere, add the methyl ester of this compound (1.0 eq.), the desired boronic acid (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, 2.0-3.0 eq.). A suitable solvent system, such as a mixture of toluene and water or dioxane and water, is added. The reaction mixture is heated with vigorous stirring for several hours until the starting material is consumed (monitored by TLC or GC-MS). After cooling, the reaction is worked up by extraction with an organic solvent, followed by washing, drying, and purification of the product.
Figure 3: General workflow for Suzuki-Miyaura coupling.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds.[6][7] The bromine atom of this compound (or its ester) can be coupled with a wide range of primary and secondary amines to synthesize substituted anilines. Similar to the Suzuki coupling, protection of the acidic functional groups may be necessary.
General Experimental Protocol for Buchwald-Hartwig Amination (ester protected):
In a glovebox or under an inert atmosphere, a reaction vessel is charged with the methyl ester of this compound (1.0 eq.), the desired amine (1.1-1.5 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., Xantphos, BINAP, 2-4 mol%), and a base (e.g., NaOtBu, Cs₂CO₃, 1.2-2.0 eq.). Anhydrous toluene or dioxane is added as the solvent. The reaction mixture is heated with stirring for several hours. The progress of the reaction is monitored by TLC or LC-MS. Upon completion, the reaction is cooled, diluted with an organic solvent, and washed with water and brine. The organic layer is dried and concentrated, and the product is purified by column chromatography.
Figure 4: General workflow for Buchwald-Hartwig amination.
Conclusion
This compound is a valuable and versatile building block in organic synthesis. Its multiple functional groups provide a platform for a variety of chemical transformations, most notably palladium-catalyzed cross-coupling reactions. This guide has provided an overview of its properties, synthesis, and key applications, along with detailed experimental protocols and spectroscopic data to aid researchers in its effective utilization for the synthesis of complex and biologically active molecules. The strategic use of this building block opens avenues for the development of novel compounds in the fields of medicinal chemistry and materials science.
References
The Versatile Scaffold: Unlocking the Potential of 2-Bromo-5-hydroxy-4-methoxybenzoic Acid in Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-5-hydroxy-4-methoxybenzoic acid is a substituted aromatic carboxylic acid that has emerged as a valuable and versatile building block in the field of medicinal chemistry. Its unique arrangement of functional groups—a carboxylic acid, a hydroxyl group, a methoxy group, and a bromine atom—provides multiple reactive sites for chemical modification, making it an ideal scaffold for the synthesis of diverse molecular architectures. This guide explores the potential applications of this compound in drug discovery, detailing its synthesis, biological activities of its derivatives, and relevant experimental protocols.
Synthesis of this compound and Its Analogs
The synthesis of this compound and its aldehyde analog, 2-Bromo-5-hydroxy-4-methoxybenzaldehyde (2-Bromoisovanillin), typically involves the electrophilic bromination of a suitably substituted precursor.
Experimental Protocol: Synthesis of 2-Bromo-5-hydroxy-4-methoxybenzaldehyde from Isovanillin [1][2]
This protocol describes the synthesis of the closely related aldehyde, which can be further oxidized to the carboxylic acid.
-
Materials: Isovanillin, acetic acid, anhydrous sodium acetate, iron filings, bromine, ice-water, ethanol.
-
Procedure:
-
Dissolve isovanillin (10 mmol, 1 eq.), anhydrous sodium acetate (20 mmol, 2 eq.), and iron filings (1 mmol, 0.1 eq.) in acetic acid (20 mL).
-
Slowly add bromine (11 mmol, 1.1 eq.) dropwise to the mixture at room temperature.
-
Monitor the reaction for the complete consumption of the starting material.
-
Upon completion, pour the reaction mixture into ice-water (100 mL) to precipitate the product.
-
Stir the mixture for an additional 30 minutes.
-
Collect the solid precipitate by filtration and wash with cold water.
-
Recrystallize the crude product from ethanol to obtain pure 2-Bromo-5-hydroxy-4-methoxybenzaldehyde.
-
A similar strategy can be employed for the synthesis of 2-bromo-5-methoxybenzoic acid starting from m-methoxybenzoic acid, as detailed in various patents and synthetic procedures[3][4].
Potential Applications in Medicinal Chemistry
The structural motif of this compound is found in a variety of biologically active compounds, highlighting its potential as a key intermediate in the development of novel therapeutics.
Central Nervous System (CNS) Disorders
Derivatives of this compound have shown promise in the area of neuropharmacology. The parent compound itself has been investigated for its potential to inhibit the 5-HT2C receptor, a target implicated in various neurological and psychiatric conditions, including depression, anxiety, and schizophrenia[5]. Furthermore, the structural similarity of its derivatives to known acetylcholinesterase inhibitors like galanthamine suggests a potential therapeutic application in neurodegenerative diseases such as Alzheimer's disease[1].
Antiviral Activity
This compound has been reported to possess antiviral properties, although the specific viruses targeted and the mechanism of action are not extensively detailed in the initial findings[5]. This presents an opportunity for further investigation and the development of novel antiviral agents based on this scaffold.
Anticancer and Antioxidant Properties
The broader class of bromophenols and their derivatives have been the subject of research for their antioxidant and anticancer activities[2]. The substitution pattern on the aromatic ring of this compound provides a template for the synthesis of compounds with potential antiproliferative effects. For instance, a derivative of the related 4-methoxybenzoic acid has been shown to inhibit the proliferation of prostate cancer cells by targeting the Akt/NFκB cell survival signaling pathway[6].
Urolithin Synthesis and Mitochondrial Health
2-bromo-5-methoxybenzoic acid serves as a key intermediate in the synthesis of urolithins, which are metabolites produced by the gut microbiota from ellagitannins found in pomegranates and other fruits[4]. Urolithin A, in particular, has garnered significant attention for its ability to restore mitochondria and reverse muscle senescence by stimulating mitophagy[4]. The availability of synthetic routes to urolithin derivatives via intermediates like 2-bromo-5-methoxybenzoic acid is crucial for further research into their therapeutic potential.
Quantitative Data
| Derivative Class | Target | Assay Type | Potency (IC50/Ki) | Reference |
| 5-HT2C Receptor Modulators | 5-HT2C Receptor | Radioligand Binding | Data to be determined | [5] |
| Acetylcholinesterase Inhibitors | Acetylcholinesterase | Ellman's Assay | Data to be determined | [1] |
| Antiviral Agents | Specific Virus | Plaque Reduction Assay | Data to be determined | [5] |
| Anticancer Agents | Cancer Cell Line | MTT Assay | Data to be determined | [2][6] |
Key Experimental Workflows and Signaling Pathways
Experimental Workflow: From Synthesis to Biological Evaluation
The following diagram illustrates a general workflow for the utilization of this compound in a drug discovery program.
Caption: A generalized workflow for the synthesis and biological evaluation of derivatives of this compound.
Signaling Pathway: Akt/NFκB Inhibition
The Akt/NFκB signaling pathway is a critical regulator of cell survival and proliferation, and its dysregulation is a hallmark of many cancers. Derivatives of benzoic acids have been shown to interfere with this pathway.
Caption: The Akt/NFκB signaling pathway and a potential point of inhibition by a benzoic acid derivative.
Conclusion
This compound represents a promising starting point for the development of new therapeutic agents. Its synthetic tractability and the diverse biological activities associated with its derivatives make it an attractive scaffold for medicinal chemists. Further exploration of its potential in targeting CNS disorders, viral infections, and cancer is warranted and could lead to the discovery of novel drug candidates. The experimental protocols and conceptual frameworks provided in this guide aim to facilitate such research endeavors.
References
- 1. nbinno.com [nbinno.com]
- 2. Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols [mdpi.com]
- 3. prepchem.com [prepchem.com]
- 4. CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid - Google Patents [patents.google.com]
- 5. This compound | 98437-41-3 | YDA43741 [biosynth.com]
- 6. benchchem.com [benchchem.com]
An In-depth Technical Guide on a Novel Hypothetical Pathway for L-Tyrosine Synthesis from 2-Bromo-5-hydroxy-4-methoxybenzoic Acid
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The synthesis of L-tyrosine from 2-bromo-5-hydroxy-4-methoxybenzoic acid is not a well-established or documented process in current scientific literature. This guide, therefore, presents a hypothetical, multi-step chemical synthesis pathway based on established principles of organic chemistry. The experimental protocols provided are illustrative and would require significant optimization and validation in a laboratory setting.
Introduction
L-Tyrosine is a non-essential amino acid with a crucial role in the synthesis of neurotransmitters, hormones, and melanin. Its efficient synthesis is of significant interest in the pharmaceutical and biotechnology sectors. While enzymatic and fermentation methods for L-tyrosine production are well-established, chemical syntheses offer flexibility in precursor selection and the potential for analog generation. This whitepaper outlines a novel, hypothetical chemical pathway for the synthesis of L-tyrosine starting from this compound. This proposed route involves a series of well-understood organic transformations to construct the characteristic phenolic amino acid structure of L-tyrosine.
Proposed Synthesis Pathway
The conceptualized pathway from this compound to L-tyrosine is a multi-step process. The key transformations include the protection of reactive functional groups, the introduction of a carbon side chain via a cross-coupling reaction, functional group manipulation to form the amino acid moiety, and final deprotection.
Caption: Hypothetical synthesis workflow for L-Tyrosine.
Detailed Experimental Protocols (Hypothetical)
Step 1: Protection of Hydroxyl and Carboxylic Acid Groups
To prevent interference from the acidic protons of the hydroxyl and carboxylic acid groups in subsequent steps, they must be protected. The hydroxyl group can be protected as a benzyl ether, and the carboxylic acid as a methyl ester.
Protocol:
-
Esterification: Dissolve this compound in methanol. Add a catalytic amount of concentrated sulfuric acid and reflux the mixture for 4-6 hours. Monitor the reaction by TLC. After completion, neutralize the acid, and extract the methyl ester with an organic solvent.
-
Etherification: Dissolve the obtained methyl ester in acetone. Add potassium carbonate and benzyl bromide. Reflux the mixture for 8-12 hours. Monitor the reaction by TLC. After completion, filter the solid and evaporate the solvent to obtain the protected intermediate.
Step 2: Sonogashira Coupling for Side Chain Introduction
A two-carbon side chain is introduced by a palladium-catalyzed Sonogashira coupling with a suitable alkyne, such as ethynyltrimethylsilane.
Protocol:
-
Dissolve the protected intermediate in a suitable solvent like THF or DMF.
-
Add a palladium catalyst (e.g., Pd(PPh₃)₄) and a copper(I) co-catalyst (e.g., CuI).
-
Add a base, such as triethylamine or diisopropylethylamine.
-
Bubble argon through the solution to degas, then add ethynyltrimethylsilane.
-
Heat the reaction mixture at 50-70°C and monitor by TLC.
-
Upon completion, perform an aqueous workup and purify the product by column chromatography.
-
The trimethylsilyl group can be removed using a fluoride source like TBAF to yield the terminal alkyne.
Step 3: Hydration of the Alkyne
The alkyne is hydrated to form a methyl ketone, which is a precursor to the amine.
Protocol:
-
Dissolve the alkyne intermediate in a mixture of formic acid and water.
-
Add a catalytic amount of a mercury(II) salt (e.g., HgSO₄) or a gold catalyst.
-
Heat the mixture and monitor the reaction by TLC.
-
Upon completion, perform an aqueous workup, neutralize the acid, and extract the keto intermediate. Purify by column chromatography.
Step 4: Reductive Amination
The ketone is converted to an amine via reductive amination. To achieve stereoselectivity for the L-isomer, a chiral amine or a chiral catalyst could be employed, followed by separation of diastereomers or enantiomers. For a racemic synthesis, ammonia followed by a reducing agent is used.
Protocol (Racemic):
-
Dissolve the keto intermediate in methanol.
-
Add a solution of ammonia in methanol.
-
Add a reducing agent, such as sodium cyanoborohydride (NaBH₃CN).
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, quench the reaction, perform an aqueous workup, and extract the protected amino acid.
Step 5: Deprotection
The protecting groups are removed to yield the final product, L-tyrosine.
Protocol:
-
Ester Hydrolysis: Dissolve the protected amino acid in a mixture of THF and water. Add lithium hydroxide (LiOH) and stir at room temperature. Monitor the reaction by TLC.
-
Hydrogenolysis of Benzyl Ether: After ester hydrolysis, acidify the reaction mixture. The crude product is then dissolved in methanol, and a palladium on carbon (Pd/C) catalyst is added. The mixture is subjected to a hydrogen atmosphere to cleave the benzyl ether.
-
Purification: After the reaction is complete, filter the catalyst, and purify the crude L-tyrosine by recrystallization or ion-exchange chromatography.
Data Presentation
As this is a hypothetical pathway, no quantitative experimental data is available. The following table outlines the expected inputs and outputs for each step.
| Step | Starting Material | Key Reagents | Expected Product |
| 1. Protection | This compound | Methanol, H₂SO₄, Benzyl bromide, K₂CO₃ | Methyl 2-bromo-5-(benzyloxy)-4-methoxybenzoate |
| 2. Sonogashira Coupling | Protected Intermediate | Ethynyltrimethylsilane, Pd(PPh₃)₄, CuI, Et₃N | Protected alkyne intermediate |
| 3. Hydration | Alkyne Intermediate | HgSO₄ (cat.), Formic acid, Water | Protected keto intermediate |
| 4. Reductive Amination | Keto Intermediate | NH₃, NaBH₃CN | Protected racemic tyrosine |
| 5. Deprotection | Protected racemic tyrosine | LiOH, Pd/C, H₂ | (D,L)-Tyrosine |
Signaling Pathway and Logical Relationship Diagrams
Caption: Key transformations in the hypothetical synthesis.
Conclusion
This technical guide has detailed a hypothetical, yet chemically plausible, pathway for the synthesis of L-tyrosine from this compound. The proposed route utilizes a series of standard organic reactions to build the target molecule. It is important to reiterate that this pathway is conceptual and would require substantial experimental work to be realized. Researchers undertaking such an endeavor should anticipate the need for extensive optimization of reaction conditions, purification methods, and stereochemical control to achieve an efficient and selective synthesis of L-tyrosine. This guide serves as a foundational blueprint for further investigation into novel chemical syntheses of this important amino acid.
The Rising Tide of Substituted Benzoic Acids in Antiviral Research: A Technical Guide
For Immediate Release
In an era marked by the persistent threat of viral outbreaks, the scientific community is in a continuous quest for novel antiviral agents. Among the promising candidates, substituted benzoic acids have emerged as a significant class of small molecules with potent and broad-spectrum antiviral properties. This technical guide provides an in-depth overview of the core antiviral activities of these compounds, detailing their mechanisms of action, quantitative efficacy, and the experimental protocols used for their evaluation, aimed at researchers, scientists, and drug development professionals.
Introduction to Substituted Benzoic Acids as Antiviral Agents
Benzoic acid, a simple aromatic carboxylic acid, and its derivatives have long been recognized for their antimicrobial properties. Recent research has illuminated their potential as formidable antiviral agents, effective against a range of enveloped and non-enveloped viruses. The versatility of the benzoic acid scaffold allows for a wide array of substitutions, enabling the fine-tuning of their biological activity, selectivity, and pharmacokinetic profiles. This guide will delve into the specifics of their action against key viral pathogens, including influenza virus, Herpes Simplex Virus (HSV), adenoviruses, and flaviviruses.
Antiviral Spectrum and Potency of Key Substituted Benzoic Acids
The antiviral efficacy of substituted benzoic acids is best illustrated through specific examples that have been extensively studied. The quantitative data for some of the most promising compounds are summarized in the tables below, providing a clear comparison of their potency against various viruses.
Table 1: Anti-Influenza Virus Activity of Substituted Benzoic Acids
| Compound | Virus Strain(s) | Assay | EC50 / IC50 (µM) | Cytotoxicity (CC50 in µM) | Reference(s) |
| NC-5 | Influenza A/FM/1/47 (H1N1) | CPE Reduction | 33.6 | > 640 | [1][2][3] |
| Influenza A/FM/1/47-H275Y (Oseltamivir-resistant H1N1) | CPE Reduction | 32.8 | > 640 | [1][2][3] | |
| 4-(acetylamino)-3-guanidinobenzoic acid | Influenza A (N9 neuraminidase) | Neuraminidase Inhibition | 2.5 | Not Reported | [4][5] |
| BANA-206 | Influenza A virus | Not Specified | Sub-micromolar | Not Reported | [1] |
Table 2: Anti-Herpes Simplex Virus (HSV) and Anti-Adenovirus Activity of Substituted Benzoic Acids
| Compound | Virus Strain(s) | Assay | EC50 / IC50 (µM) | Cytotoxicity (CC50 in µM) | Reference(s) |
| Benzavir-2 | HSV-1 (clinical isolates) | qPCR | Similar to Acyclovir | Not Reported | [6][7] |
| HSV-2 (clinical isolates) | qPCR | Similar to Acyclovir | Not Reported | [6][7] | |
| Adenovirus | Not Specified | 0.6 | Low | [8] | |
| Benzavir-1 | HSV-1 and HSV-2 | qPCR | Active | Not Reported | [6][7] |
Table 3: Anti-Flavivirus Activity of Benzavir-2
| Compound | Virus | Assay | EC50 (µM) | Reference(s) |
| Benzavir-2 | Zika Virus (ZIKV) | Reporter Gene Expression | 0.8 ± 0.1 | [9] |
| West Nile Virus (WNV) | Plaque Reduction | Reduced infection by 3-5 orders of magnitude at 2.5 µM | [9] | |
| Yellow Fever Virus (YFV) | Plaque Reduction | Reduced infection by 3-5 orders of magnitude at 2.5 µM | [9] | |
| Tick-borne Encephalitis Virus | Plaque Reduction | Reduced infection by 3-5 orders of magnitude at 2.5 µM | [9] | |
| Japanese Encephalitis Virus | Plaque Reduction | Reduced infection by 3-5 orders of magnitude at 2.5 µM | [9] | |
| Dengue Virus | Plaque Reduction | Reduced infection by 3-5 orders of magnitude at 2.5 µM | [9] |
Mechanisms of Antiviral Action
The antiviral mechanisms of substituted benzoic acids are diverse and often virus-specific.
Inhibition of Viral Enzymes
A primary mechanism of action, particularly against the influenza virus, is the inhibition of the viral enzyme neuraminidase (NA).[1][3][4][5] NA is crucial for the release of progeny virions from infected cells.[10][11] By blocking the active site of this enzyme, substituted benzoic acids can prevent viral spread. The compound 4-(acetylamino)-3-guanidinobenzoic acid is a potent inhibitor of N9 neuraminidase.[4][5]
Suppression of Viral Protein Expression
Studies on the compound NC-5 have shown that it can suppress the expression of key viral proteins, such as nucleoprotein (NP) and matrix protein 1 (M1), during the late stages of influenza virus biosynthesis.[1][3] This interference with the viral replication cycle contributes significantly to its antiviral effect.
Modulation of Host Cell Signaling Pathways
While direct targeting of viral components is a key strategy, some benzoic acid derivatives may also exert their antiviral effects by modulating host cell signaling pathways that are hijacked by viruses for their replication. Influenza virus, for instance, is known to exploit cellular signaling pathways such as the Raf/MEK/ERK and NF-κB pathways.[12][13] Although direct evidence linking specific substituted benzoic acids to the modulation of these pathways in a viral context is still emerging, the anti-inflammatory properties of some benzoic acid derivatives, which are known to involve pathways like NF-κB, suggest a potential for dual-action antiviral and immunomodulatory effects.[14][15] Further research is warranted to fully elucidate these mechanisms.
Experimental Protocols for Antiviral Evaluation
The assessment of the antiviral activity of substituted benzoic acids relies on a set of standardized in vitro and in vivo assays. Detailed methodologies for key experiments are provided below.
Cytopathic Effect (CPE) Reduction Assay
This assay is a widely used method to screen for antiviral agents by measuring their ability to protect host cells from virus-induced damage and death.[6]
Protocol:
-
Cell Seeding: Seed a 96-well plate with a suitable host cell line (e.g., Madin-Darby Canine Kidney (MDCK) cells for influenza virus) to form a confluent monolayer.
-
Compound Preparation: Prepare serial dilutions of the test compound in cell culture medium.
-
Infection and Treatment: Infect the cell monolayer with a known titer of the virus. Immediately after infection, add the different concentrations of the test compound to the wells. Include a virus control (no compound) and a cell control (no virus, no compound).
-
Incubation: Incubate the plate at the optimal temperature and CO2 concentration for viral replication (e.g., 37°C, 5% CO2).
-
CPE Observation: Monitor the cells daily for the appearance of cytopathic effects, such as cell rounding, detachment, and lysis.
-
Quantification: After a set incubation period (e.g., 48-72 hours), quantify the cell viability using a suitable method, such as the MTT assay or crystal violet staining.
-
Data Analysis: Calculate the 50% effective concentration (EC50), which is the concentration of the compound that inhibits 50% of the viral CPE.
Plaque Reduction Assay
This assay quantifies the reduction in the number of infectious virus particles in the presence of an antiviral compound.
Protocol:
-
Cell Seeding: Seed 6-well or 12-well plates with a susceptible cell line to form a confluent monolayer.
-
Virus and Compound Incubation: In separate tubes, pre-incubate a known titer of the virus with serial dilutions of the test compound for a specific period (e.g., 1 hour).
-
Infection: Remove the culture medium from the cell monolayers and infect the cells with the virus-compound mixtures.
-
Adsorption: Allow the virus to adsorb to the cells for 1-2 hours at 37°C.
-
Overlay: After adsorption, remove the inoculum and overlay the cell monolayer with a semi-solid medium (e.g., containing agarose or methylcellulose) mixed with the corresponding concentration of the test compound. This restricts the spread of the virus to adjacent cells, leading to the formation of localized lesions (plaques).
-
Incubation: Incubate the plates for several days until plaques are visible.
-
Staining and Counting: Fix the cells with a fixative (e.g., formaldehyde) and stain with a dye (e.g., crystal violet) to visualize the plaques. Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control and determine the IC50 value.
Neuraminidase Inhibition Assay
This assay is specific for influenza virus and measures the ability of a compound to inhibit the enzymatic activity of neuraminidase.
Protocol:
-
Reagents: Prepare a fluorescent substrate for neuraminidase, such as 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).
-
Reaction Setup: In a 96-well plate, mix the influenza virus (as a source of neuraminidase) with serial dilutions of the test compound.
-
Incubation: Incubate the virus-compound mixture for a defined period to allow for inhibitor binding.
-
Substrate Addition: Add the MUNANA substrate to each well to initiate the enzymatic reaction.
-
Reaction Incubation: Incubate the plate at 37°C to allow the neuraminidase to cleave the substrate.
-
Signal Detection: Stop the reaction and measure the fluorescence of the product (4-methylumbelliferone) using a fluorescence plate reader.
-
Data Analysis: Calculate the percentage of neuraminidase inhibition for each compound concentration and determine the IC50 value.
Visualizing Experimental and Logical Frameworks
To further clarify the relationships and workflows discussed, the following diagrams are provided in the DOT language for Graphviz.
Caption: Workflow for the evaluation of antiviral substituted benzoic acids.
Caption: Mechanism of neuraminidase inhibition by substituted benzoic acids.
Synthesis and Structure-Activity Relationships
The synthesis of substituted benzoic acids often involves standard organic chemistry transformations, allowing for the systematic modification of the core structure.[16] Structure-activity relationship (SAR) studies are crucial for optimizing the antiviral potency and selectivity of these compounds. For instance, in the context of influenza neuraminidase inhibitors, the nature and position of substituents on the benzoic acid ring significantly influence the binding affinity to the enzyme's active site.[4][5] Similarly, for adenovirus inhibitors like the benzamidinyl ureas, the substitution pattern on the aromatic rings is critical for their antiviral activity.[8]
Conclusion and Future Directions
Substituted benzoic acids represent a promising and versatile class of antiviral agents with demonstrated efficacy against a variety of clinically relevant viruses. Their amenability to chemical modification, coupled with multiple potential mechanisms of action, makes them attractive candidates for further drug development. Future research should focus on elucidating the precise molecular targets and signaling pathways modulated by these compounds, particularly in viruses other than influenza. In vivo efficacy studies and pharmacokinetic profiling of the most potent derivatives will be essential steps in translating the promise of these compounds from the laboratory to the clinic. The continued exploration of the vast chemical space of substituted benzoic acids holds significant potential for the discovery of next-generation antiviral therapeutics.
References
- 1. Antiviral Activity of Benzoic Acid Derivative NC-5 Against Influenza A Virus and Its Neuraminidase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Antiviral Activity of Benzoic Acid Derivative NC-5 Against Influenza A Virus and Its Neuraminidase Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design and synthesis of benzoic acid derivatives as influenza neuraminidase inhibitors using structure-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 2-[4,5-Difluoro-2-(2-fluorobenzoylamino)-benzoylamino]benzoic acid, an antiviral compound with activity against acyclovir-resistant isolates of herpes simplex virus types 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2-[4,5-Difluoro-2-(2-Fluorobenzoylamino)-Benzoylamino]Benzoic Acid, an Antiviral Compound with Activity against Acyclov… [ouci.dntb.gov.ua]
- 8. researchgate.net [researchgate.net]
- 9. Antiviral Activity of Benzavir-2 against Emerging Flaviviruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Influenza neuraminidase inhibitors: antiviral action and mechanisms of resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of influenza virus replication in tissue culture by 2-deoxy-2,3-dehydro-N-trifluoroacetylneuraminic acid (FANA): mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Development of cellular signaling pathway inhibitors as new antivirals against influenza - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Host cellular signaling induced by influenza virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 2-((3-(chloromethyl) benzoyl) oxy) benzoic acid suppresses NF-κB expression in the kidneys and lungs of LPS-Induced BALB/C mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 2-(3-(Chloromethyl)benzoyloxy)benzoic Acid reduces prostaglandin E-2 concentration, NOX2 and NFKB expression, ROS production, and COX-2 expression in lipopolysaccharide-induced mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ijarsct.co.in [ijarsct.co.in]
An In-depth Technical Guide to the Inhibition of the 5-HT2C Receptor by Brominated Phenolic and Related Compounds
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the inhibition of the 5-hydroxytryptamine 2C (5-HT2C) receptor by brominated phenolic and structurally related compounds. It covers the intricate signaling pathways of the 5-HT2C receptor, detailed experimental protocols for assessing compound activity, and a summary of the available quantitative data on the inhibitory potential of specific brominated molecules. This document is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel therapeutics targeting the serotonergic system.
The 5-HT2C Receptor and Its Signaling Pathways
The 5-HT2C receptor is a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system, where it plays a crucial role in regulating mood, appetite, and cognition.[1][2] Dysregulation of 5-HT2C receptor signaling has been implicated in various neuropsychiatric disorders, including depression, anxiety, and schizophrenia, making it a significant target for drug development.[3]
The 5-HT2C receptor's signaling is complex and multifaceted. The canonical pathway involves coupling to Gαq/11 proteins, which activates phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[4]
Beyond the canonical Gq/11 pathway, the 5-HT2C receptor can also couple to other G proteins, such as Gi/o/z and G12/13, and can recruit β-arrestins, leading to a diversification of downstream signaling events.[1][5] This signaling promiscuity allows for a nuanced regulation of cellular responses and presents opportunities for the development of biased ligands that selectively activate specific pathways.
Signaling Pathway Diagram
Figure 1: Simplified signaling pathways of the 5-HT2C receptor.
Quantitative Data on Brominated Compounds as 5-HT2C Inhibitors
The inhibitory activity of compounds is typically quantified by the half-maximal inhibitory concentration (IC50) or the inhibitor constant (Ki). A lower value for these metrics indicates a higher potency of the compound as an inhibitor. The following tables summarize the available quantitative data for brominated compounds that have been evaluated for their inhibitory activity at the 5-HT2C receptor.
Table 1: Inhibitory Activity of Brominated 2,5-Dimethoxyphenylpiperidines at the 5-HT2C Receptor
| Compound ID | Structure | 5-HT2C IC50 (nM) |
| 11eu | 1-(2,5-dimethoxy-4-bromophenyl)piperidine | 320 |
Data sourced from a study on 2,5-dimethoxyphenylpiperidines as selective serotonin 5-HT2A receptor agonists, where some compounds were also tested for antagonistic activity at the 5-HT2C receptor.
Table 2: Binding Affinity of Halogenated Aplysinopsin Derivatives at the 5-HT2C Receptor
| Compound ID | Structure | 5-HT2C Ki (nM) |
| 14 | (E)-5-((6-chloro-1H-indol-3-yl)methylene)-2-imino-1,3-dimethylimidazolidin-4-one | 159 |
| 15 | (E)-5-((6-bromo-1H-indol-3-yl)methylene)-2-imino-1,3-dimethylimidazolidin-4-one | >10,000 |
| 16 | (E)-5-((5,6-dichloro-1H-indol-3-yl)methylene)-2-imino-1,3-dimethylimidazolidin-4-one | 46 |
Data from a study on aplysinopsin derivatives highlighting the impact of halogenation on receptor selectivity.[6]
Table 3: Activity of Brominated Phenylethylamines at the 5-HT2C Receptor
| Compound | Activity Profile | Notes |
| 2C-B (4-Bromo-2,5-dimethoxyphenethylamine) | Partial Agonist | Does not act as a pure inhibitor/antagonist at the 5-HT2C receptor.[2][7] |
Experimental Protocols
Accurate and reproducible experimental protocols are essential for the characterization of 5-HT2C receptor inhibitors. This section details the methodologies for key in vitro assays.
Radioligand Binding Assay for Determining IC50 and Ki
This assay measures the ability of a test compound to displace a radiolabeled ligand from the 5-HT2C receptor, allowing for the determination of its binding affinity.[1]
Materials:
-
Cell membranes prepared from a cell line stably expressing the human 5-HT2C receptor.
-
Radioligand (e.g., [3H]mesulergine).
-
Test brominated phenolic compounds.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2 and 0.5 mM EDTA).
-
Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation cocktail and counter.
Procedure:
-
Reaction Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound. Include wells for total binding (no competitor) and non-specific binding (a high concentration of a known unlabeled ligand).
-
Incubation: Incubate the plates at a specified temperature (e.g., 25°C) for a set duration (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Separation: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Radioligand Binding Assay Workflow
Figure 2: Workflow for a competitive radioligand binding assay.
Calcium Mobilization Assay
This functional assay measures the increase in intracellular calcium concentration following receptor activation, which is a hallmark of Gq/11-coupled receptor signaling. For inhibitors, this assay is used to measure the compound's ability to block the calcium mobilization induced by a 5-HT2C receptor agonist.[1]
Materials:
-
A cell line stably expressing the 5-HT2C receptor (e.g., HEK293 or CHO cells).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
A known 5-HT2C receptor agonist (e.g., serotonin).
-
Test brominated phenolic compounds.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
A fluorescence plate reader with an integrated liquid handling system.
Procedure:
-
Cell Plating: Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Dye Loading: Load the cells with a calcium-sensitive dye by incubating them with the dye solution for a specified time (e.g., 1 hour) at 37°C.
-
Compound Pre-incubation: Wash the cells and then pre-incubate them with varying concentrations of the test inhibitor for a defined period.
-
Agonist Addition and Signal Detection: Place the plate in a fluorescence plate reader. Add a fixed concentration of a 5-HT2C agonist to the wells and immediately measure the change in fluorescence intensity over time.
-
Data Analysis: Determine the inhibitory effect of the test compound by comparing the agonist-induced calcium response in the presence and absence of the inhibitor. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
Synthesis of Brominated Phenolic Compounds
A general method for the bromination of phenolic compounds involves electrophilic aromatic substitution using elemental bromine.
General Procedure for Bromination of Phenols:
-
Dissolution: Dissolve the starting phenolic compound in a suitable solvent system, such as a mixture of dichloromethane (DCM) and acetic acid.
-
Cooling: Cool the reaction mixture to 0°C in an ice bath.
-
Bromine Addition: Add elemental bromine dropwise to the cooled solution with stirring. The amount of bromine can be adjusted to control the degree of bromination.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, quench any excess bromine with a reducing agent (e.g., sodium thiosulfate solution). Extract the product into an organic solvent, wash with brine, and dry over an anhydrous salt (e.g., sodium sulfate).
-
Purification: Purify the crude product by column chromatography or recrystallization to obtain the desired brominated phenolic compound.
Synthesis Workflow
Figure 3: General workflow for the synthesis of brominated phenols.
Conclusion
This technical guide has provided a detailed overview of the current understanding of 5-HT2C receptor inhibition by brominated phenolic and related compounds. The complex signaling of the 5-HT2C receptor offers multiple avenues for therapeutic intervention. The presented quantitative data, although limited to specific molecular scaffolds, provides a foundation for the structure-activity relationship studies of brominated compounds. The detailed experimental protocols serve as a practical resource for researchers aiming to identify and characterize novel 5-HT2C receptor inhibitors. Further research is warranted to expand the chemical space of brominated phenolic compounds and to elucidate their therapeutic potential in treating neuropsychiatric disorders.
References
- 1. benchchem.com [benchchem.com]
- 2. 4-Bromo-2,5-dimethoxyphenethylamine (2C-B) and structurally related phenylethylamines are potent 5-HT2A receptor antagonists in Xenopus laevis oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Serotonin 5-HT2C Receptor Signaling Analysis Reveals Psychedelic Biased Agonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and structure-affinity relationships of novel small molecule natural product derivatives capable of discriminating between serotonin 5-HT1A, 5-HT2A, 5-HT2C receptor subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. blossomanalysis.com [blossomanalysis.com]
Methodological & Application
experimental protocol for the synthesis of 2-Bromo-5-hydroxy-4-methoxybenzoic acid
Application Note: Synthesis of 2-Bromo-5-hydroxy-4-methoxybenzoic acid
Abstract
This document outlines a detailed , a valuable intermediate in the development of pharmaceuticals and other specialty chemicals. The described method involves the electrophilic bromination of isovanillic acid (5-hydroxy-4-methoxybenzoic acid) using an in-situ generation of bromine from potassium bromate and hydrobromic acid in a glacial acetic acid solvent. This approach offers high regioselectivity and operational simplicity. This application note provides a comprehensive, step-by-step procedure intended for researchers in organic synthesis and drug development.
Introduction
This compound is an aromatic carboxylic acid derivative whose structure is amenable to further functionalization, making it a key building block in the synthesis of more complex molecules. The presence of a bromine atom allows for the introduction of various functionalities through cross-coupling reactions, while the carboxylic acid and phenol groups offer sites for esterification, etherification, and amidation. This protocol details a reliable method for its preparation from the readily available starting material, isovanillic acid.
Experimental Protocol
Materials and Equipment
-
Isovanillic acid (5-hydroxy-4-methoxybenzoic acid)
-
Potassium bromate (KBrO₃)
-
Glacial acetic acid (CH₃COOH)
-
48% Hydrobromic acid (HBr)
-
Sodium thiosulfate (Na₂S₂O₃)
-
Ethanol
-
Deionized water
-
Erlenmeyer flask (250 mL)
-
Magnetic stirrer and stir bar
-
Burette or dropping funnel
-
Vacuum filtration apparatus (Büchner funnel, filter flask)
-
Filter paper
-
Beakers
-
Standard laboratory glassware
-
Melting point apparatus
-
NMR spectrometer
-
IR spectrometer
Procedure
Step 1: Reaction Setup
-
In a 250 mL Erlenmeyer flask, combine 5.0 g of isovanillic acid and 50 mL of glacial acetic acid.
-
Place the flask on a magnetic stirrer and stir the mixture until the isovanillic acid is fully dissolved.
-
To the stirred solution, add 2.0 g of potassium bromate.
Step 2: Bromination
-
Carefully add 10.0 mL of 48% hydrobromic acid dropwise to the reaction mixture over a period of 10-15 minutes using a burette or dropping funnel. An orange color, indicating the formation of bromine, should appear.
-
Continue to stir the reaction mixture at room temperature for a total of 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
Step 3: Isolation and Purification
-
Upon completion of the reaction, pour the mixture into a beaker containing 200 mL of ice-cold water. A precipitate should form.
-
Stir the resulting slurry for an additional 15 minutes to ensure complete precipitation.
-
To quench any unreacted bromine, add a 10% aqueous solution of sodium thiosulfate dropwise until the orange color of the solution disappears.
-
Collect the crude product by vacuum filtration using a Büchner funnel.
-
Wash the solid product with two 50 mL portions of cold deionized water.
Step 4: Recrystallization
-
Transfer the crude solid to a beaker and add a minimal amount of hot 50% ethanol/water to dissolve the product.
-
Allow the solution to cool slowly to room temperature and then place it in an ice bath to facilitate crystallization.
-
Filter the purified crystals by vacuum filtration, wash with a small amount of cold 50% ethanol/water, and allow them to air dry.
-
Further drying can be achieved in a desiccator.
Characterization
The identity and purity of the final product, this compound, should be confirmed by analytical methods.
-
Melting Point: 270-274 °C[1].
-
Molecular Formula: C₈H₇BrO₄[2].
-
Molecular Weight: 247.04 g/mol [2].
-
¹H NMR, ¹³C NMR, and IR spectroscopy: To confirm the structure and functional groups of the synthesized compound.
Data Presentation
| Parameter | Value | Moles (approx.) | Molar Ratio | Notes |
| Isovanillic acid | 5.0 g | 0.0297 mol | 1.0 | Starting material |
| Glacial Acetic Acid | 50 mL | - | - | Solvent |
| Potassium bromate | 2.0 g | 0.0120 mol | 0.4 | Bromine source |
| 48% Hydrobromic acid | 10.0 mL | 0.0889 mol | 3.0 | Bromine source and acid catalyst |
| Reaction Time | 2 hours | - | - | At room temperature |
| Expected Yield | 75-85% | - | - | Based on similar reactions |
Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Safety Precautions
-
All procedures should be performed in a well-ventilated fume hood.
-
Glacial acetic acid and hydrobromic acid are corrosive. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Bromine, generated in situ, is toxic and corrosive. Avoid inhalation of vapors and contact with skin.
-
Handle all chemicals with care and consult their respective Safety Data Sheets (SDS) before use.
References
Application Notes: 1H and 13C NMR Characterization of 2-Bromo-5-hydroxy-4-methoxybenzoic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol and expected data for the structural elucidation of 2-Bromo-5-hydroxy-4-methoxybenzoic acid using proton (¹H) and carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectroscopy. This information is critical for the verification of the compound's identity and purity, which is a fundamental step in chemical synthesis, drug discovery, and materials science.
Molecular Structure and Predicted NMR Data
This compound (C₈H₇BrO₄) is a substituted benzoic acid with a unique arrangement of functional groups on the benzene ring. The bromine atom, hydroxyl group, methoxy group, and carboxylic acid group each influence the electronic environment of the aromatic protons and carbons, resulting in a distinct NMR fingerprint.
Table 1: Predicted ¹H NMR Spectral Data for this compound (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~13.0 | Singlet (broad) | 1H | -COOH |
| ~9.5 | Singlet | 1H | -OH |
| ~7.4 | Singlet | 1H | Ar-H |
| ~7.1 | Singlet | 1H | Ar-H |
| 3.85 | Singlet | 3H | -OCH₃ |
Table 2: Predicted ¹³C NMR Spectral Data for this compound (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~167 | C=O (Carboxylic Acid) |
| ~150 | C-OH |
| ~148 | C-OCH₃ |
| ~125 | C-Br |
| ~118 | Ar-CH |
| ~115 | Ar-CH |
| ~112 | C-COOH |
| ~56 | -OCH₃ |
Experimental Protocols
The following protocols provide a standardized procedure for the acquisition of high-quality ¹H and ¹³C NMR spectra of this compound.
Sample Preparation
-
Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent for this compound due to its ability to dissolve polar compounds and exchange with the acidic protons of the carboxylic acid and hydroxyl groups, allowing for their observation in the ¹H NMR spectrum. Other deuterated polar solvents like methanol-d₄ or acetone-d₆ can also be used.
-
Concentration:
-
For ¹H NMR, dissolve 5-10 mg of the sample in approximately 0.6 mL of DMSO-d₆.
-
For ¹³C NMR, a more concentrated sample is required, typically 20-50 mg in 0.6 mL of DMSO-d₆.
-
-
Sample Filtration: To ensure a homogeneous magnetic field and prevent line broadening, filter the sample solution through a small plug of glass wool or a syringe filter into a clean, dry 5 mm NMR tube.
-
Internal Standard: For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm).
NMR Data Acquisition
The following are general acquisition parameters that may need to be optimized for the specific instrument being used.
¹H NMR Spectroscopy:
-
Spectrometer Frequency: 400 MHz or higher is recommended for better signal dispersion.
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Acquisition Time: ~2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64, depending on the sample concentration.
-
Spectral Width: A range of -2 to 14 ppm is typically sufficient.
¹³C NMR Spectroscopy:
-
Spectrometer Frequency: 100 MHz or higher.
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments) to simplify the spectrum to single lines for each carbon.
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay: 2-5 seconds. A longer delay is often necessary for quaternary carbons to relax fully.
-
Number of Scans: 1024 or more, as ¹³C is an insensitive nucleus.
-
Spectral Width: A range of 0 to 200 ppm is appropriate.
Data Processing and Interpretation
-
Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain NMR spectrum.
-
Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline.
-
Referencing: Calibrate the chemical shift scale using the solvent peak (DMSO at ~2.50 ppm for ¹H and ~39.52 ppm for ¹³C) or the internal standard (TMS at 0.00 ppm).
-
Peak Picking and Integration: Identify all significant peaks and, for the ¹H spectrum, integrate the area under each peak to determine the relative number of protons.
-
Structural Assignment: Assign the observed signals to the corresponding protons and carbons in the molecule based on their chemical shifts, multiplicities (for ¹H), and integration values.
Visualization of Molecular Structure and NMR Assignments
The following diagram illustrates the chemical structure of this compound and the logical assignment of its proton and carbon atoms for NMR analysis.
Application Notes and Protocols: Spectroscopic Analysis of 2-Bromo-5-hydroxy-4-methoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed spectroscopic data and standardized protocols for the analysis of 2-Bromo-5-hydroxy-4-methoxybenzoic acid, a key intermediate in the synthesis of various pharmaceutical compounds. The following sections present infrared (IR) and mass spectrometry (MS) data, along with comprehensive experimental workflows.
Spectroscopic Data Presentation
The structural and electronic properties of this compound can be elucidated through infrared spectroscopy and mass spectrometry. The data presented below, including predicted mass-to-charge ratios and characteristic infrared absorptions, serves as a reference for compound identification and quality control.
Mass Spectrometry Data (Predicted)
Mass spectrometry is critical for determining the molecular weight and elemental composition of a compound. The following table summarizes the predicted mass-to-charge ratios (m/z) for various adducts of this compound in its ionized state. This data is computationally predicted and serves as a guideline for experimental analysis.[1]
| Adduct Ion | Predicted m/z |
| [M+H]⁺ | 246.96005 |
| [M-H]⁻ | 244.94549 |
| [M+Na]⁺ | 268.94199 |
| [M+K]⁺ | 284.91593 |
| [M+NH₄]⁺ | 263.98659 |
| [M+H-H₂O]⁺ | 228.95003 |
Infrared (IR) Spectroscopy Data
Infrared spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers. The table below lists the expected characteristic IR absorption bands for this compound based on its chemical structure.
| Functional Group | Characteristic Absorption (cm⁻¹) | Vibration Type |
| O-H (Carboxylic Acid) | 3300 - 2500 (broad) | Stretching |
| O-H (Phenol) | 3600 - 3200 (broad) | Stretching |
| C-H (Aromatic) | 3100 - 3000 | Stretching |
| C=O (Carboxylic Acid) | 1710 - 1680 | Stretching |
| C=C (Aromatic) | 1600 - 1450 | Stretching |
| C-O (Ether & Acid) | 1320 - 1210 | Stretching |
| C-Br | 680 - 515 | Stretching |
Experimental Protocols
Adherence to standardized protocols is essential for obtaining reproducible and reliable spectroscopic data. The following are detailed methodologies for acquiring IR and MS spectra for this compound.
Protocol 1: Infrared (IR) Spectroscopy - KBr Pellet Method
This protocol describes the preparation of a solid sample for analysis via transmission FTIR spectroscopy.
1. Sample Preparation:
- Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle.
- Continue grinding until a fine, homogeneous powder is obtained.
- Transfer the powder to a pellet-pressing die.
- Apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, translucent pellet.
2. Instrument Setup:
- Ensure the FTIR spectrometer is purged with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.
- Perform a background scan with an empty sample compartment.
3. Data Acquisition:
- Place the KBr pellet in the sample holder of the FTIR spectrometer.
- Acquire the spectrum, typically in the range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹.
Protocol 2: Mass Spectrometry (MS) - Electron Ionization (EI)
This protocol outlines a general procedure for analyzing this compound using a Gas Chromatograph-Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.
1. Sample Preparation:
- Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable volatile solvent such as methanol or ethyl acetate.
2. GC-MS System Parameters:
- Gas Chromatograph (GC):
- Inlet Temperature: 250 °C
- Oven Temperature Program:
- Initial temperature: 50 °C, hold for 2 minutes.
- Ramp to 280 °C at a rate of 10 °C/min.
- Hold at 280 °C for 5 minutes.
- Mass Spectrometer (MS):
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Range: Scan from m/z 40 to 400.
- Ion Source Temperature: 230 °C.
- Transfer Line Temperature: 280 °C.
3. Data Analysis:
- The resulting total ion chromatogram (TIC) and mass spectra of the eluted peaks are analyzed.
- The mass spectrum of this compound is identified by its characteristic molecular ion peak and fragmentation pattern. Due to the presence of a bromine atom, look for a characteristic M/M+2 isotopic pattern.
Logical Workflow Diagram
The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound, from sample preparation to data interpretation.
Caption: Workflow for Spectroscopic Analysis.
References
Purification of 2-Bromo-5-hydroxy-4-methoxybenzoic Acid by Recrystallization: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the purification of 2-Bromo-5-hydroxy-4-methoxybenzoic acid using recrystallization, a fundamental technique for the purification of solid organic compounds. The protocol is designed to be a starting point for methods development and can be optimized for specific purity requirements and scales.
Introduction
Recrystallization is a critical technique in synthetic chemistry for the purification of solid compounds. The principle lies in the differential solubility of the desired compound and its impurities in a selected solvent or solvent system at varying temperatures. An ideal recrystallization solvent will dissolve the target compound to a high extent at an elevated temperature and only sparingly at lower temperatures. This allows for the formation of pure crystals upon cooling, while impurities remain dissolved in the mother liquor. This compound is a valuable intermediate in the synthesis of pharmaceuticals and other bioactive molecules, making its purification a critical step in the drug development process.
Solvent Selection
The choice of a suitable solvent is paramount for a successful recrystallization. Based on the structure of this compound, which contains a polar carboxylic acid group, a hydroxyl group, and a methoxy group, polar solvents are likely to be effective. For structurally similar compounds, alcohols and aqueous mixtures have demonstrated good performance. The following table summarizes potential solvents based on data for related benzoic acid derivatives.
| Solvent/Solvent System | Rationale for Use | Potential Advantages | Potential Disadvantages |
| Methanol | Good solubility for benzoic acid derivatives at elevated temperatures.[1] | Volatile and easy to remove. | May have high solubility at room temperature, leading to lower recovery. |
| Ethanol | Similar properties to methanol, often a good choice for recrystallization of aromatic acids.[2] | Less toxic than methanol. | Moderate solubility at room temperature might affect yield. |
| Isopropanol | Mentioned as a suitable solvent for a similar compound, 2-bromo-5-methoxybenzoic acid.[2] | Lower volatility than methanol and ethanol. | May require higher temperatures for dissolution. |
| Ethanol/Water | A mixed solvent system can fine-tune the solubility profile. Water acts as an anti-solvent. | Allows for better control over the crystallization process and can improve crystal quality and yield. | Requires careful determination of the optimal solvent ratio. |
| Ethyl Acetate/Heptane | A polar/non-polar mixed solvent system. Heptane acts as an anti-solvent.[3] | Effective for a range of polarities. | The solvent ratio is critical to prevent "oiling out". |
| Water | Benzoic acid has low solubility in cold water and higher solubility in hot water.[4][5] | "Green" and inexpensive solvent. | The solubility of the target compound in hot water may be limited. |
Experimental Protocol: Single-Solvent Recrystallization
This protocol outlines the general steps for recrystallizing this compound from a single solvent (e.g., ethanol).
Materials:
-
Crude this compound
-
Selected recrystallization solvent (e.g., Ethanol, 95%)
-
Erlenmeyer flasks (2)
-
Heating mantle or hot plate with magnetic stirring
-
Magnetic stir bar
-
Buchner funnel and flask
-
Filter paper
-
Glass stirring rod
-
Spatula
-
Watch glass
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound into an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of the selected solvent. Gently heat the mixture on a hot plate with stirring. Continue to add small portions of the hot solvent until the solid is completely dissolved. Avoid adding an excess of solvent to ensure a good recovery yield.
-
Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal to the solution and then reheat it to boiling for a few minutes while stirring.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask. This step removes any insoluble impurities and activated charcoal. Pre-heating the apparatus prevents premature crystallization of the product.
-
Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to a constant weight.
Experimental Protocol: Mixed-Solvent Recrystallization
This protocol is suitable for a solvent pair like ethanol and water, where the compound is soluble in the "good" solvent (ethanol) and insoluble in the "bad" solvent (water).
Procedure:
-
Dissolution: Dissolve the crude this compound in the minimum amount of the "good" solvent (e.g., hot ethanol) in an Erlenmeyer flask.
-
Induce Cloudiness: While the solution is hot, add the "bad" solvent (e.g., water) dropwise until the solution becomes faintly cloudy, indicating the saturation point has been reached.
-
Clarification: Add a few drops of the hot "good" solvent to redissolve the precipitate and make the solution clear again.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.
-
Isolation, Washing, and Drying: Follow steps 5-7 from the single-solvent recrystallization protocol, using an ice-cold mixture of the two solvents in the appropriate ratio for washing.
Troubleshooting
| Issue | Possible Cause | Solution |
| Oiling Out | The compound is coming out of solution at a temperature above its melting point. | Re-heat the solution to dissolve the oil. Add a small amount of the "good" solvent. Allow the solution to cool more slowly. |
| No Crystal Formation | Too much solvent was used. The solution is not saturated. | Boil off some of the solvent to concentrate the solution. Scratch the inside of the flask with a glass rod to induce nucleation. Add a seed crystal of the pure compound. |
| Low Yield | Too much solvent was used. Premature crystallization during hot filtration. | Use the minimum amount of hot solvent. Ensure the filtration apparatus is pre-heated. |
| Colored Crystals | Colored impurities are not removed by recrystallization alone. | Use activated charcoal during the recrystallization process. A second recrystallization may be necessary. |
Visualization of the Experimental Workflow
Caption: Workflow for single-solvent recrystallization.
References
Application Note: High-Purity Isolation of 2-Bromo-5-hydroxy-4-methoxybenzoic Acid via Flash Column Chromatography
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the purification of 2-Bromo-5-hydroxy-4-methoxybenzoic acid from a crude reaction mixture using flash column chromatography. This method is designed to yield a high-purity final product suitable for downstream applications in research and drug development.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutical compounds and complex organic molecules. Its purity is critical for the success of subsequent synthetic steps and for ensuring the desired biological activity and safety profile of final products. Due to the presence of multiple functional groups (carboxylic acid, hydroxyl, and methoxy), this compound is polar, which can present challenges in its separation from structurally similar impurities. Column chromatography is a fundamental and highly effective technique for the purification of such polar organic compounds.[1][2] This application note details a robust flash column chromatography method for the efficient isolation of this compound.
Experimental Overview
The purification strategy employs normal-phase flash column chromatography with a silica gel stationary phase. A gradient elution with a mobile phase consisting of hexane, ethyl acetate, and a small percentage of acetic acid is utilized. The acetic acid is included to suppress the deprotonation of the carboxylic acid group on the target molecule, which helps to reduce tailing and improve the peak shape during elution. The purification progress is monitored by thin-layer chromatography (TLC).
Materials and Equipment
3.1 Materials
-
Crude this compound
-
Silica gel (60 Å, 40-63 µm particle size)
-
Hexane (HPLC grade)
-
Ethyl Acetate (HPLC grade)
-
Acetic Acid (glacial)
-
TLC plates (silica gel 60 F254)
-
Deuterated solvent for NMR analysis (e.g., DMSO-d6)
3.2 Equipment
-
Flash chromatography system (or glass column for manual setup)
-
Fraction collector
-
Rotary evaporator
-
TLC developing tank
-
UV lamp (254 nm)
-
NMR spectrometer
-
High-resolution mass spectrometer
Experimental Protocol
4.1 Preparation of the Stationary Phase
-
Prepare a slurry of silica gel in the initial mobile phase (90:10:1 Hexane:Ethyl Acetate:Acetic Acid).
-
Carefully pack the chromatography column with the silica gel slurry, ensuring no air bubbles are trapped within the stationary phase.
-
Equilibrate the packed column by flushing with 2-3 column volumes of the initial mobile phase.
4.2 Sample Preparation and Loading
-
Dissolve the crude this compound in a minimal amount of a 1:1 mixture of dichloromethane and methanol.
-
Add a small amount of silica gel to this solution to create a dry slurry.
-
Evaporate the solvent completely using a rotary evaporator to obtain a free-flowing powder of the crude product adsorbed onto the silica gel. This is the "dry loading" method.
-
Carefully apply the dry-loaded sample to the top of the equilibrated column.
4.3 Elution and Fraction Collection
-
Begin the elution with the initial mobile phase (Solvent System A).
-
Collect fractions of a consistent volume (e.g., 20 mL).
-
Gradually increase the polarity of the mobile phase according to the gradient profile outlined in Table 1 to elute the target compound.
-
Monitor the separation by spotting collected fractions onto TLC plates.
4.4 Fraction Analysis and Product Isolation
-
Develop the TLC plates in a suitable solvent system (e.g., 70:30:1 Hexane:Ethyl Acetate:Acetic Acid).
-
Visualize the spots under a UV lamp at 254 nm.
-
Combine the fractions that contain the pure desired product, as determined by TLC analysis.
-
Remove the solvent from the combined pure fractions using a rotary evaporator.
-
Dry the resulting solid under high vacuum to obtain pure this compound.
Data Presentation
Table 1: Column Chromatography Parameters
| Parameter | Value |
| Stationary Phase | Silica Gel (60 Å, 40-63 µm) |
| Column Dimensions | 40 mm (ID) x 300 mm (Length) |
| Crude Sample Load | 2.5 g |
| Mobile Phase A | 90:10:1 Hexane : Ethyl Acetate : Acetic Acid |
| Mobile Phase B | 50:50:1 Hexane : Ethyl Acetate : Acetic Acid |
| Flow Rate | 40 mL/min |
| Fraction Volume | 20 mL |
| Detection Method | TLC with UV visualization (254 nm) |
Table 2: Gradient Elution Profile
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0 - 5 | 100 | 0 |
| 5 - 25 | 100 → 0 | 0 → 100 |
| 25 - 35 | 0 | 100 |
Visualization of Experimental Workflow
Caption: Workflow for the purification of this compound.
Conclusion
The described flash column chromatography protocol provides an effective and reproducible method for the purification of this compound from crude reaction mixtures. The use of a gradient elution with an acidified mobile phase ensures good separation and peak shape, resulting in a high-purity product. This protocol is a valuable tool for researchers and professionals in the fields of organic synthesis and drug development.
References
Application Notes and Protocols: Determining the Solubility of 2-Bromo-5-hydroxy-4-methoxybenzoic Acid in Common Organic Solvents
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Bromo-5-hydroxy-4-methoxybenzoic acid is a substituted aromatic carboxylic acid. Its chemical structure, featuring a polar carboxylic acid group, a hydroxyl group, a methoxy group, and a bromine atom, suggests a degree of polarity that will influence its solubility in various organic solvents. Understanding the solubility of this compound is crucial for a variety of applications, including reaction chemistry, purification, formulation development, and analytical method development.
Carboxylic acids are generally soluble in polar organic solvents.[1][2] The presence of the carboxyl and hydroxyl groups allows for hydrogen bonding with protic solvents like alcohols. The overall solubility will be a balance between the polar functional groups and the less polar brominated aromatic ring.
Predicted Solubility Profile
Based on the principle of "like dissolves like," the following trends can be anticipated for the solubility of this compound:
-
High Solubility Expected: In polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), and in polar protic solvents like lower-chain alcohols (methanol, ethanol).
-
Moderate Solubility Expected: In ketones (e.g., acetone), esters (e.g., ethyl acetate), and ethers (e.g., tetrahydrofuran).
-
Low to Negligible Solubility Expected: In nonpolar solvents such as hexanes and toluene.
Quantitative Solubility Data
As of the date of this document, specific quantitative solubility data for this compound in a range of common organic solvents is not widely published. The following table is provided as a template for researchers to record their experimentally determined solubility data.
| Solvent Classification | Solvent Name | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) | Notes |
| Alcohols | Methanol | ||||
| Ethanol | |||||
| Isopropanol | |||||
| Ketones | Acetone | ||||
| Methyl Ethyl Ketone | |||||
| Esters | Ethyl Acetate | ||||
| Ethers | Tetrahydrofuran (THF) | ||||
| Diethyl Ether | |||||
| Halogenated | Dichloromethane (DCM) | ||||
| Chloroform | |||||
| Aprotic Polar | Dimethyl Sulfoxide (DMSO) | ||||
| Dimethylformamide (DMF) | |||||
| Nonpolar | Hexanes | ||||
| Toluene |
Experimental Protocol: Determination of Equilibrium Solubility
The following protocol describes the isothermal shake-flask method, a widely accepted technique for determining the equilibrium solubility of a solid in a solvent.[3]
4.1. Materials
-
This compound (solid)
-
Selected organic solvents (analytical grade or higher)
-
Scintillation vials or other suitable sealed containers
-
Thermostatically controlled shaker or incubator
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.
4.2. Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure that equilibrium has been reached.[3]
-
Add a known volume or mass of the selected organic solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period to allow the system to reach equilibrium. This can range from 24 to 72 hours. It is recommended to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration of the solute in the solution is no longer changing.[3]
-
-
Sample Collection and Preparation:
-
Once equilibrium is established, stop the agitation and allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to permit the excess solid to settle.[3]
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid.
-
Accurately dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.
-
4.3. Quantification
The concentration of this compound in the diluted samples can be determined using a calibrated analytical method, such as HPLC or UV-Vis spectrophotometry.
-
HPLC Method:
-
Develop a suitable HPLC method for the analysis of this compound. This will involve selecting an appropriate column, mobile phase, and detector wavelength.
-
Prepare a series of standard solutions of known concentrations and generate a calibration curve.
-
Inject the diluted sample into the HPLC system and record the chromatogram.
-
Determine the concentration of this compound in the diluted sample using the calibration curve.
-
-
UV-Vis Spectrophotometry Method:
-
This method is applicable if this compound has a distinct absorbance peak at a wavelength where the solvent does not absorb.
-
Prepare standard solutions and generate a calibration curve based on absorbance at the wavelength of maximum absorbance (λmax).
-
Dilute the filtered sample and measure its absorbance.
-
Calculate the concentration from the calibration curve.
-
4.4. Calculation of Solubility
The solubility is calculated from the concentration of the diluted sample, taking into account the dilution factor.
Solubility (mg/mL) = Concentration of diluted sample (mg/mL) x Dilution factor
Visualized Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.
Caption: Experimental workflow for solubility determination.
References
Application Notes and Protocols for the Use of 2-Bromo-5-hydroxy-4-methoxybenzoic Acid in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential uses of 2-Bromo-5-hydroxy-4-methoxybenzoic acid in peptide synthesis. While not a standard building block in peptide chemistry, its unique trifunctionalized aromatic structure offers intriguing possibilities for the development of novel peptidomimetics and peptide conjugates. The protocols outlined below are based on established principles of solid-phase peptide synthesis (SPPS) and are intended to serve as a foundational guide for researchers.
Introduction
The incorporation of non-proteinogenic amino acids and capping agents into peptides is a powerful strategy for enhancing their pharmacological properties. Modifications can lead to increased metabolic stability, improved receptor affinity and selectivity, and constrained conformations. This compound is a versatile aromatic compound that can be utilized in peptide synthesis to introduce a unique set of functionalities. Its carboxylic acid allows for covalent attachment to the N-terminus of a peptide chain, while the bromo, hydroxyl, and methoxy groups offer opportunities for modulating physicochemical properties and for post-synthetic modifications.
Potential Applications in Peptide Synthesis
The structure of this compound lends itself to several innovative applications in peptide design and drug development:
-
N-Terminal Capping Agent: Capping the N-terminus of a peptide with this aromatic moiety can protect it from degradation by aminopeptidases, thereby increasing its in vivo half-life. The substituted phenyl ring can also influence the peptide's interaction with its biological target.
-
Scaffold for Further Diversification: The bromine atom serves as a versatile handle for post-synthetic modifications via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck). This allows for the attachment of a wide array of chemical entities, such as fluorescent probes, cytotoxic drugs, or targeting ligands, creating diverse peptide conjugates.
-
Modulation of Physicochemical Properties: The combination of a hydroxyl, a methoxy, and a bromo group on the aromatic ring can be used to fine-tune the hydrophilicity, lipophilicity, and electronic properties of the resulting peptide. This can impact its solubility, membrane permeability, and binding affinity.
Experimental Protocols
The following protocols are designed for manual solid-phase peptide synthesis using the Fmoc/tBu strategy.
Protection of the Phenolic Hydroxyl Group
Prior to its use in SPPS, the phenolic hydroxyl group of this compound must be protected to prevent unwanted side reactions during peptide synthesis. A tert-butyl (tBu) protecting group is recommended as it is stable to the basic conditions of Fmoc deprotection but is readily cleaved by trifluoroacetic acid (TFA) during the final cleavage from the resin.
Protocol for tert-Butyl Protection:
-
Dissolve this compound (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add a source of tert-butyl cation, such as tert-butyl acetate or isobutylene, in the presence of a strong acid catalyst (e.g., sulfuric acid or trifluoromethanesulfonic acid).
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with a mild base (e.g., saturated sodium bicarbonate solution) and extract the product with an organic solvent.
-
Purify the resulting 2-Bromo-5-(tert-butoxy)-4-methoxybenzoic acid by column chromatography.
N-Terminal Capping of a Resin-Bound Peptide
This protocol describes the coupling of the protected 2-Bromo-5-(tert-butoxy)-4-methoxybenzoic acid to the N-terminus of a peptide that has been assembled on a solid support.
Materials:
-
Peptide-resin with a free N-terminal amine
-
2-Bromo-5-(tert-butoxy)-4-methoxybenzoic acid
-
Coupling agents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Solvent: N,N-Dimethylformamide (DMF)
Protocol:
-
Swell the peptide-resin in DMF for 30 minutes in a reaction vessel.
-
Drain the DMF.
-
In a separate vial, dissolve 2-Bromo-5-(tert-butoxy)-4-methoxybenzoic acid (3 equivalents relative to the resin loading), HBTU or HATU (3 equivalents), and DIPEA (6 equivalents) in DMF.
-
Add the activation solution to the swollen peptide-resin.
-
Agitate the reaction mixture at room temperature for 2-4 hours.
-
Monitor the coupling reaction using a qualitative test such as the Kaiser test (ninhydrin test). A negative result (colorless or yellow beads) indicates a complete reaction.
-
Once the reaction is complete, drain the reaction solution and wash the resin thoroughly with DMF (3x), DCM (3x), and methanol (3x).
-
Dry the capped peptide-resin under vacuum.
Caption: Workflow for N-terminal capping of a peptide.
Cleavage from Resin and Final Deprotection
The final step involves cleaving the peptide from the solid support and removing all protecting groups, including the tert-butyl group on the capping moiety.
Materials:
-
Capped peptide-resin
-
Cleavage cocktail: A common choice is "Reagent K": TFA/water/phenol/thioanisole/1,2-ethanedithiol (82.5:5:5:5:2.5, v/v/w/v/v). The exact composition may need to be optimized depending on the peptide sequence.
Protocol:
-
Place the dry peptide-resin in a reaction vessel.
-
Add the cleavage cocktail to the resin (typically 10 mL per gram of resin).
-
Allow the reaction to proceed at room temperature for 2-4 hours with occasional agitation.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the crude peptide pellet under vacuum.
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterize the purified peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF).
Post-Synthetic Modification via Suzuki Coupling
The bromo-substituent on the N-terminal cap can be used for further functionalization. The following is a general protocol for a Suzuki cross-coupling reaction on the purified peptide.
Materials:
-
Purified bromo-capped peptide
-
Arylboronic acid (1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., K₂CO₃ or Cs₂CO₃)
-
Solvent system (e.g., a mixture of water and an organic solvent like DMF or acetonitrile)
Protocol:
-
Dissolve the bromo-capped peptide in the chosen solvent system.
-
Degas the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Add the arylboronic acid, palladium catalyst, and base.
-
Heat the reaction mixture (e.g., to 50-80 °C) and monitor its progress by RP-HPLC and LC-MS.
-
Upon completion, cool the reaction mixture and purify the functionalized peptide by RP-HPLC.
Data Presentation
The following tables present hypothetical quantitative data for the synthesis and characterization of a model pentapeptide (Tyr-Gly-Gly-Phe-Leu) capped with this compound.
Table 1: Synthesis and Purification Yields
| Step | Product | Starting Material (mmol) | Final Yield (mg) | Overall Yield (%) |
| 1 | N-terminal Capping on Resin | 0.1 | - | >95% (by Kaiser test) |
| 2 | Cleavage and Deprotection | 0.1 | 68.5 | 85 (crude) |
| 3 | RP-HPLC Purification | 68.5 mg | 45.2 | 56 (purified) |
Table 2: Characterization of the Purified Capped Peptide
| Analysis | Expected Value | Observed Value |
| Purity (RP-HPLC at 220 nm) | >95% | 97.2% |
| Mass Spectrometry (ESI-MS) | [M+H]⁺ = 804.2 g/mol | [M+H]⁺ = 804.3 g/mol |
Visualization of Logical Relationships and Pathways
Caption: Potential post-synthetic modifications.
Caption: Hypothetical 5-HT₂C receptor signaling pathway.
Conclusion
The use of this compound as a tool in peptide synthesis opens up new avenues for creating peptides with enhanced properties and novel functionalities. The protocols provided herein offer a starting point for researchers to explore the potential of this versatile building block. The ability to perform post-synthetic modifications on the bromine handle is particularly advantageous for the development of complex peptide-based drugs and diagnostic agents. As with any non-standard synthetic procedure, optimization of reaction conditions will be crucial for achieving high yields and purity.
Application Notes and Protocols for Amide Coupling with 2-Bromo-5-hydroxy-4-methoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and reaction conditions for the amide coupling of 2-Bromo-5-hydroxy-4-methoxybenzoic acid with primary and secondary amines. This versatile building block is of significant interest in medicinal chemistry, and the methodologies outlined below offer robust approaches to synthesize a diverse range of amide derivatives.
Introduction
This compound is a substituted aromatic carboxylic acid that serves as a key intermediate in the synthesis of various biologically active molecules. The presence of multiple functional groups—a carboxylic acid, a phenolic hydroxyl group, a methoxy group, and a bromine atom—offers numerous opportunities for chemical modification. However, the presence of the phenolic hydroxyl group necessitates careful consideration of reaction conditions to achieve chemoselective amide bond formation at the carboxylic acid moiety without undesired side reactions, such as esterification.
This application note details two primary strategies for the successful amide coupling of this compound:
-
Two-Step, One-Pot Acyl Chloride Formation and Coupling: A reliable method that involves the conversion of the carboxylic acid to a more reactive acyl chloride intermediate, followed by immediate reaction with the desired amine.
-
Direct Amide Coupling with Carbodiimide Reagents: A more streamlined approach using common coupling agents. This method may require optimization to ensure selectivity for the carboxylic acid over the phenolic hydroxyl group.
Data Presentation
The following table summarizes representative reaction conditions for the amide coupling of this compound. Please note that optimal conditions may vary depending on the specific amine used.
| Carboxylic Acid | Amine | Coupling Method | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| This compound | Primary/Secondary Amine | Acyl Chloride | 1. Thionyl chloride or Oxalyl chloride2. Amine, Base (e.g., Triethylamine or DIPEA) | Dichloromethane (DCM) or Tetrahydrofuran (THF) | 0 to RT | 1-4 | Typically Good to Excellent |
| This compound | Primary/Secondary Amine | Carbodiimide | EDC, HOBt, Base (e.g., DIPEA) | Dimethylformamide (DMF) or DCM | RT | 2-12 | Variable, requires optimization |
| This compound | Primary/Secondary Amine | Carbodiimide | HATU, Base (e.g., DIPEA) | Dimethylformamide (DMF) | RT | 1-4 | Typically Good to Excellent |
Experimental Protocols
Protocol 1: Two-Step, One-Pot Amide Coupling via Acyl Chloride Formation
This protocol is a robust method for the synthesis of amides from this compound, minimizing side reactions involving the phenolic hydroxyl group.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
The desired primary or secondary amine
-
A non-nucleophilic base (e.g., Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA))
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Dropping funnel
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
Acid Chloride Formation:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Add anhydrous DCM or THF (approximately 0.1-0.2 M concentration of the carboxylic acid).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.5-2.0 eq) or oxalyl chloride (1.5-2.0 eq) dropwise to the stirred suspension. If using oxalyl chloride, a catalytic amount of DMF (1-2 drops) can be added to facilitate the reaction.
-
Allow the reaction mixture to warm to room temperature and stir for 1-3 hours. The reaction progress can be monitored by the cessation of gas evolution.
-
Once the formation of the acid chloride is complete, concentrate the mixture under reduced pressure to remove excess thionyl chloride or oxalyl chloride. It is crucial to ensure all the activating agent is removed. The resulting crude 2-bromo-5-hydroxy-4-methoxybenzoyl chloride is used immediately in the next step.[1]
-
-
Amide Coupling:
-
Dissolve the crude acid chloride in fresh anhydrous DCM or THF.
-
In a separate flask, dissolve the desired amine (1.0-1.2 eq) and a base such as triethylamine or DIPEA (2.0-3.0 eq) in anhydrous DCM or THF.
-
Cool the amine solution to 0 °C in an ice bath.
-
Slowly add the solution of the acid chloride to the stirred amine solution.[1]
-
Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Work-up and Purification:
-
Upon completion of the reaction, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM or ethyl acetate.
-
Combine the organic layers and wash sequentially with 1 M HCl (if an excess of amine is used), saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to afford the pure amide.
-
Protocol 2: Direct Amide Coupling Using Carbodiimide Reagents
This protocol describes a more direct approach to amide bond formation. However, optimization may be required to minimize side reactions, such as the formation of an ester at the phenolic hydroxyl group. Using a bulky base or controlling the stoichiometry of the reagents can enhance the selectivity.
Materials:
-
This compound
-
The desired primary or secondary amine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt) or an alternative additive
-
A non-nucleophilic base (e.g., N,N-Diisopropylethylamine (DIPEA))
-
Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Standard work-up and purification reagents as listed in Protocol 1.
Procedure:
-
Reaction Setup:
-
To a round-bottom flask, add this compound (1.0 eq), the desired amine (1.0-1.2 eq), and HOBt (1.0-1.2 eq).
-
Dissolve the components in anhydrous DMF or DCM.
-
Add a base such as DIPEA (2.0-3.0 eq) to the mixture.
-
-
Coupling Reaction:
-
Add EDC (1.2-1.5 eq) to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
If using DCM as the solvent, dilute the reaction mixture with DCM and proceed with the aqueous work-up as described in Protocol 1.
-
If using DMF as the solvent, pour the reaction mixture into water and extract with an organic solvent such as ethyl acetate. The organic layer is then washed, dried, and concentrated.
-
The crude product is purified by column chromatography or recrystallization.
-
Mandatory Visualization
Caption: General workflow for the synthesis of amides from this compound.
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical relationship in choosing a synthetic strategy for the amide coupling of this compound, considering the chemoselectivity challenge posed by the phenolic hydroxyl group.
Caption: Decision-making workflow for the amide coupling of this compound.
References
Application Notes and Protocols for the Derivatization of 2-Bromo-5-hydroxy-4-methoxybenzoic Acid in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-5-hydroxy-4-methoxybenzoic acid is a substituted aromatic carboxylic acid that represents a versatile scaffold for the synthesis of novel compounds in the field of drug discovery. Its structure, featuring a bromine atom, a hydroxyl group, and a methoxy group, provides multiple points for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR). The presence of these functional groups suggests the potential for its derivatives to interact with various biological targets. Analogues of this scaffold have demonstrated a range of biological activities, including antiviral and 5-HT2C receptor inhibition.[1] This document provides detailed protocols for the derivatization of this compound and outlines potential applications and screening strategies for the resulting compounds.
Application Notes: Rationale for Derivatization
The primary goal for derivatizing this compound is to generate a library of novel chemical entities with diverse physicochemical properties and biological activities. The two most straightforward derivatization points are the carboxylic acid and the hydroxyl group.
-
Amide Synthesis: Conversion of the carboxylic acid to an amide is a common strategy in medicinal chemistry to introduce a wide variety of substituents. Amide derivatives can exhibit improved metabolic stability and membrane permeability compared to the parent carboxylic acid. Furthermore, the amide bond can participate in key hydrogen bonding interactions with biological targets.
-
Ester Synthesis: Esterification of the carboxylic acid or etherification of the phenolic hydroxyl group can modulate the lipophilicity and pharmacokinetic profile of the parent molecule. Esters can also act as prodrugs, which are cleaved in vivo to release the active carboxylic acid.
-
Potential Therapeutic Targets: While specific biological data for derivatives of this compound is limited, the broader class of brominated and hydroxylated aromatic compounds has shown promise in several therapeutic areas:
-
Anticancer Activity: Chalcones and other derivatives of structurally related bromo-methoxy-benzaldehydes have demonstrated cytotoxicity against cancer cell lines.[2] The proposed mechanism for some of these compounds involves the inhibition of critical signaling pathways, such as the PI3K/Akt/NF-κB and FGFR1 pathways, which are often dysregulated in cancer.
-
Enzyme Inhibition: The substituted benzoic acid core is a common feature in many enzyme inhibitors. The specific substitution pattern of this compound offers a unique combination of steric and electronic properties that can be exploited for targeted enzyme inhibition.
-
Data Presentation
Quantitative biological data for derivatives of this compound are not extensively available in the public domain. However, data from closely related compounds can provide a rationale for prioritizing this scaffold. The following table summarizes the anticancer activity of a chalcone synthesized from the corresponding aldehyde, 2-bromo-4,5-dimethoxybenzaldehyde. This highlights the potential of this substitution pattern.
Table 1: Anticancer Activity of a Structurally Related Chalcone
| Compound Name | Cancer Cell Line | IC₅₀ (µg/mL) | Activity Level | Reference |
| 2'-hydroxy-2-bromo-4,5-dimethoxychalcone | MCF-7 (Breast) | 42.19 | Moderate | [2] |
Note: The above compound is a derivative of the aldehyde corresponding to the target benzoic acid, with a dimethoxy instead of a hydroxy-methoxy substitution pattern.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from standard bromination and oxidation procedures for substituted phenols and benzaldehydes.
Materials:
-
4-Hydroxy-3-methoxybenzoic acid (Isovanillic acid)
-
Bromine (Br₂)
-
Acetic acid
-
Sodium acetate
-
Iron filings (catalyst)
-
Potassium permanganate (KMnO₄) or Sodium chlorite (NaClO₂)
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Sodium sulfate (Na₂SO₄)
-
Appropriate solvents for recrystallization (e.g., ethanol/water)
Procedure:
Step 1a: Bromination of Isovanillin (to produce the aldehyde intermediate)
-
Dissolve isovanillin (3-hydroxy-4-methoxybenzaldehyde), the precursor aldehyde, in glacial acetic acid in a round-bottom flask.
-
Add anhydrous sodium acetate and a catalytic amount of iron filings.
-
Slowly add a solution of bromine in acetic acid dropwise to the mixture at room temperature with constant stirring.
-
Continue stirring for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water to precipitate the product, 2-Bromo-5-hydroxy-4-methoxybenzaldehyde.
-
Collect the precipitate by filtration, wash with cold water, and dry. Recrystallize from ethanol if necessary.
Step 1b: Oxidation of 2-Bromo-5-hydroxy-4-methoxybenzaldehyde to the Carboxylic Acid
-
Dissolve the 2-Bromo-5-hydroxy-4-methoxybenzaldehyde (from Step 1a) in a mixture of tert-butyl alcohol and tetrahydrofuran.
-
In a separate flask, dissolve sodium chlorite (NaClO₂) and sodium dihydrogen phosphate (NaH₂PO₄) in water.
-
Slowly add the aqueous solution of the oxidizing agents to the aldehyde solution over 10-15 minutes.
-
Stir the mixture at room temperature for 1-2 hours, monitoring the reaction by TLC.
-
Remove the organic solvents under reduced pressure.
-
Acidify the remaining aqueous solution to pH 2 with 2M HCl to precipitate the carboxylic acid.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.
Protocol 2: Synthesis of N-Aryl Amide Derivatives
This protocol utilizes HATU as a coupling agent for the formation of an amide bond between this compound and a primary or secondary amine.
Materials:
-
This compound
-
Substituted aniline or other amine (1.1 equivalents)
-
HATU (1.2 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 equivalents)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add the desired amine (1.1 eq) and DIPEA (2.0 eq) to the solution.
-
Add HATU (1.2 eq) portion-wise to the stirred solution at room temperature.
-
Stir the reaction mixture for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (3 times) and brine (1 time).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.
Protocol 3: Fischer Esterification
This protocol describes the synthesis of ester derivatives via acid-catalyzed esterification.
Materials:
-
This compound
-
Desired alcohol (e.g., methanol, ethanol; used in excess as solvent)
-
Concentrated sulfuric acid (catalytic amount)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in a large excess of the desired alcohol.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).
-
Attach a reflux condenser and heat the mixture to reflux for 6-24 hours. Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the excess alcohol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude ester.
-
Purify the product by column chromatography or recrystallization if necessary.
Protocol 4: Cell Viability (MTT) Assay
This protocol is a general method to assess the cytotoxic effects of the synthesized derivatives on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Synthesized derivatives dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of the synthesized compounds in complete medium. The final DMSO concentration should be less than 0.5%.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells (negative control) and a known cytotoxic agent (positive control).
-
Incubate the plate for 48-72 hours at 37°C in a humidified CO₂ incubator.
-
Add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC₅₀ value.
Visualizations
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Bromo-5-hydroxy-4-methoxybenzoic acid
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Bromo-5-hydroxy-4-methoxybenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for this synthesis?
A1: While various synthetic routes are possible, a common and logical starting material is vanillic acid (4-hydroxy-3-methoxybenzoic acid). The synthesis involves an electrophilic aromatic substitution (bromination) reaction. The existing substituents on the vanillin ring direct the incoming bromine atom.[1][2]
Q2: I am observing a low yield of the desired product. What are the common causes?
A2: Low yields in the bromination of vanillic acid or similar phenolic compounds are often due to several factors:
-
Formation of Byproducts: The highly activated nature of the aromatic ring can lead to the formation of di-brominated or other isomeric byproducts.[3]
-
Incomplete Reaction: Insufficient reaction time, poor temperature control, or inefficient mixing can result in a significant amount of unreacted starting material.
-
Suboptimal Work-up and Purification: Product loss can occur during extraction, washing, and recrystallization steps. Improper pH adjustment during work-up can also lead to incomplete precipitation of the product.
Q3: My TLC analysis shows multiple spots. What are the likely byproducts?
A3: The hydroxyl (-OH) and methoxy (-OCH₃) groups are strong activating groups and direct electrophiles to the ortho and para positions.[2] The carboxylic acid (-COOH) group is a deactivating group and directs to the meta position. In vanillic acid, this leads to a complex directive effect. The most likely byproduct is the 6-bromo isomer, and potentially di-brominated species if an excess of the brominating agent is used.
Q4: How can I improve the selectivity and yield of the reaction?
A4: To enhance the yield of the target compound, consider the following optimizations:
-
Control Stoichiometry: Carefully control the molar ratio of the brominating agent to the starting material to minimize polysubstitution.
-
Temperature Control: Maintain a consistent and optimal reaction temperature. Some protocols for similar reactions suggest temperatures ranging from 0°C to room temperature.[4][5]
-
Choice of Solvent and Brominating Agent: The reaction is often carried out in solvents like acetic acid or chloroform.[5][6][7] Using in situ generation of bromine from potassium bromate (KBrO₃) and hydrobromic acid (HBr) can be a milder and more controllable method than using elemental bromine.[1][2][6]
-
pH Control: The pH of the reaction medium can influence the reactivity of phenolic compounds.[8][9]
Q5: What are the best methods for purifying the final product?
A5: Purification of the crude product is crucial for obtaining this compound with high purity.
-
Recrystallization: This is a highly effective method. A common solvent system for similar compounds is a mixture of ethanol and water.[2][6] Other potential solvents include ethyl acetate, methanol, or isopropanol.[10]
-
Washing: Thoroughly washing the crude precipitate with cold water helps remove inorganic salts and water-soluble impurities.[2][6] A wash with a sodium thiosulfate solution can be used to quench and remove any residual bromine.[2][6]
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Yield with Significant Starting Material Remaining | 1. Incomplete Reaction: Reaction time may be too short. 2. Insufficient Brominating Agent: Incorrect stoichiometry or degradation of the reagent. 3. Poor Mixing: Inefficient stirring may lead to a non-homogeneous reaction mixture. | 1. Increase the reaction time and monitor progress using Thin Layer Chromatography (TLC). 2. Verify the concentration and purity of the brominating agent and ensure the correct molar equivalents are used. 3. Ensure vigorous and efficient stirring throughout the reaction. |
| Low Yield with Formation of Multiple Products (Byproducts/Isomers) | 1. Polysubstitution: Excess brominating agent or harsh reaction conditions. 2. Lack of Regioselectivity: The directing effects of the substituents lead to a mixture of isomers. 3. Suboptimal Temperature: Incorrect reaction temperature can favor the formation of undesired isomers. | 1. Use a slight excess of the starting material or carefully control the stoichiometry of the brominating agent. 2. Optimize the solvent and temperature to improve selectivity. Consider a protecting group strategy for the hydroxyl group if isomerism is a major issue. 3. Maintain a consistent and optimized temperature. For bromination of phenols, lower temperatures often improve selectivity.[4] |
| Product is Discolored (e.g., yellow or brown) | 1. Residual Bromine: Unreacted bromine may be present in the final product. 2. Oxidation Byproducts: The phenolic starting material or product may have undergone oxidation. | 1. During the work-up, wash the crude product with a dilute solution of sodium thiosulfate until the color disappears.[2][6] 2. Ensure the purification process, particularly recrystallization, is performed efficiently. The use of a two-phase solvent system during the reaction may also yield products with improved color and purity.[11] |
| Difficulty in Isolating the Product | 1. Incomplete Precipitation: The pH of the aqueous phase may not be optimal for precipitating the carboxylic acid. 2. Product is Too Soluble in the Work-up Solvent: The product may be lost during the extraction and washing steps. | 1. Carefully adjust the pH of the solution to acidic conditions (typically pH 2-3) with an acid like HCl to ensure complete precipitation of the carboxylic acid. 2. Use ice-cold water for washing the precipitate to minimize solubility losses.[2][6] Ensure the organic solvent used for extraction is appropriate. |
Experimental Protocols
Adapted Protocol: Bromination of Vanillic Acid
This is an adapted protocol based on the bromination of vanillin, a structurally similar compound.[2][6] Researchers should optimize the conditions for their specific requirements.
Materials:
-
Vanillic acid
-
Potassium bromate (KBrO₃)
-
Glacial acetic acid
-
48% Hydrobromic acid (HBr)
-
Ice-cold deionized water
-
10% Sodium thiosulfate solution
-
50% Ethanol/water solution for recrystallization
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve vanillic acid (1.0 eq) in glacial acetic acid.
-
To this solution, add potassium bromate (e.g., ~0.6 eq).
-
Slowly, add 48% hydrobromic acid (e.g., ~2.5 eq) dropwise to the stirring mixture at room temperature. The solution will typically turn a yellow-orange color, indicating the in situ formation of bromine.[6]
-
Continue to stir the reaction mixture at room temperature for a specified time (e.g., 45 minutes to several hours). Monitor the reaction progress by TLC.[1]
Work-up and Purification:
-
Once the reaction is complete, pour the reaction mixture into a beaker containing ice-cold water to precipitate the crude product.[6]
-
Stir the slurry for 10-15 minutes.
-
If the solution remains colored, add a 10% sodium thiosulfate solution dropwise until the color dissipates.[2][6]
-
Isolate the solid product by vacuum filtration, washing the filter cake with several portions of ice-cold water.[2]
-
Recrystallize the crude solid from a hot 50% ethanol/water mixture to obtain the purified this compound.[2]
-
Allow the product to dry completely before characterization.
Visualizations
Logical Relationships and Workflows
Caption: Troubleshooting workflow for low yield synthesis.
Caption: Substituent directing effects in vanillic acid bromination.
References
- 1. "AN OPTIMIZATION OF TIME IN THE BROMINATION OF VANILLIN REACTION**" by Chandler Lowe* and Elaine Bailey [digitalcommons.gaacademy.org]
- 2. sites.nvcc.edu [sites.nvcc.edu]
- 3. CN103467296A - 3-bromo-4-hydroxybenzoic acid methyl ester preparation method - Google Patents [patents.google.com]
- 4. HU200581B - New process for producing 5-bromovanillin - Google Patents [patents.google.com]
- 5. RU2024482C1 - Method of synthesis of 3-bromo-4-hydroxybenzaldehyde - Google Patents [patents.google.com]
- 6. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]
- 7. CN103102263A - 3-bromine-4-methoxybenzoic acid preparation method and agricultural biological activity - Google Patents [patents.google.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. CN115974678A - Synthesis process of 2-bromo-5-methoxybenzoic acid - Google Patents [patents.google.com]
- 11. US3546302A - Process for brominating phenols - Google Patents [patents.google.com]
Technical Support Center: Bromination of 4-hydroxy-3-methoxybenzoic acid
This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals engaged in the bromination of 4-hydroxy-3-methoxybenzoic acid (vanillic acid).
Troubleshooting Guides
This section addresses specific issues that may be encountered during the bromination of 4-hydroxy-3-methoxybenzoic acid, providing potential causes and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of the desired 5-bromovanillic acid | - Incomplete reaction. | - Increase reaction time or gently warm the reaction mixture. Monitor the reaction progress using Thin Layer Chromatography (TLC).- Ensure the brominating agent is fresh and active. |
| - Suboptimal reaction temperature. | - Maintain the recommended reaction temperature. For many protocols, this is room temperature or slightly below to prevent side reactions. | |
| - Loss of product during workup and purification. | - Ensure complete precipitation of the product before filtration.- Use minimal amounts of cold solvent for washing the product to avoid dissolving it.- Optimize the recrystallization solvent system to maximize recovery. | |
| Formation of multiple products (isomers) | - The hydroxyl and methoxy groups direct ortho and para, while the carboxylic acid group directs meta. This can lead to the formation of 2-bromo and 6-bromo isomers in addition to the desired 5-bromo product. | - Carefully control the reaction temperature; lower temperatures often favor the formation of the thermodynamically more stable product.- The choice of solvent can influence isomer distribution. Acetic acid is a common solvent for this reaction. |
| Formation of a dark-colored, impure product | - Reaction temperature is too high, leading to the formation of di-brominated products and other side reactions.[1] | - Maintain a lower reaction temperature, for instance, by using an ice bath during the addition of the brominating agent.[1] |
| - Presence of excess bromine. | - Use a stoichiometric amount of the brominating agent.- During the workup, add a solution of sodium thiosulfate to quench any unreacted bromine, which can cause coloration. | |
| Reaction does not proceed to completion | - Inactive brominating agent. | - Use a fresh bottle of bromine or generate it in situ immediately before use. |
| - Insufficient reaction time. | - Monitor the reaction by TLC and allow it to stir for a longer period if necessary. | |
| Formation of di-brominated products | - Excess of the brominating agent. | - Use a 1:1 molar ratio of vanillic acid to the brominating agent. |
| - High reaction temperature. | - Perform the reaction at room temperature or below. | |
| Possible decarboxylation | - Although less common under typical bromination conditions, harsh reaction conditions (e.g., high heat) could potentially lead to the loss of the carboxylic acid group. | - Avoid excessive heating of the reaction mixture. |
Frequently Asked Questions (FAQs)
Q1: What is the expected major product of the bromination of 4-hydroxy-3-methoxybenzoic acid?
The major product is 5-bromo-4-hydroxy-3-methoxybenzoic acid (5-bromovanillic acid). The hydroxyl (-OH) and methoxy (-OCH₃) groups are strong activating, ortho-para directors, while the carboxylic acid (-COOH) group is a deactivating, meta-director. The directing effects of the hydroxyl and methoxy groups are dominant, leading to substitution at the position ortho to the hydroxyl group and meta to the carboxylic acid group.
Q2: What are the potential side products in this reaction?
Potential side products include other regioisomers such as 2-bromo-4-hydroxy-3-methoxybenzoic acid and 6-bromo-4-hydroxy-3-methoxybenzoic acid. Di-brominated products can also form, particularly if an excess of the brominating agent is used or if the reaction temperature is too high.
Q3: Why is temperature control important in this reaction?
Temperature control is crucial to minimize the formation of side products. Higher temperatures can lead to the formation of di-brominated compounds and may also cause the product to be darker in color and less pure.[1] It is often recommended to keep the temperature below 25°C.[1]
Q4: What are common brominating agents for this reaction?
Common methods for the bromination of vanillic acid and similar compounds like vanillin include using elemental bromine in a solvent like acetic acid, or the in situ generation of bromine.[2][3] In situ generation can be achieved by reacting potassium bromate with hydrobromic acid.[3]
Q5: How can I monitor the progress of the reaction?
The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). By spotting the reaction mixture alongside the starting material on a TLC plate, you can observe the consumption of the starting material and the formation of the product.
Q6: What is the purpose of adding sodium thiosulfate during the workup?
Sodium thiosulfate is added to quench any excess bromine that may be present at the end of the reaction.[4] Excess bromine can lead to the formation of a colored product and is hazardous. The disappearance of the orange or yellow color of bromine is an indication that it has been fully quenched.
Experimental Protocols
Protocol 1: Bromination using Elemental Bromine in Acetic Acid
-
Dissolution: Dissolve 4-hydroxy-3-methoxybenzoic acid in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.
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Addition of Bromine: In a fume hood, slowly add a solution of elemental bromine in glacial acetic acid dropwise to the stirred solution of the vanillic acid. The addition is typically carried out at room temperature.
-
Reaction: Allow the mixture to stir at room temperature for a specified period (e.g., 2 hours), monitoring the reaction by TLC.
-
Quenching and Precipitation: Pour the reaction mixture into ice-cold water to precipitate the product.
-
Workup: If the solution is colored due to excess bromine, add a few drops of a sodium thiosulfate solution until the color disappears.
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Isolation and Purification: Collect the solid product by vacuum filtration, wash it with cold water, and then recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the purified 5-bromovanillic acid.
Protocol 2: In Situ Generation of Bromine
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Mixing Reagents: In an Erlenmeyer flask, combine 4-hydroxy-3-methoxybenzoic acid, potassium bromate, and glacial acetic acid.
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Initiation: While stirring, add hydrobromic acid dropwise to the mixture. The solution will typically turn an orange color, indicating the formation of bromine.
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Reaction: Continue to stir the reaction mixture at room temperature for the desired amount of time (e.g., 45 minutes).
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Precipitation: Pour the reaction mixture into a flask containing ice-cold water and continue to stir for about 15-20 minutes to ensure complete precipitation.
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Quenching: If residual bromine color is present, add a 10% sodium thiosulfate solution dropwise until the color dissipates.
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Isolation and Purification: Isolate the solid product by vacuum filtration, wash with cold water, and recrystallize if necessary.
Visualizations
Caption: Main reaction and potential side products.
Caption: Troubleshooting workflow for bromination.
References
identification of byproducts in 2-Bromo-5-hydroxy-4-methoxybenzoic acid synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying byproducts during the synthesis of 2-Bromo-5-hydroxy-4-methoxybenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
A1: The primary synthetic routes involve either the direct bromination of vanillic acid (4-hydroxy-3-methoxybenzoic acid) or a multi-step synthesis commencing with the bromination of a protected vanillic acid derivative, followed by deprotection. Another approach starts from m-methoxybenzoic acid, which is first brominated and then hydroxylated. The choice of route often depends on the desired purity, yield, and scale of the synthesis.
Q2: What are the most common byproducts encountered in this synthesis?
A2: The most prevalent byproducts arise from the electrophilic bromination and, if applicable, the demethylation steps. These can include:
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Isomeric Monobrominated Products: Bromination at other positions on the aromatic ring.
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Di- and Tri-brominated Products: Over-bromination of the activated aromatic ring.[1][2]
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Unreacted Starting Material: Incomplete bromination or demethylation.
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Incompletely Demethylated Intermediate: If a demethylation step is employed, the corresponding methoxy- or dimethoxy-bromo derivative may be present as an impurity.[3]
Q3: How can I minimize the formation of these byproducts?
A3: To minimize byproduct formation, careful control of reaction conditions is crucial. Key parameters to optimize include:
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Stoichiometry: Use a precise molar ratio of the brominating agent to the starting material to avoid over-bromination.[4]
-
Temperature: Perform the reaction at a controlled, often low, temperature to enhance selectivity.[4]
-
Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to quench the reaction upon completion and prevent the formation of further byproducts.[5]
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Choice of Brominating Agent: Milder brominating agents, such as N-bromosuccinimide (NBS), can offer better selectivity compared to elemental bromine.
Q4: What are the recommended purification techniques to remove these byproducts?
A4: Purification of the crude product is typically achieved through:
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Recrystallization: An effective method for removing many impurities. Common solvent systems include ethanol/water mixtures.[6]
-
Column Chromatography: Silica gel column chromatography can be employed to separate the desired product from closely related isomers and other byproducts.[7]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low yield of the desired product | Incomplete reaction. | - Increase reaction time and monitor progress by TLC or HPLC.[5] - Ensure the quality and stoichiometry of reagents are correct. |
| Product loss during workup. | - Optimize extraction and washing steps to minimize product loss. - Use cold solvents for washing precipitates to reduce solubility. | |
| Presence of multiple spots on TLC, indicating a mixture of products | Over-bromination. | - Reduce the equivalents of the brominating agent. - Control the reaction temperature, often by running the reaction at a lower temperature.[4] |
| Formation of isomeric byproducts. | - Optimize the solvent and catalyst system to improve regioselectivity. - Purification by column chromatography may be necessary. | |
| Product is colored (not the expected white to off-white solid) | Presence of residual bromine or oxidized impurities. | - Wash the crude product with a solution of sodium thiosulfate to remove excess bromine.[8] - Treat the crude product solution with activated charcoal before recrystallization to remove colored impurities.[4] |
| Presence of starting material in the final product | Insufficient amount or deactivation of the brominating agent. | - Ensure the molar ratio of the brominating agent is adequate. - Use a fresh batch of the brominating agent. |
| Incomplete demethylation (if applicable). | - Increase the amount of the demethylating agent or extend the reaction time. |
Experimental Protocols
Protocol 1: Synthesis via Bromination of Vanillic Acid (Conceptual)
This protocol outlines a general procedure for the direct bromination of vanillic acid.
Materials:
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Vanillic acid (4-hydroxy-3-methoxybenzoic acid)
-
N-Bromosuccinimide (NBS)
-
Dimethylformamide (DMF)
-
Ice-water
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Sodium thiosulfate solution
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Ethanol and water for recrystallization
Procedure:
-
Dissolve vanillic acid in DMF in a round-bottom flask.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a stoichiometric amount of NBS in portions, maintaining the temperature below 5 °C.
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Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, pour the reaction mixture into ice-water to precipitate the crude product.
-
Wash the precipitate with a dilute sodium thiosulfate solution to remove any unreacted bromine, followed by washing with cold water.
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Purify the crude product by recrystallization from an ethanol/water mixture.
Protocol 2: Identification of Byproducts by HPLC-UV
This protocol provides a general method for the analysis of the product mixture using High-Performance Liquid Chromatography with UV detection.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[9]
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) as mobile phase A and an organic solvent (e.g., acetonitrile or methanol) as mobile phase B.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength of 254 nm.[9]
-
Column Temperature: 30 °C.
Procedure:
-
Prepare standard solutions of the starting material and, if available, potential byproducts at known concentrations.
-
Prepare a sample of the crude reaction mixture by dissolving a small amount in the mobile phase.
-
Inject the standards and the sample onto the HPLC system.
-
Identify the peaks in the sample chromatogram by comparing their retention times with those of the standards.
-
The relative peak areas can be used to estimate the percentage of each component in the mixture.
Protocol 3: Characterization by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of the desired product and any isolated byproducts.
Sample Preparation:
-
Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
¹H NMR Analysis:
-
Acquire the ¹H NMR spectrum. The chemical shifts, splitting patterns, and integration of the aromatic protons will be indicative of the substitution pattern on the benzene ring. For this compound, distinct signals for the two aromatic protons are expected. Isomeric byproducts will exhibit different chemical shifts and coupling constants for their aromatic protons.
¹³C NMR Analysis:
-
Acquire the proton-decoupled ¹³C NMR spectrum. The number of signals and their chemical shifts in the aromatic region will confirm the number of unique carbon environments and the substitution pattern.
Signaling Pathways and Workflows
Caption: Main synthetic pathway for this compound.
Caption: Potential byproduct formation pathways during bromination.
Caption: A logical workflow for troubleshooting byproduct identification.
References
- 1. Aromatic Reactivity [www2.chemistry.msu.edu]
- 2. quora.com [quora.com]
- 3. Relationship of demethylation processes to veratric acid concentration and cell density in cultures of Rhodococcus erythropolis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid - Google Patents [patents.google.com]
- 6. m.youtube.com [m.youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. sites.nvcc.edu [sites.nvcc.edu]
- 9. Determination of combined p-hydroxy benzoic acid preservatives in a liquid pharmaceutical formulation by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
optimizing reaction conditions for the synthesis of 2-Bromo-5-hydroxy-4-methoxybenzoic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-Bromo-5-hydroxy-4-methoxybenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to this compound?
A common and effective route starts from veratraldehyde (3,4-dimethoxybenzaldehyde) and involves a three-step process:
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Bromination: Introduction of a bromine atom at the 2-position of veratraldehyde to yield 2-bromo-4,5-dimethoxybenzaldehyde.
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Selective Demethylation: Hydrolysis of the methoxy group at the 5-position to yield 2-bromo-5-hydroxy-4-methoxybenzaldehyde.
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Oxidation: Oxidation of the aldehyde group to a carboxylic acid to obtain the final product, this compound.
Q2: What are the critical parameters in the bromination of veratraldehyde?
The regioselectivity of the bromination is crucial. The reaction is typically carried out using a brominating agent in a suitable solvent. Key parameters to control are the choice of brominating agent, reaction temperature, and reaction time to minimize the formation of isomeric byproducts.
Q3: How can I achieve selective demethylation of the 5-methoxy group?
Selective demethylation can be challenging. A reported method involves the use of concentrated sulfuric acid in the presence of a molar quantity of methionine.[1] This method favors the hydrolysis of the methoxy group at the 5-position. Other reagents like boron tribromide (BBr₃) are powerful demethylating agents, but careful control of stoichiometry and temperature is required to avoid demethylation of the 4-methoxy group.
Q4: What are the common challenges in the final oxidation step?
The primary challenge is to oxidize the aldehyde to a carboxylic acid without affecting other functional groups on the aromatic ring, particularly the hydroxyl and bromo groups. Strong oxidizing agents like potassium permanganate or Jones reagent can be effective, but reaction conditions must be optimized to prevent over-oxidation or side reactions.
Troubleshooting Guides
Guide 1: Low Yield in the Bromination of Veratraldehyde
| Problem | Potential Cause | Recommended Solution |
| Low conversion of starting material | Insufficient brominating agent. | Ensure the correct stoichiometry of the brominating agent is used. A slight excess may be necessary. |
| Low reaction temperature. | Gradually increase the reaction temperature while monitoring the reaction by TLC or HPLC. | |
| Short reaction time. | Extend the reaction time and monitor for the disappearance of the starting material. | |
| Formation of multiple products (isomers) | Reaction conditions favoring multiple bromination sites. | Control the temperature carefully. Lower temperatures often favor higher selectivity. Consider a milder brominating agent. |
| Inappropriate solvent. | The choice of solvent can influence regioselectivity. Acetic acid is a common solvent for such reactions. | |
| Product loss during work-up | Inefficient extraction. | Ensure the pH of the aqueous layer is appropriate for extracting the product. Perform multiple extractions with a suitable organic solvent. |
| Premature precipitation of impurities. | Optimize the quenching and washing steps to keep the desired product in the organic phase while removing byproducts. |
Guide 2: Poor Selectivity in the Demethylation of 2-Bromo-4,5-dimethoxybenzaldehyde
| Problem | Potential Cause | Recommended Solution |
| Demethylation of both methoxy groups | Excess demethylating agent. | Use a stoichiometric amount of the demethylating agent (e.g., 1 equivalent for monodemethylation). |
| High reaction temperature. | Perform the reaction at a lower temperature to improve selectivity. | |
| Incomplete reaction | Insufficient demethylating agent. | A slight excess of the demethylating agent may be required, but this should be optimized to maintain selectivity. |
| Short reaction time. | Increase the reaction time and monitor the progress by TLC or HPLC. | |
| Formation of tar or decomposition | Harsh reaction conditions. | Use a milder demethylating agent or perform the reaction under an inert atmosphere. |
Guide 3: Incomplete Oxidation or Side Reactions
| Problem | Potential Cause | Recommended Solution |
| Starting material remains | Insufficient oxidizing agent. | Ensure a sufficient amount of the oxidizing agent is used. The reaction progress should be monitored. |
| Low reaction temperature. | Some oxidations require heating to go to completion. | |
| Formation of byproducts | Over-oxidation. | Use a milder oxidizing agent or control the reaction temperature and time carefully. Adding the oxidant portion-wise can also help. |
| Reaction with other functional groups. | Protect sensitive functional groups if necessary, although this adds steps to the synthesis. | |
| Difficult product isolation | Formation of inorganic salts. | Proper work-up procedures, including filtration and washing, are essential to remove inorganic byproducts. |
Experimental Protocols
Step 1: Synthesis of 2-Bromo-4,5-dimethoxybenzaldehyde
This protocol is adapted from the bromination of veratraldehyde.
-
Materials: Veratraldehyde (3,4-dimethoxybenzaldehyde), Bromine, Acetic Acid.
-
Procedure:
-
Dissolve veratraldehyde (1 equivalent) in glacial acetic acid in a round-bottom flask.
-
Slowly add a solution of bromine (1 equivalent) in glacial acetic acid to the flask at room temperature with stirring.
-
Continue stirring for 2-4 hours, monitoring the reaction by TLC.
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Upon completion, pour the reaction mixture into ice water.
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Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water and then a small amount of cold ethanol.
-
Dry the product under vacuum to yield 2-bromo-4,5-dimethoxybenzaldehyde.
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| Parameter | Value |
| Reactant Ratio | Veratraldehyde:Bromine (1:1) |
| Solvent | Glacial Acetic Acid |
| Temperature | Room Temperature |
| Reaction Time | 2-4 hours |
| Typical Yield | 80-90% |
Step 2: Synthesis of 2-Bromo-5-hydroxy-4-methoxybenzaldehyde
This protocol is based on the selective demethylation of 2-bromo-4,5-dimethoxybenzaldehyde.[1]
-
Materials: 2-Bromo-4,5-dimethoxybenzaldehyde, Methionine, Concentrated Sulfuric Acid.
-
Procedure:
-
To a stirred solution of 2-bromo-4,5-dimethoxybenzaldehyde (1 equivalent) in concentrated sulfuric acid, add a molar quantity of methionine.
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Stir the mixture at room temperature for 24 hours.
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Carefully pour the reaction mixture onto crushed ice.
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Extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Wash the organic layer with water and brine.
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Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel.
-
| Parameter | Value |
| Reactant Ratio | 2-bromo-4,5-dimethoxybenzaldehyde:Methionine (1:1) |
| Solvent | Concentrated Sulfuric Acid |
| Temperature | Room Temperature |
| Reaction Time | 24 hours |
| Reported Yield | 85%[1] |
Step 3: Synthesis of this compound
This protocol describes the oxidation of the corresponding aldehyde using potassium permanganate.
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Materials: 2-Bromo-5-hydroxy-4-methoxybenzaldehyde, Potassium Permanganate (KMnO₄), Sulfuric Acid (H₂SO₄), Sodium Bisulfite (NaHSO₃).
-
Procedure:
-
Suspend 2-bromo-5-hydroxy-4-methoxybenzaldehyde (1 equivalent) in water.
-
Slowly add a solution of potassium permanganate (approximately 2 equivalents) in water while maintaining the temperature below 30°C.
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Acidify the mixture with dilute sulfuric acid.
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Stir the reaction mixture at room temperature until the purple color of the permanganate disappears.
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Add a solution of sodium bisulfite to quench any excess permanganate and dissolve the manganese dioxide precipitate.
-
Cool the mixture in an ice bath to precipitate the product.
-
Collect the solid by vacuum filtration, wash with cold water, and dry.
-
Recrystallize from a suitable solvent (e.g., ethanol/water) for further purification.
-
| Parameter | Value |
| Reactant Ratio | Aldehyde:KMnO₄ (approx. 1:2) |
| Solvent | Water |
| Temperature | < 30°C during addition, then Room Temperature |
| Reaction Time | Varies, monitor by TLC |
| Typical Yield | > 90%[2] |
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for the synthesis of this compound.
References
Technical Support Center: Purification of 2-Bromo-5-hydroxy-4-methoxybenzoic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of crude 2-Bromo-5-hydroxy-4-methoxybenzoic acid.
Troubleshooting Guide & FAQs
Q1: My crude this compound has a low melting point and appears discolored. What are the likely impurities?
A: Discoloration and a depressed melting point are common indicators of impurities. The most probable impurities in your crude product include:
-
Unreacted starting materials: Such as 3-hydroxy-4-methoxybenzoic acid.
-
Isomeric byproducts: Formation of other brominated isomers can occur depending on the reaction conditions.
-
Di-brominated products: Over-bromination can lead to the formation of di-bromo species, which are often less soluble.[1]
-
Residual solvents: Solvents from the reaction or initial work-up may be trapped in the crude solid.
-
Inorganic salts: Residual catalysts or salts from quenching and washing steps.[2]
Q2: What is the most effective and straightforward method for purifying crude this compound on a lab scale?
A: For lab-scale purification, recrystallization is typically the most effective and widely used method for removing common impurities from solid organic compounds like this compound.[1][3] This technique relies on the differential solubility of the desired product and impurities in a chosen solvent at different temperatures.
Q3: I am struggling to find a suitable recrystallization solvent. What are my options?
A: The choice of solvent is critical for successful recrystallization. Based on the purification of similar compounds, suitable solvents and solvent systems to consider are:
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Alcohols: Methanol, ethanol, or isopropanol are often effective for recrystallizing benzoic acid derivatives.
-
Esters: Ethyl acetate can be a good choice.[1]
-
Halogenated solvents: Dichloromethane has been used in the purification of related compounds.[3]
-
Mixed solvent systems: If the product is too soluble in one solvent and poorly soluble in another, a mixed solvent system (e.g., ethanol/water or ethyl acetate/heptane) can be highly effective.[1][2]
Q4: My recrystallization yield is very low. What can I do to improve it?
A: Low recovery during recrystallization can be due to several factors:
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Using too much solvent: This will keep a significant portion of your product dissolved even at low temperatures. Use the minimum amount of hot solvent required to fully dissolve the crude product.
-
Cooling the solution too quickly: Rapid cooling can lead to the formation of small, impure crystals. Allow the solution to cool slowly to room temperature before placing it in an ice bath.[3]
-
Premature crystallization: If the product crystallizes out while filtering the hot solution, pre-heat your filtration apparatus (funnel and receiving flask).
-
Inappropriate solvent choice: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
Q5: After recrystallization, I still see impurities in my product when analyzed by HPLC. What are my next steps?
A: If recrystallization is insufficient to achieve the desired purity, more advanced purification techniques may be necessary:
-
Column Chromatography: For separating compounds with similar polarities, such as isomers, column chromatography using silica gel is a powerful tool.[1]
-
Preparative High-Performance Liquid Chromatography (HPLC): For achieving very high purity, especially on a smaller scale, preparative HPLC can be employed.[1][4]
Data Presentation
The following table summarizes the expected purity of 2-Bromo-5-methoxybenzoic acid after various purification methods, which can be considered indicative for the purification of the target compound, this compound.
| Purification Method | Initial Purity (%) | Final Purity (%) | Typical Yield (%) | Reference |
| Recrystallization (Isopropanol) | ~83 | >99.5 | ~93 | [5] |
| Recrystallization (Ethanol) | ~83 | >99.4 | ~94 | [5] |
| Recrystallization (Methanol) | ~83 | >99.2 | ~93 | [5] |
Experimental Protocols
Key Experiment: Recrystallization of Crude this compound
Objective: To purify crude this compound by removing unreacted starting materials, byproducts, and other impurities.
Materials:
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Crude this compound
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Recrystallization solvent (e.g., ethanol, isopropanol, or an ethyl acetate/heptane mixture)
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Erlenmeyer flasks
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Heating source (e.g., hot plate)
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Buchner funnel and filter paper
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Vacuum flask and tubing
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Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the chosen recrystallization solvent.
-
Heating: Gently heat the mixture to the boiling point of the solvent while stirring to facilitate dissolution. Continue adding the solvent in small portions until the solid is completely dissolved. Avoid adding an excess of solvent.
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.
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Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once at room temperature, place the flask in an ice bath for at least one hour to maximize crystal formation.[3]
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Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.
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Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of the solvent.
Mandatory Visualization
Caption: Troubleshooting workflow for the purification of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. CN115974678A - Synthesis process of 2-bromo-5-methoxybenzoic acid - Google Patents [patents.google.com]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid - Google Patents [patents.google.com]
Technical Support Center: Regioselective Bromination of Substituted Benzoic Acids
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the regioselective bromination of substituted benzoic acids.
Frequently Asked Questions (FAQs)
Q1: Why is my electrophilic bromination of benzoic acid exclusively yielding the meta-brominated product?
A1: The carboxyl group (-COOH) is a powerful electron-withdrawing and deactivating group.[1][2] Through inductive and resonance effects, it withdraws electron density from the aromatic ring, making it less reactive towards electrophilic attack. This deactivation is more pronounced at the ortho and para positions. Consequently, the meta position, being the least deactivated, is the most favorable site for electrophilic substitution. The carbocation intermediate formed during meta attack is more stable than the intermediates for ortho or para attack.[1][3]
Q2: How can I achieve ortho- or para-bromination on a substituted benzoic acid?
A2: Achieving ortho or para bromination requires the presence of an activating, ortho, para-directing group on the benzoic acid ring.[4][5] The regiochemical outcome is determined by the combined directing effects of all substituents. Typically, the most powerful activating group dictates the position of the incoming electrophile.[4][6] For example, in 4-hydroxybenzoic acid, the strongly activating hydroxyl group (-OH) will direct the bromination to its ortho positions (i.e., the positions meta to the carboxyl group).
Q3: My reaction with a deactivated benzoic acid is very slow or not proceeding. What can I do?
A3: The deactivating nature of the carboxyl group, especially when combined with other electron-withdrawing groups (e.g., -NO₂), makes the aromatic ring very electron-poor and unreactive.[7] To overcome this, you can:
-
Use a stronger Lewis acid catalyst: A catalyst like FeBr₃ is necessary to polarize the Br-Br bond, creating a more potent electrophile (Br⁺).[1][2][8]
-
Employ harsher reaction conditions: Increasing the temperature or using a more polar solvent can enhance the reaction rate.
-
Use a more reactive brominating agent: Systems like N-Bromosuccinimide (NBS) in concentrated sulfuric acid have been shown to be effective for monobrominating highly deactivated aromatic compounds.[9]
Q4: I am attempting to brominate 4-methylbenzoic acid and getting a mixture of products on both the ring and the methyl group. How can I control the selectivity?
A4: This issue arises from two competing reaction mechanisms: electrophilic aromatic substitution on the ring and free-radical substitution on the benzylic methyl group.[4] The choice of reaction conditions is critical for controlling selectivity:
-
For Ring Bromination: Use electrophilic conditions. This involves a bromine source (Br₂) and a Lewis acid catalyst (e.g., FeBr₃) in the dark.[4]
-
For Benzylic (Side-Chain) Bromination: Use free-radical conditions. The most common method is using N-Bromosuccinimide (NBS) with a radical initiator (like AIBN) or exposure to light (hν).[4][10][11] Lewis acids like Zirconium(IV) chloride have also been shown to catalyze benzylic bromination via a radical pathway.[12][13]
Q5: How can I improve selectivity between the ortho and para positions when I have an ortho, para-directing group?
A5: While electronic effects dictate the ortho/para preference, steric hindrance often plays a deciding role.[4] Substitution at the less sterically hindered para position is generally favored over the ortho position, especially if the directing group is bulky. For cases requiring high ortho selectivity, one advanced strategy is to use a "blocking group." A sulfonic acid group can be temporarily installed at the para position, forcing bromination to occur at the ortho site. The blocking group can then be removed.[14]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield / No Reaction | 1. Insufficient activation of the brominating agent. 2. The aromatic ring is too deactivated under the current conditions. 3. Inadequate reaction temperature or time. | 1. Ensure the Lewis acid catalyst (e.g., FeBr₃) is fresh and anhydrous. 2. For deactivated rings, switch to a more potent system like NBS in conc. H₂SO₄.[9] 3. Gradually increase the reaction temperature and monitor by TLC. |
| Poor Regioselectivity (Mixture of Isomers) | 1. Competing directing effects from multiple substituents. 2. Reaction conditions are not optimized for the desired isomer. | 1. The strongest activating group will generally control the position of substitution.[4] 2. For para selectivity, leverage steric hindrance. For high selectivity, consider using a blocking group strategy.[14] |
| Unwanted Side-Chain (Benzylic) Bromination | 1. Reaction exposed to UV light. 2. Presence of radical initiators in reagents. 3. High reaction temperatures promoting radical pathways. | 1. Run the reaction in the dark, covering the flask with aluminum foil. 2. Use purified reagents. 3. Ensure conditions are strictly electrophilic (Br₂/Lewis Acid).[4] |
| Unwanted Ring Bromination | 1. Using electrophilic conditions (e.g., Lewis acid) when benzylic bromination is desired. | 1. Switch to radical conditions: Use NBS with a radical initiator (AIBN) or light.[10][11] Ensure the absence of Lewis acids. |
| Polybromination | 1. The substrate is highly activated. 2. Excess brominating agent used. 3. Reaction time is too long. | 1. Use a milder brominating agent (e.g., NBS instead of Br₂). 2. Use stoichiometric amounts (or slightly less) of the brominating agent. 3. Carefully monitor the reaction progress with TLC or GC and quench it once the monosubstituted product is maximized. |
Experimental Protocols
Protocol 1: Meta-Bromination of Benzoic Acid
This protocol describes the standard electrophilic bromination of benzoic acid to yield 3-bromobenzoic acid.
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve benzoic acid (1.0 eq.) in a suitable solvent like acetic acid or dichloromethane. Protect the setup from light.
-
Catalyst: Add anhydrous iron(III) bromide (FeBr₃, 0.1 eq.) to the solution.
-
Reagent Addition: Slowly add a solution of bromine (Br₂, 1.1 eq.) in the same solvent to the flask at room temperature. The addition should be done dropwise.
-
Reaction: Stir the mixture at room temperature. Monitor the reaction's progress using Thin Layer Chromatography (TLC). The reaction may take several hours.
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Workup: Once the starting material is consumed, quench the reaction by pouring it into a cold solution of sodium bisulfite to destroy excess bromine.
-
Purification: Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization.
Protocol 2: Selective Benzylic Bromination of 4-Methylbenzoic Acid
This protocol details the free-radical bromination of the benzylic position using NBS.
-
Setup: Combine 4-methylbenzoic acid (1.0 eq.), N-Bromosuccinimide (NBS, 1.1 eq.), and a catalytic amount of a radical initiator such as benzoyl peroxide or AIBN in a round-bottom flask.
-
Solvent: Add an inert solvent, typically carbon tetrachloride (CCl₄) or acetonitrile.
-
Reaction: Heat the mixture to reflux. The reaction can also be initiated by shining a sunlamp on the flask. Monitor the reaction by TLC. The solid succinimide byproduct will float to the top as the reaction proceeds.
-
Workup: After completion, cool the reaction mixture to room temperature and filter off the succinimide.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield the crude 4-(bromomethyl)benzoic acid, which can be further purified by recrystallization.
Data Summary
Table 1: Comparison of Conditions for Bromination of Toluic Acids
| Substrate | Brominating Agent | Catalyst/Initiator | Conditions | Major Product |
| 4-Methylbenzoic Acid | Br₂ | FeBr₃ | Dark, Room Temp | 3-Bromo-4-methylbenzoic acid |
| 4-Methylbenzoic Acid | NBS | AIBN or Light (hν) | CCl₄, Reflux | 4-(Bromomethyl)benzoic acid |
| 3-Methylbenzoic Acid | Br₂ | FeBr₃ | Dark, Room Temp | 3-Bromo-5-methylbenzoic acid |
| 3-Methylbenzoic Acid | NBS | AIBN or Light (hν) | CCl₄, Reflux | 3-(Bromomethyl)benzoic acid |
Visualizations
References
- 1. Write a note on bromination of benzoic acid with the help of resonance st.. [askfilo.com]
- 2. youtube.com [youtube.com]
- 3. One moment, please... [chemistrysteps.com]
- 4. benchchem.com [benchchem.com]
- 5. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 6. Activating and Deactivating Groups - Chemistry Steps [chemistrysteps.com]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. quora.com [quora.com]
- 9. Bromoarene synthesis by bromination or substitution [organic-chemistry.org]
- 10. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Lewis acid catalyzed benzylic bromination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Lewis Acid Catalyzed Benzylic Bromination - PMC [pmc.ncbi.nlm.nih.gov]
- 14. reddit.com [reddit.com]
preventing over-bromination in the synthesis of 2-Bromo-5-hydroxy-4-methoxybenzoic acid
This technical support guide is designed for researchers, scientists, and drug development professionals to address common issues encountered during the synthesis of 2-Bromo-5-hydroxy-4-methoxybenzoic acid, with a primary focus on preventing over-bromination.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of over-bromination in this synthesis?
A1: The primary cause of over-bromination, or polysubstitution, is the high reactivity of the starting material, typically 5-hydroxy-4-methoxybenzoic acid (vanillic acid). The hydroxyl (-OH) and methoxy (-OCH₃) groups are strong activating groups that significantly increase the electron density of the aromatic ring, making it highly susceptible to further electrophilic attack by bromine after the first substitution has occurred.
Q2: How does the choice of solvent affect the reaction outcome?
A2: The solvent plays a critical role in modulating the reactivity of the system. Polar, protic solvents like water can ionize the phenolic hydroxyl group to a phenoxide ion, which is even more strongly activating and can lead to rapid, uncontrolled polysubstitution. Using a less polar solvent, such as glacial acetic acid, helps to moderate the reaction rate and improve the selectivity for mono-bromination.
Q3: What are the advantages of using N-Bromosuccinimide (NBS) or generating bromine in situ?
A3: Using elemental bromine (Br₂) directly can be hazardous and difficult to control, often leading to over-bromination due to localized high concentrations. N-Bromosuccinimide (NBS) is a milder and more selective brominating agent.[1][2][3][4] Generating bromine in situ, for example from the reaction of potassium bromate (KBrO₃) with hydrobromic acid (HBr), allows for a slow and controlled release of bromine into the reaction mixture.[5][6][7] This maintains a low, steady concentration of the electrophile, which is key to achieving selective mono-bromination.
Q4: What is the expected regiochemistry of this bromination?
A4: The hydroxyl and methoxy groups are strong ortho-, para-directors, while the carboxylic acid group is a meta-director. The hydroxyl group at position 5 and the methoxy group at position 4 will both strongly direct an incoming electrophile to the 2-position (which is para to the hydroxyl group and ortho to the methoxy group). This directing effect is reinforced, leading to high regioselectivity for the desired 2-bromo isomer.
Troubleshooting Guide: Preventing Over-bromination
| Issue | Potential Cause | Recommended Solution | Rationale |
| High levels of di-brominated product in final sample (e.g., by NMR or LC-MS) | 1. Reaction temperature is too high. | Maintain the reaction temperature below 25°C, preferably between 0-20°C, using an ice bath. | Higher temperatures increase the reaction rate, making it difficult to stop the reaction after the desired mono-bromination has occurred.[8] |
| 2. Excess brominating agent. | Use a stoichiometric amount or only a slight excess (e.g., 1.05-1.1 equivalents) of the brominating agent. | A large excess of bromine will drive the reaction towards polysubstitution. | |
| 3. Inefficient stirring. | Ensure vigorous and efficient stirring throughout the reaction, especially during the addition of the brominating agent. | Poor mixing can lead to localized high concentrations of bromine, causing over-bromination in those areas. | |
| Reaction proceeds too quickly and becomes difficult to control. | 1. Highly reactive brominating agent (e.g., pure Br₂). | Use a milder brominating agent like NBS or generate bromine in situ (e.g., KBrO₃/HBr).[1][2][5][6] | These methods provide a controlled, low concentration of the active brominating species, slowing down the reaction and enhancing selectivity. |
| 2. Inappropriate solvent choice. | Use glacial acetic acid as the solvent. Avoid highly polar, protic solvents like water or methanol in excess. | Glacial acetic acid moderates the reactivity of the phenol group and the brominating agent.[9] | |
| Product is dark-colored and impure. | 1. Reaction temperature was too high. | Strictly control the temperature as mentioned above. | Elevated temperatures can lead to side reactions and the formation of colored impurities, in addition to promoting over-bromination.[8] |
| 2. Presence of unreacted bromine in the final product. | During the workup, quench any excess bromine by adding a few drops of a 10% sodium thiosulfate solution until the orange/yellow color disappears.[5] | Residual bromine can color the product and potentially lead to further reactions upon storage. | |
| Low yield of the desired mono-brominated product. | 1. Insufficient amount of brominating agent. | Ensure accurate measurement of reagents and use at least one full equivalent of the brominating agent. | An insufficient amount of electrophile will result in incomplete conversion of the starting material. |
| 2. Reaction time is too short. | Monitor the reaction progress using Thin Layer Chromatography (TLC). Continue stirring for the recommended time or until the starting material is consumed. | The reaction may require a specific duration (e.g., 45-120 minutes) to go to completion, even with a sufficient amount of reagent.[5][6][9] |
Experimental Protocol: Synthesis of this compound
This protocol is adapted from established methods for the selective mono-bromination of structurally similar phenolic compounds like vanillin.[5][6][8][9]
Materials:
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5-hydroxy-4-methoxybenzoic acid (Vanillic Acid)
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Potassium Bromate (KBrO₃)
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48% Hydrobromic Acid (HBr)
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Glacial Acetic Acid
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10% Sodium Thiosulfate Solution
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Ice-cold distilled water
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Ethanol (for recrystallization)
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5.0 g of 5-hydroxy-4-methoxybenzoic acid and 3.5 g of potassium bromate in 50 mL of glacial acetic acid.
-
Cooling: Place the flask in an ice bath and stir the mixture until the temperature stabilizes at approximately 0-5°C.
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Addition of HBr: While stirring vigorously, add 6.0 mL of 48% hydrobromic acid dropwise to the mixture over a period of 15-20 minutes. Ensure the temperature does not rise above 20°C. The solution will typically turn a dark orange color as bromine is generated in situ.
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Reaction: Continue to stir the reaction mixture at room temperature for 45-60 minutes. Monitor the reaction's completion by TLC (Thin Layer Chromatography).
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Isolation: Pour the reaction mixture into a beaker containing 200 mL of ice-cold water. A precipitate should form.
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Quenching: If the solution has a persistent orange color, add 10% sodium thiosulfate solution dropwise until the color disappears, indicating that excess bromine has been quenched.
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Filtration: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with several portions of cold water to remove any residual acids and salts.
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Purification: The crude product can be purified by recrystallization from a suitable solvent, such as an ethanol/water mixture, to yield the final this compound as a solid.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting over-bromination issues during the synthesis.
Caption: Troubleshooting workflow for preventing over-bromination.
References
- 1. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 2. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. nbinno.com [nbinno.com]
- 5. sites.nvcc.edu [sites.nvcc.edu]
- 6. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]
- 7. "AN OPTIMIZATION OF TIME IN THE BROMINATION OF VANILLIN REACTION**" by Chandler Lowe* and Elaine Bailey [digitalcommons.gaacademy.org]
- 8. Sciencemadness Discussion Board - Bromination of Vanillin without bromine - Powered by XMB 1.9.11 [sciencemadness.org]
- 9. books.rsc.org [books.rsc.org]
Technical Support Center: Pharmaceutical Purification of 2-Bromo-5-hydroxy-4-methoxybenzoic acid
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the purity of 2-Bromo-5-hydroxy-4-methoxybenzoic acid for pharmaceutical applications. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying crude this compound?
A1: The most effective purification strategies for this compound are recrystallization, acid-base extraction, and column chromatography. The choice of method depends on the nature and quantity of the impurities present. Often, a combination of these techniques is employed to achieve high purity suitable for pharmaceutical use.
Q2: What are the likely impurities in a crude sample of this compound?
A2: Based on common synthetic routes, which may involve the bromination of a substituted benzoic acid followed by demethylation, potential impurities include:
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Unreacted Starting Materials: Such as 3-hydroxy-4-methoxybenzoic acid or 3,4-dimethoxybenzoic acid.
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Isomeric Byproducts: Bromination at other positions on the aromatic ring can lead to isomers like 2-Bromo-3-hydroxy-4-methoxybenzoic acid.
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Over-brominated Products: Di- or tri-brominated species can form if the bromination conditions are not carefully controlled.
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Incomplete Demethylation Products: If a methoxy group is demethylated to a hydroxyl group, residual methoxy-containing intermediates may be present.
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Residual Solvents and Reagents: Solvents and reagents used in the synthesis and workup.
Q3: What is a suitable solvent for the recrystallization of this compound?
A3: A good starting point for recrystallization is a mixed solvent system of ethanol and water. The compound should be dissolved in a minimal amount of hot ethanol, followed by the gradual addition of hot water until the solution becomes slightly turbid. Slow cooling should then induce the crystallization of the purified product. Other polar solvents such as methanol or isopropanol, potentially in combination with water, can also be effective.
Q4: How can I confirm the purity of my final product?
A4: The purity of this compound should be assessed using a combination of analytical techniques. High-Performance Liquid Chromatography (HPLC) is the preferred method for quantitative purity analysis. Other useful methods include melting point determination (a sharp melting point range indicates high purity) and spectroscopic techniques such as ¹H NMR and ¹³C NMR to confirm the chemical structure and identify any impurities.
Troubleshooting Guides
Issue 1: Oiling Out During Recrystallization
Question: During recrystallization, my compound separates as an oil instead of forming crystals. What should I do?
Answer: "Oiling out" can occur due to several factors:
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High Impurity Load: A high concentration of impurities can depress the melting point of the mixture, causing it to separate as a liquid.
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Solution: Consider a preliminary purification step, such as an acid-base extraction or a quick filtration through a small plug of silica gel, to remove a significant portion of the impurities before recrystallization.
-
-
Inappropriate Solvent System: The solvent may be too nonpolar for your compound.
-
Solution: Try a more polar solvent system. If using an ethanol/water mixture, you may need to increase the proportion of ethanol.
-
-
Cooling Too Rapidly: Rapid cooling can favor oil formation over crystal nucleation and growth.
-
Solution: Allow the hot, dissolved solution to cool slowly to room temperature on a benchtop before transferring it to an ice bath. Gentle scratching of the inside of the flask with a glass rod can help induce crystallization.
-
Issue 2: Low Yield After Purification
Question: My final yield of purified product is very low. How can I improve it?
Answer: Low recovery can result from several factors throughout the purification process:
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Excessive Solvent in Recrystallization: Using too much solvent will result in a significant portion of your product remaining in the mother liquor.
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Solution: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.
-
-
Product Loss During Transfers: Multiple transfer steps can lead to cumulative losses.
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Solution: Minimize the number of transfers. When filtering, ensure all the product is transferred to the filter paper by rinsing the flask with a small amount of the cold recrystallization solvent.
-
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Incomplete Precipitation in Acid-Base Extraction: If the pH is not adjusted correctly, the product may not fully precipitate from the aqueous solution.
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Solution: When acidifying the basic aqueous extract, ensure the pH is sufficiently acidic (pH 1-2) to fully protonate the carboxylate. Use a pH meter or pH paper to verify.
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Issue 3: Persistent Impurities Detected by HPLC
Question: After recrystallization, I still observe significant impurities in my HPLC analysis. How can I remove them?
Answer: If recrystallization is insufficient, more selective purification techniques are necessary:
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Acid-Base Extraction: This is particularly useful for separating the acidic target compound from neutral or less acidic impurities. By dissolving the crude material in an organic solvent and extracting with a weak base like sodium bicarbonate, the this compound will be converted to its water-soluble carboxylate salt, leaving less acidic phenolic impurities and neutral compounds in the organic layer.
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Column Chromatography: For impurities with similar polarities to the desired product, silica gel column chromatography is a powerful tool. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexane, can effectively separate the components. The addition of a small amount of acetic acid to the eluent can help to reduce tailing of the acidic product on the silica gel.
Data Presentation
The following table summarizes illustrative purity data for different purification methods. Note that the starting purity and the specific nature of the impurities will influence the final purity achieved.
| Purification Method | Starting Purity (Illustrative) | Final Purity (Illustrative) | Advantages | Disadvantages |
| Single Recrystallization (Ethanol/Water) | 85% | 95-97% | Simple, fast, and good for removing bulk impurities. | May not remove impurities with similar solubility. |
| Acid-Base Extraction | 85% | 90-95% | Excellent for removing neutral and less acidic impurities. | Can be labor-intensive and may involve solvent-solvent extraction challenges. |
| Column Chromatography (Silica Gel) | 95% (after recrystallization) | >99% | Highly effective for separating closely related impurities. | Time-consuming, requires larger volumes of solvent, and can lead to product loss on the column. |
| Combined Approach (Acid-Base Extraction followed by Recrystallization) | 85% | >98% | Often provides a highly pure product by removing a broader range of impurities. | A multi-step process that can impact overall yield. |
Experimental Protocols
Protocol 1: Recrystallization
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Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of hot ethanol and heat the mixture on a hot plate with stirring until the solid dissolves completely.
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Addition of Anti-solvent: While the solution is still hot, add hot water dropwise until the solution just begins to turn cloudy. If it becomes too cloudy, add a few drops of hot ethanol to redissolve the precipitate.
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Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any remaining soluble impurities.
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Drying: Dry the purified crystals under vacuum.
Protocol 2: Acid-Base Extraction
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Dissolution: Dissolve the crude product in an organic solvent such as ethyl acetate.
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Extraction: Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Repeat the extraction two more times. The target compound will move into the aqueous layer as its sodium salt.
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Separation of Layers: Combine the aqueous layers. The organic layer, containing neutral and less acidic impurities, can be discarded.
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Precipitation: Cool the combined aqueous layers in an ice bath and slowly acidify with concentrated hydrochloric acid (HCl) with stirring until the pH is approximately 1-2. The purified this compound will precipitate out.
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Isolation and Drying: Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum.
Mandatory Visualization
Caption: General purification workflow for this compound.
Caption: Workflow for purification via acid-base extraction.
stability issues of 2-Bromo-5-hydroxy-4-methoxybenzoic acid under reaction conditions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2-Bromo-5-hydroxy-4-methoxybenzoic acid under various reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What are the general stability characteristics of this compound?
This compound is a solid that is generally stable under standard storage conditions, which include a cool, dry, and dark environment. However, due to its specific functional groups—a phenolic hydroxyl, a methoxy ether, a carboxylic acid, and a bromo substituent on an aromatic ring—its stability can be compromised under certain reaction conditions. Potential degradation pathways include decarboxylation at elevated temperatures, oxidation of the phenol group, and cleavage of the methoxy ether under harsh acidic conditions.
Q2: What are the likely degradation pathways for this compound?
Based on its chemical structure, the following degradation pathways are plausible under stress conditions:
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Decarboxylation: At elevated temperatures, substituted benzoic acids can undergo decarboxylation, leading to the formation of 3-bromo-6-methoxyphenol.
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Oxidation: The phenolic hydroxyl group is susceptible to oxidation, which can be accelerated by the presence of oxidizing agents, high pH (formation of the more easily oxidized phenoxide ion), and exposure to light and air. This can lead to the formation of colored quinone-type structures.
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Demethylation: The methoxy group (-OCH₃) can be cleaved under harsh acidic conditions (e.g., strong acids like HBr or HI at high temperatures) to form a catechol derivative.
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Further Bromination: The electron-rich aromatic ring, activated by the hydroxyl and methoxy groups, may be susceptible to further bromination if an excess of a brominating agent is used, leading to di- or tri-brominated byproducts.
Q3: How does pH affect the stability of this compound?
The stability of this compound is pH-dependent:
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Acidic Conditions: While relatively stable in mild acidic conditions, strong acids at elevated temperatures can promote the cleavage of the methoxy ether linkage.
-
Basic Conditions: In basic solutions, the phenolic hydroxyl group is deprotonated to form a phenoxide ion. This increases the electron density of the aromatic ring, making it more susceptible to oxidation.
Troubleshooting Guides
Issue 1: Low Yield or Incomplete Reaction
| Possible Cause | Suggested Solution |
| Degradation of starting material | Before starting the main reaction, test the stability of this compound under the planned reaction conditions (solvent, temperature, pH) for a short period. Analyze for degradation by TLC or HPLC. |
| Incompatibility with reagents | Avoid strong oxidizing agents. If a reaction requires basic conditions, consider using milder bases or protecting the phenolic hydroxyl group. For reactions requiring strong acids, explore alternative catalysts or reaction conditions if ether cleavage is observed. |
| Suboptimal reaction temperature | For thermally sensitive reactions, monitor the internal reaction temperature closely. Consider running the reaction at a lower temperature for a longer duration. |
Issue 2: Formation of Colored Impurities
| Possible Cause | Suggested Solution |
| Oxidation of the phenolic group | Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen. Use degassed solvents. Protect the reaction from light by wrapping the reaction vessel in aluminum foil. |
| Reaction with residual catalysts | Ensure thorough purification of the starting material to remove any trace metals that could catalyze oxidation. |
Issue 3: Unexpected Byproducts in Mass Spectrometry or NMR
| Possible Cause | Suggested Solution |
| Decarboxylation | If the reaction is run at high temperatures, consider if a decarboxylated byproduct is being formed. If so, attempt the reaction at a lower temperature. |
| Demethylation | If using strong acidic conditions, look for byproducts corresponding to the loss of a methyl group. Consider using alternative, milder acidic catalysts or protecting the methoxy group if it is not involved in the desired transformation. |
| Over-bromination | If using a brominating agent, carefully control the stoichiometry to avoid the formation of poly-brominated species. |
Experimental Protocols
Protocol: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to evaluate the stability of this compound under various stress conditions. The goal is to achieve 5-20% degradation.
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
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Stress Conditions:
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Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 60°C. At appropriate time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.
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Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature. At appropriate time points (e.g., 1, 2, 4, 8 hours), withdraw an aliquot, neutralize it with 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.
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Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep the solution at room temperature, protected from light, for 24 hours. Analyze at appropriate time points.
-
Thermal Degradation: Place a solid sample of the compound in an oven at 80°C for 48 hours. Also, reflux a solution of the compound in a suitable solvent. Analyze the samples by dissolving them in the mobile phase.
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Photolytic Degradation: Expose a solution of the compound (e.g., in methanol) to a calibrated light source. Keep a control sample wrapped in aluminum foil at the same temperature. Analyze both samples at appropriate time points.
-
-
Analysis: Analyze the stressed samples using a validated stability-indicating HPLC method with a photodiode array (PDA) detector to separate and quantify the parent compound and any degradation products.
Visualizations
scale-up considerations for the synthesis of 2-Bromo-5-hydroxy-4-methoxybenzoic acid
This technical support center is designed to assist researchers, scientists, and drug development professionals in navigating the complexities of scaling up the synthesis of 2-Bromo-5-hydroxy-4-methoxybenzoic acid. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during this process.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
A1: The synthesis of this compound typically involves two key transformations: the bromination of a suitable precursor followed by a demethylation step. A common starting material is vanillic acid (4-hydroxy-3-methoxybenzoic acid). The primary routes are:
-
Bromination of Vanillic Acid: This involves the direct electrophilic bromination of vanillic acid to produce 5-bromo-vanillic acid (2-Bromo-4-hydroxy-5-methoxybenzoic acid).
-
Demethylation: The subsequent step is the selective demethylation of the methoxy group at the 4-position to yield the final product.
An alternative route involves the bromination of 3-hydroxy-4-methoxybenzoic acid.
Q2: What are the critical safety precautions to consider during the scale-up of this synthesis?
A2: Scaling up any chemical synthesis introduces new safety challenges. For this specific process, the following should be prioritized:
-
Handling of Bromine: Elemental bromine is highly corrosive, toxic, and volatile. Ensure adequate ventilation and use appropriate personal protective equipment (PPE), including respiratory protection, chemical-resistant gloves, and eye protection. Consider using safer brominating agents like N-bromosuccinimide (NBS) or generating bromine in situ.
-
Exothermic Reactions: Both bromination and demethylation reactions can be highly exothermic. Proper temperature control is crucial to prevent runaway reactions. Ensure the reactor has an efficient cooling system and that reagents are added at a controlled rate.
-
Pressure Management: Gaseous byproducts, such as hydrogen bromide (HBr), can be generated during bromination. The reactor system must be equipped with a proper venting and scrubbing system to handle pressure buildup and neutralize acidic gases.
-
Quenching of Reagents: The quenching of excess brominating agents and strong acids used in demethylation must be performed carefully and with cooling to control the exotherm.
Troubleshooting Guides
Guide 1: Bromination Step - Low Yield and Impurity Formation
Q3: We are experiencing low yields and the formation of multiple byproducts during the bromination of vanillic acid at a larger scale. What are the likely causes and solutions?
A3: Low yields and impurity formation during the scale-up of bromination are common issues. The primary culprits are often related to mass and heat transfer limitations.
| Potential Cause | Troubleshooting/Optimization Strategy |
| Poor Temperature Control | On a larger scale, exothermic bromination can lead to localized "hot spots" if mixing is inefficient. This can cause over-bromination (di-bromination) or the formation of undesired isomers. Solution: 1. Improve Agitation: Ensure the reactor is equipped with an appropriate agitator for the vessel geometry and reaction mass viscosity to ensure uniform temperature distribution. 2. Controlled Reagent Addition: Add the brominating agent subsurface and at a slow, controlled rate to allow the cooling system to dissipate the heat generated. 3. Lower Reaction Temperature: Conducting the reaction at a lower temperature can help control the reaction rate and minimize side reactions. |
| Inefficient Mixing | Inadequate mixing can lead to localized high concentrations of the brominating agent, promoting side reactions. Solution: 1. Optimize Stirrer Design and Speed: Use a stirrer design (e.g., pitched-blade turbine, anchor) that provides good axial and radial flow for the specific reactor volume. 2. Baffles: Ensure the reactor is properly baffled to prevent vortex formation and improve mixing efficiency. |
| Incorrect Stoichiometry | Using a large excess of the brominating agent to drive the reaction to completion on a small scale can lead to significant byproduct formation at a larger scale. Solution: 1. Stoichiometric Control: Carefully control the stoichiometry of the brominating agent. A slight excess (e.g., 1.05-1.1 equivalents) is often sufficient. 2. Reaction Monitoring: Monitor the reaction progress using in-process controls (e.g., HPLC, TLC) to determine the optimal reaction endpoint and avoid prolonged exposure to the brominating agent. |
| Formation of Isomers | The hydroxyl and methoxy groups on the aromatic ring direct the electrophilic substitution, and suboptimal conditions can lead to the formation of various isomers. Solution: 1. Solvent Selection: The choice of solvent can influence the regioselectivity of the bromination. Acetic acid is a common solvent for this reaction. 2. Catalyst Choice: While often not necessary for activated rings, the choice of a Lewis acid catalyst can influence isomer distribution. |
Guide 2: Demethylation Step - Incomplete Reaction and Product Degradation
Q4: During the scale-up of the demethylation step, we are observing incomplete conversion of the methoxy group and some product degradation. How can we address this?
A4: Incomplete demethylation and product degradation are frequent challenges when scaling up this reaction, often due to the harsh conditions required.
| Potential Cause | Troubleshooting/Optimization Strategy |
| Insufficient Reagent or Reaction Time | The demethylation of aryl methyl ethers can be sluggish. Simply extending the reaction time at a larger scale may not be effective due to mass transfer limitations. Solution: 1. Reagent Stoichiometry: Ensure an adequate excess of the demethylating agent (e.g., HBr, BBr₃, or pyridinium chloride) is used. 2. Temperature Optimization: Gradually increase the reaction temperature while carefully monitoring for product degradation. 3. Efficient Mixing: Good mixing is essential to ensure contact between the substrate and the demethylating agent, especially in heterogeneous mixtures. |
| Product Degradation | The phenolic product can be susceptible to oxidation or other degradation pathways under the harsh, acidic, and high-temperature conditions of demethylation. Solution: 1. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. 2. Temperature Control: Avoid excessive temperatures and prolonged reaction times once the reaction is complete. 3. Work-up Procedure: Quench the reaction mixture promptly and carefully upon completion. Neutralize the acidic conditions as soon as possible during work-up, keeping the temperature low. |
| Poor Solubility | The starting material or intermediates may have poor solubility in the reaction medium at a larger scale, leading to a slow or incomplete reaction. Solution: 1. Solvent Selection: Choose a solvent in which the starting material has good solubility at the reaction temperature. 2. Phase-Transfer Catalyst: In some cases, a phase-transfer catalyst can be beneficial for heterogeneous reactions. |
Experimental Protocols
Protocol 1: Laboratory-Scale Synthesis of this compound
This protocol is for a laboratory-scale synthesis and should be adapted and optimized for scale-up with appropriate process safety considerations.
Step 1: Bromination of Vanillic Acid
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve vanillic acid (1 equivalent) in glacial acetic acid.
-
Cooling: Cool the solution to 0-5 °C in an ice bath.
-
Bromine Addition: Slowly add a solution of bromine (1.05 equivalents) in glacial acetic acid dropwise via the dropping funnel, maintaining the internal temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until reaction completion is confirmed by TLC or HPLC.
-
Quenching: Cool the reaction mixture back to 0-5 °C and slowly add a saturated aqueous solution of sodium thiosulfate to quench the excess bromine. The reddish-brown color should disappear.
-
Precipitation and Isolation: Add cold water to the reaction mixture to precipitate the product. Stir for 30 minutes, then collect the solid by vacuum filtration.
-
Washing and Drying: Wash the filter cake with cold water until the filtrate is neutral. Dry the solid under vacuum to yield 5-bromo-vanillic acid.
Step 2: Demethylation of 5-bromo-vanillic acid
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the 5-bromo-vanillic acid from the previous step and a solution of 48% aqueous hydrobromic acid.
-
Heating: Heat the mixture to reflux (around 120-125 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or HPLC.
-
Cooling and Precipitation: After the reaction is complete, cool the mixture in an ice bath. The product will precipitate out of the solution.
-
Isolation and Washing: Collect the solid by vacuum filtration and wash thoroughly with cold water to remove residual HBr.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
Data Presentation
Table 1: Comparison of Reaction Parameters for Bromination of Vanillic Acid
| Parameter | Laboratory Scale (10g) | Pilot Scale (1kg) - Projected | Key Scale-up Consideration |
| Vanillic Acid | 10 g | 1 kg | - |
| Solvent (Acetic Acid) | 100 mL | 10 L | Solvent handling and recovery |
| Brominating Agent | Bromine (1.05 eq) | N-Bromosuccinimide (1.1 eq) | Safer handling of brominating agent |
| Temperature | 0-10 °C | 5-15 °C | Efficient heat removal is critical |
| Addition Time | 30 min | 2-3 hours | Control of exotherm |
| Reaction Time | 2-4 hours | 4-6 hours | Mass transfer limitations |
| Typical Yield | 85-90% | 80-85% | Potential for increased side reactions |
| Typical Purity (crude) | >95% | >90% | Isolation and purification challenges |
Table 2: Comparison of Reaction Parameters for Demethylation
| Parameter | Laboratory Scale (8g) | Pilot Scale (800g) - Projected | Key Scale-up Consideration |
| 5-bromo-vanillic acid | 8 g | 800 g | - |
| Demethylating Agent | 48% HBr | 48% HBr or Pyridinium HCl | Corrosivity and handling of HBr |
| Temperature | 120-125 °C (Reflux) | 120-130 °C | Uniform heating and temperature control |
| Reaction Time | 4-6 hours | 6-8 hours | Potential for longer reaction times |
| Typical Yield | 80-85% | 75-80% | Potential for product degradation |
| Typical Purity (crude) | >90% | >85% | Efficient purification methods needed |
Visualizations
Validation & Comparative
A Comparative Guide to the Validation of 2-Bromo-5-hydroxy-4-methoxybenzoic Acid Purity by HPLC
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for validating the purity of 2-Bromo-5-hydroxy-4-methoxybenzoic acid, a key intermediate in pharmaceutical synthesis.[1][2] The selection of a robust and accurate analytical technique is critical for ensuring the quality, safety, and efficacy of final drug products. This document presents a comparative analysis of High-Performance Liquid Chromatography (HPLC) against other viable analytical techniques, supported by detailed experimental protocols, comparative data, and workflow diagrams to guide method selection and implementation.
Comparison of Analytical Methods
The purity of this compound can be determined using several analytical techniques. High-Performance Liquid Chromatography (HPLC) is often the preferred method in industrial labs due to its high sensitivity, accuracy, and ability to separate complex mixtures.[3][4][5] However, other methods like Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) offer distinct advantages. The choice of method depends on the specific analytical requirements, such as the need for impurity profiling, the desired level of sensitivity, and available instrumentation.[6]
Quantitative Data Summary
The following table summarizes the expected performance characteristics of HPLC, GC-MS (with derivatization), and qNMR for the purity analysis of this compound.
| Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) (with Derivatization) | Quantitative NMR (qNMR) |
| Principle | Separation based on differential partitioning between a stationary phase and a liquid mobile phase, with detection by UV absorbance. | Separation of volatile compounds in the gas phase followed by mass-based detection. Requires derivatization for non-volatile analytes.[7] | Quantification based on the integrated signal of a specific nucleus (e.g., ¹H) relative to a certified internal standard. |
| Primary Application | Routine quantitative purity determination and impurity profiling.[6] | Identification and quantification of volatile and semi-volatile impurities and the main compound after derivatization.[8] | High-accuracy, non-destructive assay of the bulk material; can serve as a primary or reference method. |
| Linearity (r²) | > 0.999 | > 0.998 | > 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% | 99.0 - 101.0% |
| Precision (% RSD) | < 1.0% | < 2.0% | < 0.5% |
| Limit of Quantitation (LOQ) | ~0.01% | ~0.001% | ~0.1% |
| Sample Throughput | High | Medium | Low |
| Key Advantage | Robust, versatile, and widely available. Excellent for routine QC.[9] | High specificity and sensitivity for impurity identification. | High precision and accuracy without needing a specific reference standard of the analyte. |
| Key Limitation | Requires reference standards for impurity quantification. | Requires a derivatization step, which can add complexity and variability. Not suitable for thermolabile compounds.[7] | Lower sensitivity compared to chromatographic methods; higher initial instrument cost. |
Experimental Protocols
Detailed methodologies for the primary recommended technique (HPLC) and a comparative technique (GC-MS) are provided below.
High-Performance Liquid Chromatography (HPLC-UV) Protocol
This reverse-phase HPLC method is designed for the accurate quantitation of this compound and the separation of potential impurities.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV detector.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% Phosphoric acid in HPLC-grade water.
-
Solvent B: Acetonitrile.
-
-
Gradient Program:
-
0-10 min: 30% to 70% B
-
10-15 min: 70% to 90% B
-
15-20 min: Hold at 90% B
-
20-21 min: 90% to 30% B
-
21-30 min: Hold at 30% B (equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detection Wavelength: 245 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 10 mL of a 50:50 mixture of water and acetonitrile to obtain a concentration of 1.0 mg/mL.
-
Sample Solution: Prepare the sample to be tested at the same concentration as the standard solution using the same diluent.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol (with Derivatization)
This method provides high selectivity and is ideal for identifying and quantifying trace impurities.
Instrumentation:
-
GC-MS system with a capillary column, autosampler, and a mass selective detector.
Derivatization Procedure (Silylation):
-
Accurately weigh 1 mg of the sample into a vial.
-
Add 200 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Add 300 µL of pyridine (catalyst).
-
Cap the vial and heat at 70°C for 30 minutes. Cool to room temperature before injection.
Chromatographic Conditions:
-
Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial: 100 °C, hold for 2 min.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 min at 280 °C.
-
-
Injection Mode: Split (20:1).
-
Injector Temperature: 270 °C.
-
MS Transfer Line Temperature: 280 °C.
-
MS Ion Source Temperature: 230 °C.
-
Mass Range: 50-550 amu.
Data Analysis: Purity is determined by comparing the peak area of the derivatized analyte to a calibration curve generated from derivatized standards of known concentration. Impurities are identified by their mass spectra.
Visualized Workflows and Comparisons
Diagrams are provided to illustrate the experimental workflow and the logical comparison between the analytical methods discussed.
Caption: Workflow for HPLC purity validation of this compound.
Caption: Comparison of analytical techniques for purity validation.
References
- 1. This compound | 98437-41-3 | YDA43741 [biosynth.com]
- 2. 2-BROMO-5-METHOXYBENZOIC ACID | 22921-68-2 [chemicalbook.com]
- 3. scribd.com [scribd.com]
- 4. echemi.com [echemi.com]
- 5. quora.com [quora.com]
- 6. drawellanalytical.com [drawellanalytical.com]
- 7. veeprho.com [veeprho.com]
- 8. An accurate analytical method for the determination of benzoic acid in curry paste using isotope dilution gas chromatography-mass spectrometry (GC-MS) - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. High perfomance liquid chromatography in pharmaceutical analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
Quantitative Analysis of 2-Bromo-5-hydroxy-4-methoxybenzoic Acid: A Comparative Guide to NMR and Chromatographic Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy and traditional chromatographic methods for the quantitative analysis of 2-Bromo-5-hydroxy-4-methoxybenzoic acid. The objective is to offer a detailed, data-driven comparison to assist researchers in selecting the most suitable analytical technique for their specific needs, from routine purity assessments to the stringent requirements of pharmaceutical quality control.
Method Comparison: qNMR vs. HPLC-UV
The selection of an analytical method for quantification is contingent on various factors, including the required precision, accuracy, sample throughput, and the availability of a certified reference standard for the analyte. Below is a comparative summary of qNMR and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), two common techniques for the quantification of small organic molecules like this compound.
| Feature | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC-UV) |
| Principle | Signal intensity is directly proportional to the number of nuclei. Quantification is achieved by comparing the integral of an analyte signal to that of a certified internal standard.[1] | Separation is based on the differential partitioning of the analyte between a stationary and a mobile phase. Quantification is based on the area under the chromatographic peak, relative to a calibration curve generated from a reference standard of the analyte. |
| Primary Method | Yes, qNMR is a primary ratio method, meaning it does not require a reference standard of the analyte itself for quantification.[1] | No, it is a secondary method that relies on a calibration curve generated from a well-characterized reference standard of the analyte. |
| Selectivity | High, based on the unique chemical shifts of protons in the molecule. | High, based on retention time and UV absorbance. Potential for co-elution of impurities. |
| Accuracy & Precision | High accuracy and precision are achievable with proper experimental setup.[1] | High accuracy and precision are achievable with proper validation and calibration. |
| Sample Throughput | Moderate. Each measurement can take around 10-15 minutes for a low molecular weight compound.[2] | High, especially with the use of an autosampler. |
| Sample Preparation | Simple: accurate weighing of the analyte and internal standard followed by dissolution in a deuterated solvent.[1][2] | More involved: requires preparation of mobile phases, sample filtration, and generation of a calibration curve. |
| Cost (Instrument) | High initial capital investment for the NMR spectrometer. | Lower initial capital investment compared to NMR. |
| Cost (Consumables) | Lower, mainly deuterated solvents and NMR tubes. | Higher, includes solvents, columns, filters, and reference standards. |
| Structural Info | Provides structural information simultaneously with quantitative data. | Provides no structural information. |
Experimental Protocols
Quantitative ¹H-NMR Spectroscopy Protocol
This protocol outlines the steps for the quantitative analysis of this compound using ¹H-NMR with an internal standard.
1. Materials:
-
This compound (analyte)
-
Internal Standard (IS): Triphenylene-d12 or Benzene-1,3,5-tricarboxylic acid. The IS should be of high purity, stable, non-hygroscopic, and have signals that do not overlap with the analyte signals.[1][3]
-
Deuterated Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆) or other suitable solvent in which both the analyte and IS are fully soluble.[4]
-
High-precision analytical balance
-
Volumetric flasks and pipettes
-
NMR tubes (5 mm)
2. Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial. Record the exact mass.
-
Accurately weigh an appropriate amount of the internal standard into the same vial to achieve a molar ratio of approximately 1:1 with the analyte. Record the exact mass.[1]
-
Add a precise volume (e.g., 0.7 mL) of the deuterated solvent to the vial.
-
Ensure complete dissolution by vortexing or gentle sonication. A clear, homogeneous solution is crucial for accuracy.[1]
-
Transfer the solution to a clean, dry NMR tube.
3. NMR Data Acquisition:
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Pulse Sequence: A standard 1D proton experiment with a 30° or 90° pulse.
-
Relaxation Delay (d1): This is a critical parameter. It should be at least 5 times the longest T₁ (spin-lattice relaxation time) of the signals of interest (both analyte and IS) to ensure complete relaxation and accurate integration. A typical starting value for small molecules is 30 seconds.[5][6]
-
Number of Scans (ns): A sufficient number of scans (e.g., 16-128) should be acquired to achieve an adequate signal-to-noise ratio for accurate integration.[5][6]
-
Acquisition Time (at): Typically 2-4 seconds.
-
Temperature: Maintain a constant temperature throughout the experiment.
4. Data Processing and Quantification:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Perform phase correction and baseline correction.
-
Integrate the well-resolved signals of both the analyte and the internal standard. For this compound, the aromatic protons or the methoxy protons can be used for quantification.
-
Calculate the purity or concentration of the analyte using the following formula:
Purityanalyte (%) = (Ianalyte / Nanalyte) * (NIS / IIS) * (Manalyte / MIS) * (mIS / manalyte) * PurityIS (%)
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = mass
-
Purity = Purity of the standard
-
High-Performance Liquid Chromatography (HPLC-UV) Protocol (General)
This protocol provides a general framework for developing an HPLC-UV method for the quantification of this compound. Method development and validation are required for optimal performance.
1. Instrumentation and Columns:
-
HPLC system with a UV detector, pump, autosampler, and column oven.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
2. Mobile Phase and Chromatographic Conditions:
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). Gradient or isocratic elution may be used.
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: e.g., 30 °C.
-
Detection Wavelength: Determined by measuring the UV spectrum of this compound to find the wavelength of maximum absorbance (λmax).
-
Injection Volume: e.g., 10 µL.
3. Sample and Standard Preparation:
-
Stock Standard Solution: Accurately weigh a known amount of high-purity this compound reference standard and dissolve it in a suitable solvent (e.g., methanol) to make a stock solution of known concentration.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock standard solution to different concentrations.
-
Sample Solution: Accurately weigh the sample containing this compound and dissolve it in the same solvent as the standards to a known volume.
4. Analysis and Quantification:
-
Inject the calibration standards into the HPLC system and record the peak areas.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards.
-
Inject the sample solution and determine the peak area for this compound.
-
Calculate the concentration of the analyte in the sample by interpolating its peak area on the calibration curve.
Visualizing the Workflow and Method Comparison
To better illustrate the processes and the relationship between the analytical techniques, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. qNMR: top tips for optimised sample prep [manufacturingchemist.com]
- 3. academic.oup.com [academic.oup.com]
- 4. This compound | 98437-41-3 | YDA43741 [biosynth.com]
- 5. Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Synthetic Routes of 2-Bromo-5-hydroxy-4-methoxybenzoic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of different synthetic routes to 2-Bromo-5-hydroxy-4-methoxybenzoic acid, a valuable intermediate in pharmaceutical synthesis. The routes are evaluated based on yield, reaction conditions, and starting material availability, with detailed experimental protocols and supporting data presented for objective comparison.
Executive Summary
The synthesis of this compound is most effectively achieved through a three-step process commencing with the bromination of 3,4-dimethoxybenzaldehyde. This primary route offers a balance of high yields, readily available starting materials, and well-documented procedures. Alternative approaches, while feasible, present challenges in either regioselectivity or the availability of specific starting materials. This guide will focus on the detailed analysis of the primary synthetic pathway and offer a comparative overview of alternative methods.
Data Presentation
| Step | Reaction | Starting Material | Reagents | Solvent | Reaction Time | Temperature | Yield (%) | Purity (%) |
| Primary Route: Step 1 | Bromination | 3,4-dimethoxybenzaldehyde | Bromine | Acetic Acid | 6 hours | 20-30°C | 86.5 | Not Reported |
| Primary Route: Step 2 | Selective Demethylation | 2-bromo-4,5-dimethoxybenzaldehyde | Conc. H₂SO₄, Methionine | Not specified | Not specified | Not specified | 85.0 | Not Reported |
| Primary Route: Step 3 | Oxidation | 2-bromo-5-hydroxy-4-methoxybenzaldehyde | KMnO₄, Na₂CO₃ | Water | 15-20 min (reflux) | Reflux | >90 (Typical) | Not Reported |
| Alternative Route 1 | Bromination | 3-hydroxy-4-methoxybenzoic acid | NBS, H₂SO₄, KBr, Red P | Dichloromethane | 3 hours | 25-30°C | Potentially high | Potentially high |
| Alternative Route 2 | Selective Demethylation | 2-bromo-4,5-dimethoxybenzoic acid | BBr₃ or AlCl₃ | Dichloromethane | Varies | Varies | Varies | Varies |
Mandatory Visualization
Caption: Primary synthetic route to this compound.
Caption: Experimental workflow for the primary synthetic route.
Experimental Protocols
Primary Synthetic Route
Step 1: Synthesis of 2-bromo-4,5-dimethoxybenzaldehyde
-
Materials: 3,4-dimethoxybenzaldehyde (100 g, 0.602 mol), Glacial acetic acid (400 ml), Bromine (30.8 ml, 0.602 mol), Water.
-
Procedure:
-
In a reaction flask, dissolve 3,4-dimethoxybenzaldehyde in glacial acetic acid with stirring at room temperature.
-
Slowly add bromine dropwise to the solution.
-
Maintain the reaction temperature at 20-30°C and stir for 6 hours.
-
After the reaction is complete, add 200 ml of water to precipitate the product.
-
Collect the yellow solid by suction filtration, wash with water, and dry under vacuum to yield 2-bromo-4,5-dimethoxybenzaldehyde.[1]
-
-
Expected Yield: 127.6 g (86.5%).
Step 2: Synthesis of 2-bromo-5-hydroxy-4-methoxybenzaldehyde
-
Materials: 2-bromo-4,5-dimethoxybenzaldehyde, Concentrated sulfuric acid, Methionine.
-
Procedure:
-
The selective hydrolysis of the 5-methoxy group is carried out in the presence of a molar quantity of methionine in concentrated sulfuric acid.[2]
-
Detailed reaction conditions such as temperature and reaction time are not specified in the available literature but would require careful optimization.
-
Workup would typically involve quenching the reaction mixture with ice water, followed by neutralization and extraction with a suitable organic solvent.
-
-
Reported Yield: 85.0%.[2]
Step 3: Synthesis of this compound
-
Materials: 2-bromo-5-hydroxy-4-methoxybenzaldehyde, Potassium permanganate (KMnO₄), Sodium carbonate (Na₂CO₃), Water, Hydrochloric acid (HCl).
-
Procedure:
-
Dissolve 2-bromo-5-hydroxy-4-methoxybenzaldehyde in an aqueous solution of sodium carbonate.
-
Heat the solution to reflux.
-
Slowly add a solution of potassium permanganate in water to the refluxing mixture. A color change from purple to a brown suspension of manganese dioxide will be observed.
-
Continue refluxing for 15-20 minutes after the addition is complete to ensure full oxidation.
-
Cool the reaction mixture and filter to remove the manganese dioxide.
-
Acidify the filtrate with hydrochloric acid to precipitate the crude this compound.
-
Collect the precipitate by filtration, wash with cold water, and dry.
-
The crude product can be further purified by recrystallization from a suitable solvent such as ethanol/water.[3][4]
-
-
Expected Yield: Typically greater than 90% for the oxidation of substituted benzaldehydes.[3]
Comparison with Alternative Routes
Alternative Route 1: Bromination of 3-hydroxy-4-methoxybenzoic acid
This route involves the direct bromination of 3-hydroxy-4-methoxybenzoic acid. While seemingly more direct, the regioselectivity of the bromination can be a significant challenge. The hydroxyl and carboxylic acid groups are both ortho-, para-directing, which could lead to a mixture of brominated isomers, complicating purification and potentially lowering the yield of the desired 2-bromo isomer. A general procedure for the bromination of a similar methoxybenzoic acid derivative using N-bromosuccinimide (NBS) in the presence of sulfuric acid, potassium bromide, and red phosphorus has been reported with high yield and purity, suggesting this could be a viable, though less explored, alternative.[5]
Alternative Route 2: Selective Demethylation of 2-bromo-4,5-dimethoxybenzoic acid
This approach would involve the initial synthesis of 2-bromo-4,5-dimethoxybenzoic acid, followed by selective demethylation. The synthesis of the dimethoxybenzoic acid intermediate is well-established. However, achieving selective demethylation at the 5-position can be challenging. Common demethylating agents like boron tribromide (BBr₃) or aluminum chloride (AlCl₃) can lack selectivity and may lead to the cleavage of both methoxy groups or demethylation at the less hindered 4-position. While methods for regioselective demethylation exist, they often require careful control of reaction conditions and may not be as high-yielding as the methionine-assisted method for the corresponding aldehyde.
Conclusion
The three-step synthesis starting from 3,4-dimethoxybenzaldehyde represents the most robust and well-documented pathway to this compound. This route benefits from high yields in the initial bromination and a reported method for selective demethylation of the key intermediate aldehyde. The final oxidation is a standard and high-yielding transformation. While alternative routes exist, they present challenges in regioselectivity that require further investigation and optimization. For researchers and professionals in drug development requiring a reliable and scalable synthesis, the primary route outlined in this guide is the recommended approach.
References
- 1. CN102267894A - Method for preparing 2-bromo-4,5-dimethoxybenzoic acid - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. research-advances.org [research-advances.org]
- 4. youtube.com [youtube.com]
- 5. CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid - Google Patents [patents.google.com]
A Comparative Guide to Alternative Brominating Agents for the Synthesis of 2-Bromo-5-hydroxy-4-methoxybenzoic Acid
For researchers and professionals in drug development, the synthesis of key intermediates such as 2-Bromo-5-hydroxy-4-methoxybenzoic acid is a critical step. The selection of a brominating agent not only influences the yield and purity of the product but also has significant implications for process safety, environmental impact, and scalability. This guide provides an objective comparison of various brominating agents, moving from traditional methods to safer and more sustainable alternatives, supported by experimental data and detailed protocols.
The traditional method for this synthesis often involves elemental bromine (Br₂), a reagent that is effective but also highly toxic, corrosive, and difficult to handle due to its high vapor pressure.[1][2] These hazards have driven the exploration of alternative reagents that offer improved safety profiles without compromising efficiency. This guide will compare molecular bromine with several alternatives, including N-Bromosuccinimide (NBS), Pyridinium Tribromide, and in-situ bromine generation systems.
Comparative Performance of Brominating Agents
The choice of brominating agent directly impacts key reaction parameters such as yield, reaction time, and required temperature. The following table summarizes quantitative data for the synthesis of 2-bromo-5-methoxybenzoic acid or similar substituted phenols using different reagents.
| Brominating Agent | Starting Material | Solvent | Temp. (°C) | Time (h) | Yield (%) | Key Advantages | Key Disadvantages |
| Molecular Bromine (Br₂)[3] | 3-Methoxybenzoic acid | Acetic Acid / Water | Reflux | N/A | 79 | High reactivity, low cost | Highly toxic, corrosive, difficult to handle[1][2] |
| N-Bromosuccinimide (NBS)[4] | 3-Methoxybenzoic acid | Dichloromethane | 25-30 | 3 | ~93 | Safer solid reagent, high yields, good selectivity[5][6] | Requires catalyst/promoter, produces succinimide waste[2] |
| KBr / KBrO₃[7] | 3-Methoxybenzoic acid | Organic Acid | 25-35 | 12 | High | In-situ generation avoids handling Br₂, safer[5] | Can require longer reaction times, multi-component system |
| Pyridinium Tribromide[1] | Phenols/Anilines | None (reagent as solvent) | Room Temp. | N/A | High | Solid, stable, easy to handle, regioselective[8][9] | Higher molecular weight, pyridine waste |
| In-situ Br₂ (NaOCl / HBr)[10] | Aromatic Substrates | Various | N/A | N/A | 78-99 | Excellent for safety (flow chemistry), minimizes hazards | Requires specialized flow chemistry setup |
| Enzymatic (Halogenase)[11] | Aromatic Compounds | Aqueous Buffer | N/A | N/A | Varies | "Green" method, high selectivity | Requires specific enzymes, may have substrate limitations |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing results. Below are representative protocols for key brominating agents.
This protocol is adapted from a literature procedure for the synthesis of 2-bromo-5-methoxybenzoic acid.
-
Preparation : To a suitable reaction vessel, add 3-methoxybenzoic acid (1.67 mol) and acetic acid (1 L).
-
Reagent Addition : Carefully add molecular bromine (85 mL) to the mixture, followed by the addition of water (1 L).
-
Reaction : Heat the mixture to reflux. Monitor the reaction's completion using Thin Layer Chromatography (TLC).
-
Work-up and Isolation : After the reaction is complete, cool the mixture in an ice bath.
-
Purification : Collect the precipitated product by filtration and wash thoroughly with water to afford the pure 2-bromo-5-methoxybenzoic acid.
This method highlights a catalyzed approach to achieve high yield and purity.
-
Preparation : In a 500mL four-neck flask, add dichloromethane (75g), 3-methoxybenzoic acid (0.1 mol), concentrated sulfuric acid (30mL), potassium bromide (0.01 mol), and red phosphorus (0.01 mol).
-
Reagent Addition : Begin stirring the mixture and add N-bromosuccinimide (0.15 mol) at 25 °C.
-
Reaction : Maintain the reaction temperature between 25-30 °C for 3 hours. Monitor the consumption of the starting material by High-Performance Liquid Chromatography (HPLC).
-
Work-up and Isolation : Pour the reaction liquid into 200g of ice water to quench the reaction. Recover the dichloromethane via distillation under reduced pressure.
-
Purification : Filter the mother liquor and recrystallize the solid from ethanol to obtain the final product.
This general procedure is effective for the regioselective bromination of activated aromatic rings like phenols.
-
Preparation : To a stirred mixture of the phenol substrate (3.3 mmol), add 1-butyl-3-methylpyridinium tribromide (3.3 mmol) at room temperature. (Note: Pyridinium tribromide itself can also be used).
-
Reaction : Allow the reaction to proceed until completion is indicated by TLC.
-
Work-up and Isolation : Add water to the reaction mixture to quench the ionic liquid/reagent.
-
Purification : Extract the resulting mixture with diethyl ether. Separate the organic layer, dry it over sodium sulfate, and concentrate it to afford the pure monobrominated phenol. The ionic liquid can often be recycled from the aqueous layer.
Visualizing the Process
To better understand the relationships between the steps, the following diagrams illustrate the general reaction pathway and a typical experimental workflow.
Caption: Electrophilic aromatic substitution mechanism for bromination.
Caption: Standard laboratory workflow for synthesis and purification.
Conclusion
While molecular bromine is a potent and cost-effective brominating agent, its significant hazards make it a less desirable choice in modern synthesis, especially in developmental and scale-up environments.
-
N-Bromosuccinimide (NBS) stands out as a superior alternative, offering a safer, solid form that is easier to handle and often provides higher yields and selectivity.[4][6] Its primary drawback is the stoichiometric generation of succinimide waste.
-
In-situ generation methods , using reagents like KBr/KBrO₃, provide a compelling safety advantage by avoiding the handling and storage of molecular bromine.[5] These methods are particularly attractive for large-scale industrial processes.
-
Pyridinium Tribromide and related reagents offer a good balance of reactivity and safety, functioning as stable, solid carriers of bromine.[8][9]
-
Enzymatic bromination represents a frontier in green chemistry, promising high selectivity under mild, aqueous conditions, though its practical application may be limited by enzyme availability and substrate scope.[11]
For researchers developing processes for synthesizing this compound, NBS offers the most practical and efficient balance of safety, yield, and applicability. For industrial-scale production, exploring in-situ bromine generation could provide significant long-term safety and operational benefits. The final choice will depend on the specific requirements of the synthesis, including scale, available equipment, and safety protocols.
References
- 1. electronicsandbooks.com [electronicsandbooks.com]
- 2. Regioselective Monobromination of Phenols with KBr and ZnAl–BrO3−–Layered Double Hydroxides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. prepchem.com [prepchem.com]
- 4. CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid - Google Patents [patents.google.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 7. CN115974678A - Synthesis process of 2-bromo-5-methoxybenzoic acid - Google Patents [patents.google.com]
- 8. Pyridinium Tribromide: Versatile Brominating Agent Driving Advances in Organic Synthesis_Chemicalbook [chemicalbook.com]
- 9. nbinno.com [nbinno.com]
- 10. Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Enzymatic chlorination and bromination - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 2-Bromo-5-hydroxy-4-methoxybenzoic Acid and Its Positional Isomers
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the synthesis, physicochemical properties, and biological activities of brominated hydroxy methoxybenzoic acid isomers.
This guide provides a detailed comparative study of 2-Bromo-5-hydroxy-4-methoxybenzoic acid and its key positional isomers. The strategic placement of bromo, hydroxyl, and methoxy functional groups on the benzoic acid scaffold gives rise to a variety of isomers with distinct chemical and biological profiles. Understanding these differences is crucial for applications in medicinal chemistry, drug discovery, and materials science. This document summarizes available quantitative data, outlines detailed experimental protocols, and visualizes key concepts to facilitate further research and development.
Physicochemical Properties: A Comparative Overview
The position of the substituents on the aromatic ring significantly influences the physicochemical properties of these isomers, such as melting point, acidity (pKa), and solubility. These parameters are critical for predicting the behavior of these compounds in biological systems and for designing synthetic and purification strategies.
| Compound | Structure | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| This compound | 98437-41-3 | C₈H₇BrO₄ | 247.04 | 270-274 | |
| 3-Bromo-5-hydroxy-4-methoxybenzoic acid | 52783-66-1 | C₈H₇BrO₄ | 247.04 | Not Available | |
| 2-Bromo-4-hydroxy-5-methoxybenzoic acid | 18550-98-6 | C₈H₇BrO₄ | 247.04 | 211-213 | |
| 3-Bromo-4-hydroxy-5-methoxybenzoic acid | 6324-52-3 | C₈H₇BrO₄ | 247.04 | Not Available | |
| 5-Bromo-2-hydroxy-4-methoxybenzoic acid | 5579-93-1 | C₈H₇BrO₄ | 247.04 | 215-217 | |
| 4-Bromo-2-hydroxy-5-methoxybenzoic acid | 54911-33-0 | C₈H₇BrO₄ | 247.04 | 205-207 |
Biological Activities: A Focus on Antioxidant and Anti-inflammatory Potential
Substituted benzoic acids are known to exhibit a range of biological activities, with their potency and mechanism of action being highly dependent on the nature and position of their functional groups.[1] Derivatives of hydroxybenzoic and methoxybenzoic acids have shown promise as antioxidant and anti-inflammatory agents.[2][3] The introduction of a bromine atom can further modulate these activities.
While specific comparative biological data for all isomers of this compound is limited, the known activities of related bromophenolic and benzoic acid derivatives suggest potential in these areas. For instance, bromophenols are recognized for their antioxidant and anticancer activities.[4] The anti-inflammatory action of benzoic and salicylic acids has been linked to their ability to bind to cyclooxygenase (COX) enzymes.
Antioxidant Activity
The antioxidant potential of phenolic compounds is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, with results expressed as IC50 values (the concentration required to inhibit 50% of the DPPH radicals). The number and position of hydroxyl groups on the aromatic ring are key determinants of antioxidant efficacy.[5]
Anti-inflammatory Activity
The anti-inflammatory activity of benzoic acid derivatives is often assessed through their ability to inhibit enzymes involved in the inflammatory cascade, such as cyclooxygenase (COX-1 and COX-2). In vivo models, such as the carrageenan-induced paw edema assay in rats, are also employed to evaluate anti-inflammatory effects.[6]
Experimental Protocols
Synthesis of Brominated Hydroxy Methoxybenzoic Acids
A general synthetic approach to this class of compounds involves the bromination of a suitably substituted hydroxy-methoxybenzoic acid precursor. The regioselectivity of the bromination is directed by the existing activating and deactivating groups on the aromatic ring.
Example Protocol: Synthesis of 2-Bromo-5-methoxybenzoic Acid [7]
This protocol describes the synthesis of a precursor to the target compounds.
Materials:
-
m-Methoxybenzoic acid
-
Halogenated hydrocarbon solvent (e.g., dichloromethane, chloroform)
-
Brominating reagent (e.g., N-bromosuccinimide, dibromohydantoin)
-
Bromination initiator (e.g., red phosphorus)
-
Cocatalyst (e.g., potassium bromide, potassium bromate)
-
Concentrated sulfuric acid
-
Ice water
-
Recrystallization solvent (e.g., methanol, ethanol)
Procedure:
-
Dissolve m-methoxybenzoic acid in a halogenated hydrocarbon solvent in a reaction flask.
-
Sequentially add concentrated sulfuric acid, the bromination initiator, and the cocatalyst to the stirred solution.
-
Add the brominating reagent portion-wise at a controlled temperature (e.g., 25-30 °C).
-
Allow the reaction to proceed for a specified time (e.g., 3 hours), monitoring the consumption of the starting material by a suitable method like HPLC.
-
Upon completion, pour the reaction mixture into ice water to quench the reaction.
-
Recover the halogenated hydrocarbon solvent under reduced pressure.
-
Filter the resulting solid and recrystallize from a suitable solvent to obtain the purified 2-bromo-5-methoxybenzoic acid.
This is a general procedure and may require optimization for specific isomers.
DPPH Radical Scavenging Assay for Antioxidant Activity
This protocol provides a common method for evaluating the antioxidant capacity of the synthesized compounds.[5]
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol
-
Test compounds dissolved in a suitable solvent (e.g., methanol, DMSO)
-
Methanol (or other suitable solvent) as a blank
-
A standard antioxidant (e.g., ascorbic acid, gallic acid)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of DPPH in methanol.
-
Prepare serial dilutions of the test compounds and the standard antioxidant.
-
In a 96-well plate, add a specific volume of the DPPH solution to each well.
-
Add an equal volume of the test compound dilutions, standard dilutions, or blank solvent to the respective wells.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance of each well at a specific wavelength (typically around 517 nm) using a microplate reader.
-
Calculate the percentage of DPPH radical scavenging activity for each concentration of the test compounds and the standard.
-
Determine the IC50 value, which is the concentration of the antioxidant that causes a 50% decrease in the initial DPPH concentration.
Visualizing Key Processes
Synthetic Workflow
The synthesis of these isomers often involves a multi-step process, starting from commercially available precursors. The following diagram illustrates a generalized synthetic workflow.
Caption: Generalized synthetic workflow for brominated hydroxy methoxybenzoic acids.
Antioxidant Mechanism of Phenolic Compounds
Phenolic compounds exert their antioxidant effect primarily by donating a hydrogen atom from their hydroxyl groups to free radicals, thereby neutralizing them. This process is a key aspect of their protective role against oxidative stress.
Caption: Mechanism of free radical scavenging by a phenolic antioxidant.
References
- 1. ijarsct.co.in [ijarsct.co.in]
- 2. benchchem.com [benchchem.com]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. mdpi.com [mdpi.com]
- 5. Plant-Derived and Dietary Hydroxybenzoic Acids—A Comprehensive Study of Structural, Anti-/Pro-Oxidant, Lipophilic, Antimicrobial, and Cytotoxic Activity in MDA-MB-231 and MCF-7 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid - Google Patents [patents.google.com]
Assessing the Reactivity of 2-Bromo-5-hydroxy-4-methoxybenzoic Acid in Cross-Coupling Reactions: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the reactivity of functionalized building blocks is paramount for the efficient synthesis of complex molecules. This guide provides a comparative assessment of 2-Bromo-5-hydroxy-4-methoxybenzoic acid in palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry. While specific experimental data for this compound is not extensively available in the literature, this document offers a predictive analysis of its reactivity based on well-established principles of organic chemistry. This guide compares its expected performance in Suzuki-Miyaura, Heck, and Sonogashira reactions against two other brominated benzoic acids: the structurally simpler 4-Bromobenzoic acid and the more sterically hindered 2-Bromo-4,5-dimethoxybenzoic acid.
Key Factors Influencing Reactivity in Cross-Coupling Reactions
The reactivity of aryl bromides in palladium-catalyzed cross-coupling reactions is primarily governed by two key factors: electronic effects and steric hindrance. These factors predominantly influence the rate-determining step of the catalytic cycle, which is often the oxidative addition of the aryl bromide to the palladium(0) complex.[1]
Electronic Effects: The electronic nature of the substituents on the aromatic ring plays a crucial role. Electron-withdrawing groups (EWGs) increase the electrophilicity of the carbon atom attached to the bromine, which can facilitate the oxidative addition step. Conversely, electron-donating groups (EDGs) can decrease the rate of oxidative addition.
Steric Hindrance: The size of the groups ortho to the bromine atom can significantly impede the approach of the bulky palladium catalyst, thereby slowing down or even inhibiting the reaction.[2][3] This steric hindrance is a critical consideration when designing synthetic routes involving substituted aryl halides.
Comparative Reactivity Assessment
The following table provides a qualitative assessment of the expected reactivity of this compound in comparison to 4-Bromobenzoic acid and 2-Bromo-4,5-dimethoxybenzoic acid in three common cross-coupling reactions.
| Compound | Structure | Suzuki-Miyaura Coupling | Heck Reaction | Sonogashira Coupling |
| This compound | Medium to High: The electron-withdrawing carboxylic acid group is expected to activate the C-Br bond. The ortho-bromo position introduces some steric hindrance, which may be partially offset by the electronic activation. | Medium: Similar to the Suzuki coupling, electronic activation from the carboxyl group is beneficial. However, the steric hindrance from the ortho-bromo and adjacent methoxy group might be more pronounced in the Heck reaction. | Medium: The reaction is sensitive to steric hindrance. The ortho-substituents may slightly decrease the reaction rate compared to unhindered aryl bromides. | |
| 4-Bromobenzoic acid | High: The para-position of the bromine atom minimizes steric hindrance, and the electron-withdrawing carboxylic acid group strongly activates the C-Br bond for oxidative addition.[4] | High: The lack of steric hindrance and the presence of the activating carboxyl group make it an excellent substrate for the Heck reaction. | High: This substrate is expected to be highly reactive due to minimal steric hindrance and electronic activation. | |
| 2-Bromo-4,5-dimethoxybenzoic acid | Low to Medium: The ortho-bromo position creates significant steric hindrance. Additionally, the two electron-donating methoxy groups deactivate the ring towards oxidative addition, counteracting the activating effect of the carboxylic acid. | Low: The combination of significant steric hindrance from the ortho-bromo and methoxy groups, along with the deactivating electronic effect of the methoxy groups, is likely to result in low reactivity. | Low: Sonogashira couplings are particularly sensitive to steric bulk around the reaction center. The ortho-bromo and adjacent substituents will likely lead to low yields or require harsh reaction conditions. |
Experimental Protocols
The following are generalized protocols for Suzuki-Miyaura, Heck, and Sonogashira cross-coupling reactions that can serve as a starting point for the functionalization of this compound and its analogs. Optimization of catalyst, ligand, base, solvent, and temperature will likely be necessary to achieve optimal results.
General Protocol for Suzuki-Miyaura Coupling
This protocol is based on established methods for the coupling of aryl bromides.[5][6]
Materials:
-
Aryl bromide (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, 2-3 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water, Toluene/Water)
Procedure:
-
To a dry Schlenk flask or reaction vial, add the aryl bromide, arylboronic acid, base, and palladium catalyst.
-
Seal the vessel and purge with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
General Protocol for Heck Reaction
This protocol is a generalized procedure for the Heck coupling of aryl bromides with alkenes.[7][8][9]
Materials:
-
Aryl bromide (1.0 equiv)
-
Alkene (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)
-
Phosphine ligand (e.g., PPh₃, P(o-tolyl)₃, 2-10 mol%) (optional, but often necessary for aryl bromides)
-
Base (e.g., Et₃N, K₂CO₃, 2-3 equiv)
-
Anhydrous solvent (e.g., DMF, NMP, Toluene)
Procedure:
-
In a dry Schlenk flask under an inert atmosphere, add the palladium catalyst and phosphine ligand (if used).
-
Add the anhydrous solvent, followed by the aryl bromide, alkene, and base.
-
Heat the reaction mixture to the desired temperature (typically 100-140 °C) with stirring.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the mixture, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic phase, concentrate, and purify the product by column chromatography.
General Protocol for Sonogashira Coupling
This protocol outlines a general procedure for the copper-co-catalyzed Sonogashira coupling of aryl bromides.[10][11]
Materials:
-
Aryl bromide (1.0 equiv)
-
Terminal alkyne (1.1-1.5 equiv)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-5 mol%)
-
Copper(I) iodide (CuI, 1-10 mol%)
-
Base (e.g., Et₃N, DIPEA, as solvent or co-solvent)
-
Anhydrous solvent (e.g., THF, DMF)
Procedure:
-
To a solution of the aryl bromide in the chosen solvent, add the palladium catalyst, copper(I) iodide, and the base under an inert atmosphere.
-
Add the terminal alkyne dropwise to the mixture.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (monitored by TLC or LC-MS).
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Visualizing the Process
To further aid in the conceptualization of these reactions, the following diagrams illustrate a typical experimental workflow and the key factors influencing the reactivity of the aryl bromide.
Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.
Caption: Key electronic and steric factors governing the reactivity of aryl bromides in cross-coupling reactions.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Heck Reaction [organic-chemistry.org]
- 10. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]
A Comparative Analysis of the Biological Activities of 2-Bromo-5-hydroxy-4-methoxybenzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of derivatives of 2-Bromo-5-hydroxy-4-methoxybenzoic acid. While direct comprehensive studies on a single series of these specific derivatives are limited, this document synthesizes available data from structurally related compounds to infer potential therapeutic applications, focusing on anti-inflammatory, antimicrobial, antioxidant, and cytotoxic activities. The information herein is intended to guide further research and drug development endeavors.
Performance Comparison of Benzoic Acid Derivatives
The biological efficacy of benzoic acid derivatives is significantly influenced by the nature and position of substituents on the aromatic ring. Halogenation, along with the presence of hydroxyl and methoxy groups, plays a crucial role in modulating the pharmacological properties of these compounds.
Anti-inflammatory and Antimicrobial Activity
Derivatives of brominated hydroxybenzoic acids, particularly amides, have demonstrated notable anti-inflammatory and antimicrobial properties. The following data is extrapolated from studies on N-(2-bromo-phenyl)-2-hydroxy-benzamide and 5-bromo-2-hydroxy-benzamide derivatives, which share key structural features with derivatives of this compound.
Table 1: Comparative Anti-inflammatory and Antimicrobial Activities of Structurally Related Benzamide Derivatives
| Derivative Type | In Vitro Anti-inflammatory Assay (Protease Inhibition, IC50 in µM) | In Vitro Antimicrobial Assay (Nitric Oxide Inhibition, IC50 in µM) |
| Synthesized Chalcone | - | 15.2[1] |
| N-(2-bromo-phenyl)-2-hydroxy-benzamide | ~200-350[1] | - |
| 5-Bromo-2-hydroxy-4-methyl-benzaldehyde | - | ~10-20 (Inhibition of TNF-α production)[1] |
| Dexamethasone (Standard) | - | 5.8[1] |
| Acetylsalicylic acid (Standard) | >2000[1] | - |
Note: The data presented is based on findings for structurally similar compounds. A lower IC50 value indicates greater potency.
Antioxidant Activity
The antioxidant potential of phenolic compounds is a key area of investigation. The substitution pattern of hydroxyl and methoxy groups on the benzoic acid core is a primary determinant of this activity. The presence of a hydroxyl group and an electron-donating methoxy group, as found in this compound, suggests a propensity for antioxidant effects.
Table 2: Antioxidant Activity of Structurally Related Phenolic Acids
| Compound | Antioxidant Assay | Result |
| 3,4-dihydroxybenzoic acid | Ferric Reducing Antioxidant Power (FRAP) | High Activity[2] |
| 4-hydroxy-3-methoxybenzoic acid | Ferric Reducing Antioxidant Power (FRAP) | Moderate Activity[2] |
| 3,4-dimethoxybenzoic acid | Ferric Reducing Antioxidant Power (FRAP) | Low Activity[2] |
Note: This data illustrates the influence of hydroxyl and methoxy groups on antioxidant capacity.
Anticancer Activity
Various derivatives of benzoic acid have been investigated for their cytotoxic effects against cancer cell lines. The presence of bromine and hydroxyl groups can contribute to the anticancer potential of these molecules.
Table 3: Anticancer Activity of a Structurally Related Chalcone Derivative
| Compound | Cell Line | Cytotoxicity Assay | IC50 (µg/mL) |
| 2'-hydroxy-2-bromo-4,5-dimethoxychalcone | Breast Cancer (MCF-7) | MTT Assay | 42.19[3] |
| Doxorubicin (Standard) | Breast Cancer (MCF-7) | MTT Assay | 10.61[3] |
Experimental Protocols
Detailed methodologies are essential for the reproducibility and validation of scientific findings. The following are protocols for key experiments relevant to the biological activities discussed.
In Vitro Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay
This assay assesses the ability of a compound to inhibit the production of the pro-inflammatory mediator nitric oxide in lipopolysaccharide (LPS)-stimulated macrophage cells.
-
Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO₂.[1]
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 x 10⁴ cells/well and allowed to adhere overnight.[1]
-
Compound Treatment: Cells are pre-treated with various concentrations of the test compound for 1 hour.[1]
-
Stimulation: Cells are then stimulated with LPS (1 µg/mL) for 24 hours to induce an inflammatory response. A control group is left unstimulated.[1]
-
Nitrite Quantification: The concentration of nitrite, a stable metabolite of NO, in the cell culture supernatant is determined using the Griess reagent.[1]
-
Data Analysis: The absorbance is measured at 540 nm, and the percentage of NO inhibition is calculated for each concentration of the test compound relative to the LPS-stimulated control. The IC50 value is then determined.[1]
In Vitro Anticancer Activity: MTT Assay
The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Cancer cells (e.g., MCF-7) are seeded into 96-well plates at an appropriate density and allowed to attach overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 24-72 hours). Control wells with untreated cells are also included.
-
MTT Addition: After the treatment period, the medium is replaced with fresh medium containing MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and incubated for 3-4 hours to allow the formation of formazan crystals by metabolically active cells.[4]
-
Formazan Solubilization: The MTT-containing medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured at a specific wavelength (usually between 500 and 600 nm) using a microplate reader.
-
Data Analysis: The cell viability is calculated as a percentage of the control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Signaling Pathways and Visualizations
The biological activities of these compounds are often mediated through the modulation of key cellular signaling pathways. For instance, anti-inflammatory effects are frequently linked to the inhibition of the NF-κB and MAPK pathways.
NF-κB Signaling Pathway in Inflammation
The NF-κB (nuclear factor-kappa B) signaling pathway is a critical regulator of the inflammatory response. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Many phenolic compounds exert their anti-inflammatory effects by inhibiting this pathway.
Caption: Inhibition of the NF-κB signaling pathway by a hypothetical derivative.
Experimental Workflow for Biological Activity Screening
The general process for evaluating the biological activity of newly synthesized compounds involves a series of steps from synthesis to data analysis.
Caption: General workflow for synthesizing and evaluating new derivatives.
References
cost-benefit analysis of different synthetic pathways for 2-Bromo-5-hydroxy-4-methoxybenzoic acid
For researchers and professionals in drug development, the efficient synthesis of key chemical intermediates is paramount. This guide provides a detailed cost-benefit analysis of two primary synthetic pathways for 2-Bromo-5-hydroxy-4-methoxybenzoic acid, a valuable building block in the creation of various pharmaceutical compounds. The comparison is based on available experimental data, focusing on reaction yields, starting material costs, and reagent considerations.
Comparative Analysis of Synthetic Pathways
Two plausible synthetic routes for this compound are outlined below, starting from either veratraldehyde or 3,4-dimethoxybenzoic acid.
Pathway 1: Synthesis from Veratraldehyde
This pathway involves a three-step process commencing with the bromination of veratraldehyde, followed by selective demethylation and subsequent oxidation of the aldehyde functional group.
Pathway 2: Synthesis from 3,4-Dimethoxybenzoic Acid (Veratric Acid)
This two-step route begins with the bromination of 3,4-dimethoxybenzoic acid and is completed by the selective demethylation of the resulting intermediate.
Data Presentation
The following table summarizes the quantitative data for the two synthetic pathways. Please note that where specific experimental data is not available, estimations based on similar reactions are provided and noted.
| Parameter | Pathway 1: From Veratraldehyde | Pathway 2: From 3,4-Dimethoxybenzoic Acid |
| Starting Material | Veratraldehyde (3,4-dimethoxybenzaldehyde) | 3,4-Dimethoxybenzoic Acid (Veratric Acid) |
| Starting Material Cost | ~$179/kg | ~$185/kg[1] |
| Step 1: Bromination | Veratraldehyde to 2-bromo-4,5-dimethoxybenzaldehyde | 3,4-Dimethoxybenzoic acid to 2-bromo-4,5-dimethoxybenzoic acid |
| Step 1 Yield | Up to 82.03%[2] | ~50% (on ethyl ester)[3]; Yield for direct acid bromination not specified. |
| Step 2: Demethylation | 2-bromo-4,5-dimethoxybenzaldehyde to 2-bromo-5-hydroxy-4-methoxybenzaldehyde | 2-bromo-4,5-dimethoxybenzoic acid to this compound |
| Step 2 Yield | 85.0%[4] | Data not available for this specific substrate. General demethylation yields can vary widely. |
| Step 3: Oxidation | 2-bromo-5-hydroxy-4-methoxybenzaldehyde to this compound | - |
| Step 3 Yield | Yield not specified, but typically high for this transformation. | - |
| Overall Estimated Yield | ~70% (estimated) | Highly dependent on the yield of the two steps, likely lower than Pathway 1. |
| Key Reagents | KBrO3/H+, Methionine/H2SO4, Oxidizing agent (e.g., KMnO4) | Bromine/Acetic Acid, Demethylating agent (e.g., BBr3, AlCl3) |
| Reagent Cost Considerations | Methionine and KBrO3 are relatively inexpensive. | Boron tribromide (~ |
| Advantages | Higher reported yields for initial steps. Milder conditions for demethylation reported. | Fewer reaction steps. |
| Disadvantages | Three-step process. | Lower reported yield for bromination of the ester. Potentially harsh and expensive demethylation reagents. Lack of specific yield data. |
Experimental Protocols
Pathway 1: From Veratraldehyde
Step 1: Synthesis of 2-bromo-4,5-dimethoxybenzaldehyde
This procedure is based on the bromination of veratraldehyde using an in-situ generation of bromine.[2]
-
Materials: Veratraldehyde, Potassium bromate (KBrO3), Hydrobromic acid (HBr), Acetic acid.
-
Procedure: Dissolve veratraldehyde in glacial acetic acid. To this solution, add potassium bromate followed by the dropwise addition of hydrobromic acid under acidic conditions. The reaction is stirred at room temperature. The product, 2-bromo-4,5-dimethoxybenzaldehyde, can be isolated by precipitation and filtration. A study reported yields of up to 82.03% when starting with 1.0 gram of veratraldehyde.[2]
Step 2: Synthesis of 2-bromo-5-hydroxy-4-methoxybenzaldehyde
This step involves the selective demethylation of the 5-methoxy group.[4]
-
Materials: 2-bromo-4,5-dimethoxybenzaldehyde, Methionine, Concentrated sulfuric acid.
-
Procedure: In the presence of a molar quantity of methionine, the 5-methoxy group of 2-bromo-4,5-dimethoxybenzaldehyde is hydrolyzed to a hydroxyl group using concentrated sulfuric acid. This method has been reported to yield 85.0% of 2-bromo-5-hydroxy-4-methoxybenzaldehyde.[4]
Step 3: Synthesis of this compound
This final step is the oxidation of the aldehyde to a carboxylic acid.
-
Materials: 2-bromo-5-hydroxy-4-methoxybenzaldehyde, Potassium permanganate (KMnO4), Sodium hydroxide (NaOH), Hydrochloric acid (HCl).
-
Procedure: Dissolve 2-bromo-5-hydroxy-4-methoxybenzaldehyde in an aqueous solution of sodium hydroxide. Cool the solution in an ice bath and slowly add a solution of potassium permanganate. After the reaction is complete, the manganese dioxide is filtered off. The filtrate is then acidified with hydrochloric acid to precipitate the product, this compound, which is then collected by filtration.
Pathway 2: From 3,4-Dimethoxybenzoic Acid
Step 1: Synthesis of 2-bromo-4,5-dimethoxybenzoic acid
This step involves the direct bromination of 3,4-dimethoxybenzoic acid or its ester. A patent describes the bromination of ethyl veratrate (the ethyl ester of 3,4-dimethoxybenzoic acid).[3]
-
Materials: Ethyl veratrate, Bromine, Glacial acetic acid.
-
Procedure: A solution of ethyl veratrate in glacial acetic acid is cooled in an ice bath. A solution of bromine in glacial acetic acid is added dropwise with stirring. The product, ethyl 2-bromo-4,5-dimethoxybenzoate, precipitates and is collected by filtration. The reported yield for this specific reaction is 50%.[3] The ester would then need to be hydrolyzed to the carboxylic acid.
Step 2: Synthesis of this compound
This step requires the selective demethylation of 2-bromo-4,5-dimethoxybenzoic acid.
-
Materials: 2-bromo-4,5-dimethoxybenzoic acid, Boron tribromide (BBr3) or Aluminum chloride (AlCl3), Anhydrous solvent (e.g., dichloromethane).
-
Procedure: The demethylation of aryl methyl ethers can be achieved using strong Lewis acids like boron tribromide or aluminum chloride in an anhydrous solvent.[6][7] The substrate, 2-bromo-4,5-dimethoxybenzoic acid, is dissolved in the anhydrous solvent and cooled. The Lewis acid is then added, and the reaction is stirred for a period of time. The reaction is then quenched, and the product is isolated. The choice of reagent and reaction conditions is crucial for achieving selective demethylation.
Visualization of Synthetic Pathways
Caption: Pathway 1: Synthesis from Veratraldehyde.
Caption: Pathway 2: Synthesis from 3,4-Dimethoxybenzoic Acid.
Conclusion
While Pathway 2 is more direct with fewer steps, the significantly lower reported yield for the bromination of the ester and the lack of specific yield data for the crucial selective demethylation step present considerable uncertainties. Furthermore, the higher cost and hazardous nature of reagents like boron tribromide may render this pathway less economically viable for large-scale synthesis.
Further research should focus on optimizing the oxidation step in Pathway 1 and obtaining concrete yield data for the direct bromination and selective demethylation of 3,4-dimethoxybenzoic acid in Pathway 2 to enable a more definitive cost-benefit analysis.
References
- 1. chemimpex.com [chemimpex.com]
- 2. sunankalijaga.org [sunankalijaga.org]
- 3. US3322830A - 2-bromo-4, 5-dimethoxybenzoic acid hydrazide - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. strem.com [strem.com]
- 6. chemistry.mdma.ch [chemistry.mdma.ch]
- 7. US7053218B2 - Process for regioselective demethylation of p-methoxy group in phenolic ester and diaryl ketone moieties - Google Patents [patents.google.com]
spectroscopic comparison of 2-Bromo-5-hydroxy-4-methoxybenzoic acid from different suppliers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for the spectroscopic comparison of 2-Bromo-5-hydroxy-4-methoxybenzoic acid obtained from different suppliers. Due to the limited public availability of comprehensive spectroscopic data from various commercial sources for this specific compound, this document will serve as a template, outlining the necessary experimental protocols and data presentation formats. To illustrate this comparative approach, representative data for the closely related compound, 2-Bromo-5-methoxybenzoic acid, is utilized. Researchers are encouraged to apply these methodologies to their own procured samples to ensure quality and consistency in their work.
Introduction
This compound is a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical compounds. The purity and structural integrity of this reagent are paramount to the success of subsequent reactions and the biological activity of the final products. Spectroscopic analysis is an essential tool for verifying the identity and purity of chemical compounds. This guide outlines the standard spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—that should be employed for the quality control of this compound from different suppliers.
Comparative Spectroscopic Data
Consistent and high-quality starting materials are crucial for reproducible research. When procuring this compound from different suppliers, it is imperative to perform a thorough spectroscopic comparison. The following tables provide a template for summarizing the expected and observed spectroscopic data.
Table 1: ¹H NMR Data Comparison
| Supplier | Solvent | Chemical Shift (δ) ppm, Multiplicity, Coupling Constant (J) Hz, Integration |
| Supplier A | DMSO-d₆ | Data to be populated by the researcher |
| Supplier B | DMSO-d₆ | Data to be populated by the researcher |
| Literature | DMSO-d₆ | Reference data if available |
Table 2: ¹³C NMR Data Comparison
| Supplier | Solvent | Chemical Shift (δ) ppm |
| Supplier A | DMSO-d₆ | Data to be populated by the researcher |
| Supplier B | DMSO-d₆ | Data to be populated by the researcher |
| Literature | DMSO-d₆ | Reference data if available |
Table 3: IR Spectroscopy Data Comparison
| Supplier | Technique | Key Absorptions (cm⁻¹) |
| Supplier A | ATR | Data to be populated by the researcher |
| Supplier B | ATR | Data to be populated by the researcher |
| Literature | KBr Pellet | Reference data if available |
Table 4: Mass Spectrometry Data Comparison
| Supplier | Ionization Mode | m/z [M-H]⁻ | m/z [M+H]⁺ |
| Supplier A | ESI⁻ / ESI⁺ | Data to be populated by the researcher | Data to be populated by the researcher |
| Supplier B | ESI⁻ / ESI⁺ | Data to be populated by the researcher | Data to be populated by the researcher |
| Calculated | 244.9455 | 246.9600 |
Experimental Workflow
The following diagram illustrates a standardized workflow for the spectroscopic comparison of this compound samples from two different suppliers.
Caption: Experimental workflow for spectroscopic comparison.
Experimental Protocols
Detailed and consistent experimental protocols are essential for obtaining comparable data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the this compound sample and dissolve it in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure the sample is fully dissolved before transferring the solution to a 5 mm NMR tube.
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Parameters:
-
Pulse Program: Standard zg30
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Spectral Width: -2 to 12 ppm
-
-
¹³C NMR Parameters:
-
Pulse Program: Standard zgpg30 with proton decoupling
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Spectral Width: -10 to 220 ppm
-
-
Data Processing: Process the raw data using appropriate NMR software. Apply a Fourier transform, phase correction, and baseline correction. Reference the ¹H spectrum to the residual DMSO peak at 2.50 ppm and the ¹³C spectrum to the DMSO-d₆ peak at 39.52 ppm.
Infrared (IR) Spectroscopy
-
Sample Preparation: If using an Attenuated Total Reflectance (ATR) accessory, place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal.
-
Instrumentation: Record the IR spectrum using an FT-IR spectrometer equipped with a diamond ATR accessory.
-
Parameters:
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16
-
-
Data Processing: Process the spectrum to identify the wavenumbers (cm⁻¹) of key functional group absorptions, such as O-H (hydroxyl and carboxylic acid), C=O (carbonyl), and C-Br stretches.
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Analyze the sample using a high-resolution mass spectrometer (HRMS), such as a time-of-flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.
-
Parameters:
-
Ionization Mode: Both positive (ESI⁺) and negative (ESI⁻) modes.
-
Mass Range: m/z 50-500
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120 °C
-
-
Data Processing: Determine the accurate mass of the molecular ions (e.g., [M-H]⁻ in negative mode and [M+H]⁺ in positive mode) and compare them to the calculated theoretical mass.
Conclusion
A thorough spectroscopic comparison is a critical quality control step when sourcing chemical reagents from different suppliers. By following the standardized protocols and data comparison templates outlined in this guide, researchers can confidently verify the identity and purity of their this compound samples. This due diligence ensures the reliability and reproducibility of experimental results, which is of utmost importance in scientific research and drug development.
A Comparative Guide to 2-Bromo-5-hydroxy-4-methoxybenzoic Acid and Alternative Building Blocks for 5-HT2C Receptor Ligands
For researchers and drug development professionals, the selection of optimal molecular building blocks is a critical step in the synthesis of novel therapeutics. This guide provides a comparative analysis of 2-Bromo-5-hydroxy-4-methoxybenzoic acid and other key scaffolds in the development of antagonists for the serotonin 5-HT2C receptor, a significant target for neuropsychiatric disorders.
The serotonin 5-HT2C receptor, a G protein-coupled receptor (GPCR), plays a crucial role in regulating mood, appetite, and cognition. Consequently, it has emerged as a key target for the development of drugs to treat a range of conditions including anxiety, depression, and schizophrenia. The unique substitution pattern of this compound offers a versatile starting point for the synthesis of potent and selective 5-HT2C receptor antagonists. This guide will delve into the structure-activity relationships, comparative efficacy, and synthetic pathways of ligands derived from this and other relevant building blocks.
Performance Comparison of Building Blocks for 5-HT2C Receptor Antagonists
The development of selective 5-HT2C receptor antagonists often involves the exploration of various chemical scaffolds that can effectively interact with the receptor's binding pocket. While direct comparative studies of building blocks are not always available, analysis of structure-activity relationship (SAR) studies for different classes of 5-HT2C antagonists allows for an indirect comparison. The following table summarizes the binding affinities of representative compounds derived from different building blocks.
| Building Block Scaffold | Representative Compound | Target Receptor | Binding Affinity (Ki, nM) |
| Substituted Benzoic Acid | Derivative of 2-Amino-5-methoxy-benzoic acid | 5-HT2C | ~91% displacement of [125I]-(±)-DOI at 10 µM[1] |
| Substituted Phenethylamine | 4-Bromo-2,5-dimethoxyphenethylamine (2C-B) | 5-HT2A (antagonist) | Potent, with Ki in the nanomolar range[2][3] |
| N-Benzyl Phenethylamine | Derivative of 2C-B | 5-HT2A/2C | High affinity, with some compounds having subnanomolar Ki values[4] |
| 2-Aminotetralin | (2S,4R)-4-(4'-(dimethylamino)-[1,1'-biphenyl]-3-yl)-N,N-dimethyl-1,2,3,4-tetrahydronaphthalen-2-amine | 5-HT2A/2C (inverse agonist) | High affinity, selective over 5-HT2B[5] |
Note: The data presented is for representative compounds and direct comparison should be approached with caution due to variations in assay conditions.
Key Insights from Structure-Activity Relationship (SAR) Studies
SAR studies reveal crucial insights into the molecular features required for potent and selective 5-HT2C receptor antagonism. For ligands derived from substituted benzoic acids, the nature and position of the substituents on the aromatic ring are critical for activity. The bromine atom in this compound can serve as a key interaction point within the receptor binding site or as a handle for further chemical modification. The hydroxyl and methoxy groups can influence both the electronic properties and the conformational flexibility of the molecule, thereby affecting its binding affinity and selectivity.
In comparison, phenethylamine-based scaffolds, such as the well-known 2C-B, have been extensively studied. While 2C-B itself is a potent 5-HT2A antagonist, modifications to this scaffold, particularly N-benzylation, have yielded compounds with high affinity for both 5-HT2A and 5-HT2C receptors. This highlights the importance of exploring different regions of the chemical space around a core scaffold to achieve desired selectivity profiles.
Experimental Protocols
Detailed methodologies are essential for the accurate evaluation and comparison of different building blocks. Below are outlines for key experiments in the development of 5-HT2C receptor antagonists.
Synthesis of a 5-HT2C Receptor Antagonist from a Substituted Benzoic Acid
A general synthetic route for preparing 5-HT2C receptor antagonists from substituted benzoic acids, such as 2-amino-5-methoxy-benzoic acid, is depicted below. This multi-step synthesis involves the formation of a key benzoxazanone intermediate, followed by reaction with glycine and subsequent reduction and protection steps to yield the final diamine scaffold, which can then be further modified.
5-HT2C Receptor Binding Assay
This assay is used to determine the affinity of a test compound for the 5-HT2C receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Membranes from cells expressing the human 5-HT2C receptor.
-
Radioligand (e.g., [125I]-(±)-DOI).
-
Test compounds at various concentrations.
-
Assay buffer.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubate the cell membranes with the radioligand and varying concentrations of the test compound.
-
Separate the bound from the unbound radioligand by rapid filtration through glass fiber filters.
-
Wash the filters to remove non-specifically bound radioligand.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).
-
Calculate the inhibition constant (Ki) from the IC50 value.
Signaling Pathways
The 5-HT2C receptor primarily signals through the Gq/11 pathway, leading to the activation of phospholipase C (PLC) and subsequent downstream signaling events. Understanding this pathway is crucial for designing functional assays to characterize the agonistic or antagonistic properties of new compounds.
References
- 1. Synthesis and structure-activity relationships of tools based on WAY163909, a 5-HT2C receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-Bromo-2,5-dimethoxyphenethylamine (2C-B) and structurally related phenylethylamines are potent 5-HT2A receptor antagonists in Xenopus laevis oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-Bromo-2,5-dimethoxyphenethylamine (2C-B) and structurally related phenylethylamines are potent 5-HT2A receptor antagonists in Xenopus laevis oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and structure-activity relationships of N-benzyl phenethylamines as 5-HT2A/2C agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A new class of 5-HT2A /5-HT2C receptor inverse agonists: Synthesis, molecular modeling, in vitro and in vivo pharmacology of novel 2-aminotetralins - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 2-Bromo-5-hydroxy-4-methoxybenzoic Acid: A Comprehensive Guide
For Immediate Reference: Treat 2-Bromo-5-hydroxy-4-methoxybenzoic acid as a halogenated organic hazardous waste. Under no circumstances should this chemical be disposed of down the drain or mixed with general laboratory waste. The recommended method of disposal is incineration at a licensed hazardous waste facility. This guide provides detailed procedures for safe handling, temporary storage, and preparation for final disposal, ensuring the safety of laboratory personnel and environmental protection.
I. Immediate Safety and Handling Precautions
Before handling this compound for disposal, it is imperative to be familiar with its potential hazards and to use appropriate personal protective equipment (PPE). All handling of this compound and its waste should occur in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[1][2]
A. Hazard Identification
Based on data for structurally similar compounds, this compound is expected to have the following hazards:
B. Personal Protective Equipment (PPE)
A summary of required PPE is provided in the table below.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield.[1][3] | Protects against splashes and airborne particles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber).[1][3] | Prevents skin contact and absorption. |
| Body Protection | A fully buttoned laboratory coat.[2][3] | Protects against contamination of personal clothing. |
| Respiratory Protection | A NIOSH-approved respirator is recommended if dusts are generated and ventilation is inadequate.[2][4] | Prevents inhalation of dust or aerosols. |
C. First-Aid Measures
| Exposure Route | First-Aid Procedure |
| In case of eye contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][4] |
| In case of skin contact | Immediately wash skin with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.[1][4] |
| If inhaled | Move the person into fresh air. If not breathing, give artificial respiration. Seek medical attention.[1][4][5] |
| If swallowed | Do NOT induce vomiting. Rinse mouth with water. Seek medical attention.[4][5] |
II. Waste Segregation and Temporary Storage
Proper segregation of chemical waste is critical to ensure safe handling and disposal. This compound waste must be collected and stored separately from other waste streams.
-
Waste Container: Use a dedicated, properly labeled, and sealable container for collecting solid this compound waste. The container must be compatible with the chemical.[6]
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Irritant").[6]
-
Segregation: This waste is classified as halogenated organic waste .[7][8] It must not be mixed with non-halogenated waste, acidic waste, or basic waste to avoid potentially dangerous reactions.[8][9]
-
Storage: Store the sealed waste container in a designated satellite accumulation area that is cool, dry, and well-ventilated, away from incompatible materials.[3][6]
III. Spill and Contamination Cleanup Protocol
In the event of a spill, follow these procedures to minimize exposure and environmental contamination:
-
Evacuate and Secure: If the spill is large or in a poorly ventilated area, evacuate personnel from the immediate vicinity.[2]
-
Wear Appropriate PPE: At a minimum, wear the PPE outlined in Section I.
-
Containment: For solid spills, carefully sweep up the material to avoid creating dust. Use dry cleanup procedures.[2] Place the swept material into a suitable, labeled container for disposal.[2][4]
-
Decontamination: Clean the spill area with a damp cloth or paper towels. All cleaning materials, including contaminated gloves and absorbent pads, must be collected and disposed of as halogenated hazardous waste.[8]
-
Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) department in accordance with your laboratory's standard operating procedures.
IV. Final Disposal Procedure
The final disposal of this compound must be conducted by a licensed and certified hazardous waste management provider.
A. Recommended Disposal Method:
-
Incineration: High-temperature incineration at an approved hazardous waste disposal plant is the preferred and most effective method for the complete destruction of halogenated organic compounds.[4][10][11] These facilities are equipped with flue gas scrubbers to neutralize acidic gases, such as hydrogen bromide, that are produced during combustion.
B. Procedural Workflow for Disposal
The following diagram illustrates the step-by-step process for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
It is the responsibility of the waste generator to ensure that all local, state, and federal regulations regarding hazardous waste disposal are strictly followed.[1] Consult your institution's EHS department for specific guidance and to arrange for the collection of chemical waste.
References
- 1. aksci.com [aksci.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. ehs.yale.edu [ehs.yale.edu]
- 4. capotchem.com [capotchem.com]
- 5. fishersci.com [fishersci.com]
- 6. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 7. Classification of special laboratory waste – Oficina de Seguretat, Salut i Medi Ambient [ub.edu]
- 8. campusoperations.temple.edu [campusoperations.temple.edu]
- 9. Chimactiv - Interactive numerical educational resources for the analysis of complex media [chimactiv.agroparistech.fr]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
Personal protective equipment for handling 2-Bromo-5-hydroxy-4-methoxybenzoic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety, handling, and disposal information for 2-Bromo-5-hydroxy-4-methoxybenzoic acid (CAS No. 58380-11-3). Adherence to these protocols is essential for ensuring a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical compound that poses several health risks, including skin irritation, serious eye irritation, and potential respiratory irritation.[1][2] Proper use of personal protective equipment is the first line of defense against exposure.
| Hazard Category | Hazard Statement | Recommended Personal Protective Equipment (PPE) |
| Skin Contact | H315: Causes skin irritation.[1][2] | Lab Coat: A chemical-resistant lab coat must be worn and kept fully buttoned. Gloves: Chemical-resistant gloves, such as nitrile rubber, are required. Inspect gloves for any defects before use and replace them immediately if contaminated.[3][4] Footwear: Fully enclosed shoes made of a chemical-resistant material are mandatory. |
| Eye Contact | H319: Causes serious eye irritation.[1][2] | Safety Goggles/Face Shield: Wear tightly fitting safety goggles that conform to EN 166 (EU) or NIOSH (US) standards.[5] A face shield should be worn over safety goggles when there is a significant risk of splashing or dust generation.[3][4] |
| Inhalation | H335: May cause respiratory irritation.[1][2] | Ventilation: All handling of the solid compound should occur in a well-ventilated area, preferably within a certified chemical fume hood, to minimize dust inhalation.[2][3][6] Respiratory Protection: If engineering controls are insufficient, a NIOSH-approved respirator is necessary. For nuisance exposures, a type P95 (US) or type P1 (EU EN 143) particle respirator may be used. For higher-level protection, use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges.[6] |
| Ingestion | Harmful if swallowed. | Do not eat, drink, or smoke in laboratory areas where this chemical is handled.[1][3] Wash hands thoroughly with soap and water after handling, even if gloves were worn.[1][2] |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach to handling this compound is crucial for minimizing risk.
1. Preparation and Engineering Controls:
-
Designated Area: All work with this compound must be conducted in a designated area, such as a chemical fume hood.[3]
-
Ventilation Check: Before starting any procedure, ensure that the chemical fume hood is functioning correctly.
-
Gather Materials: Assemble all necessary equipment, including spatulas, weighing paper, glassware, and appropriately labeled waste containers, before handling the chemical.[3]
2. Donning PPE:
-
Put on all required PPE as detailed in the table above, ensuring a proper fit.
3. Handling the Compound:
-
Weighing: To prevent the generation of dust, weigh the solid compound carefully and slowly within the chemical fume hood.
-
Transfers: When transferring the powder, minimize the dropping height to reduce dust dispersal.
-
Spills: In case of a spill, immediately clean it up using dry clean-up procedures.[1] Avoid generating dust. Use a vacuum or carefully sweep up the material and place it in a sealed, labeled container for disposal.[1][6]
4. Post-Handling Procedures:
-
Decontamination: Thoroughly clean all contaminated surfaces and equipment.
-
Doffing PPE: Remove PPE in the correct order to prevent cross-contamination: gloves first, followed by the lab coat and eye protection.[3]
-
Hand Washing: Wash hands thoroughly with soap and water after removing PPE.[1][2]
Disposal Plan
Proper disposal is a critical aspect of the chemical's lifecycle and is governed by regulatory bodies.
1. Waste Segregation and Collection:
-
Solid Waste: All disposable materials contaminated with this compound, such as gloves, weighing papers, and paper towels, must be collected in a dedicated and clearly labeled hazardous waste container.[3]
-
Unused Product: Unused or surplus chemical should be treated as hazardous waste.
2. Disposal Method:
-
Contact a licensed professional waste disposal service to dispose of this material.[6]
-
The compound may be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[4]
-
Do not allow the product to enter drains or waterways.[2][6]
-
Dispose of the container as unused product unless it can be thoroughly cleaned.[6]
Caption: Workflow for Handling this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
